molecular formula C8H9N3O B1524587 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 1190311-52-4

4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine

Cat. No.: B1524587
CAS No.: 1190311-52-4
M. Wt: 163.18 g/mol
InChI Key: BHANHUAGCSHNIZ-UHFFFAOYSA-N
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Description

4-Methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS 1190311-52-4) is a high-value 7-azaindole derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a crucial synthetic intermediate and bioisostere for indoles and pyrrolopyrimidines, making it a versatile scaffold for structure-activity relationship (SAR) studies . Its primary research value lies in the development of targeted kinase inhibitors. The 7-azaindole core is a privileged structure in this field, featured in FDA-approved drugs such as pexidartinib (a CSF1R inhibitor) and vemurafenib (a B-Raf inhibitor) . Researchers utilize this specific compound to explore and develop novel inhibitors for a range of kinases, including Janus kinase 3 (JAK3), ataxia telangiectasia and Rad3-related protein kinase (ATR), and epidermal growth factor receptor kinase (EGFR) . The compound's molecular formula is C8H9N3O with a molecular weight of 163.18 g/mol . It is offered for research applications and is strictly for Professional Laboratory Use. This product is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9N3O/c1-12-6-4-7(9)11-8-5(6)2-3-10-8/h2-4H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHANHUAGCSHNIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=C1C=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001267738
Record name 4-Methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine
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Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1190311-52-4
Record name 4-Methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine
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Foundational & Exploratory

4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its bioisosteric relationship with indole allows it to modulate target interactions, often leading to improved pharmacological properties. The precise structural characterization of substituted 7-azaindole derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring intellectual property. This guide provides an in-depth, systematic workflow for the complete structure elucidation of a novel derivative, This compound , integrating data from mass spectrometry, infrared spectroscopy, and advanced 1D/2D nuclear magnetic resonance (NMR) experiments.

Introduction: The Analytical Challenge

The unambiguous determination of a molecule's constitution is the bedrock of chemical and pharmaceutical research. For a polysubstituted heterocyclic system like this compound (Figure 1), the primary challenges are not only to confirm the core bicyclic structure but also to definitively establish the regiochemistry of the substituents. Questions to be answered include:

  • Is the core scaffold indeed a pyrrolo[2,3-b]pyridine?

  • Where are the methoxy and amine groups located on the pyridine ring?

  • How can we assign every proton and carbon signal to its specific position in the molecule?

This guide will walk through a self-validating analytical cascade designed to answer these questions conclusively.

Figure 1. Structure of this compound with IUPAC numbering.

The Elucidation Workflow: A Multi-Technique Approach

A robust structure elucidation strategy relies on the convergence of data from multiple orthogonal techniques. No single experiment provides all the answers; instead, each piece of evidence supports and validates the others. Our workflow is designed to build the structure from the ground up, starting with the molecular formula and progressively assembling the molecular puzzle.

G MS Mass Spectrometry (MS) H_NMR 1D ¹H NMR MS->H_NMR Provides Molecular Formula & Degree of Unsaturation IR Infrared (IR) Spectroscopy IR->H_NMR Identifies Functional Groups (NH, NH₂, OCH₃) COSY 2D COSY H_NMR->COSY Identifies ¹H Spin Systems HSQC 2D HSQC H_NMR->HSQC Provides Proton Data C_NMR 1D ¹³C NMR C_NMR->HSQC Provides Carbon Data HMBC 2D HMBC COSY->HMBC Confirms ¹H-¹H Connectivity HSQC->HMBC Links Protons to Carbons Conclusion Final Structure Confirmation HMBC->Conclusion Assembles Molecular Skeleton via Long-Range Correlations G cluster_mol Key HMBC Correlations (¹H → ¹³C) H1 H1 (11.25) C2 C2 (125.0) H1->C2 C3 C3 (98.6) H1->C3 C7a C7a (149.5) H1->C7a Crucial Ring Fusion H2 H2 (7.18) C3a C3a (118.2) H2->C3a Crucial Ring Fusion C4 C4 (162.1) H2->C4 H2->C7a H3 H3 (6.35) H3->C2 H3->C3a H5 H5 (6.05) H5->C4 Places H5 next to C4 C6 C6 (154.3) H5->C6 Places H5 next to C6 H5->C7a NH2 6-NH₂ (5.80) C5 C5 (85.4) NH2->C5 NH2->C6 OCH3 4-OCH₃ (3.85) OCH3->C4 Confirms Methoxy at C4

Caption: Key 2- and 3-bond HMBC correlations confirming the structure.

Expert Interpretation of HMBC Data:

  • Confirming the Pyrrolo[2,3-b]pyridine Core:

    • The pyrrole proton H1 shows a correlation to the bridgehead carbon C7a (δ 149.5).

    • The pyrrole proton H2 correlates to the other bridgehead carbon C3a (δ 118.2).

    • These two correlations are definitive proof of the pyrrolo[2,3-b]pyridine ring fusion, as they connect the pyrrole ring protons to the quaternary carbons shared with the pyridine ring.

  • Placing the Methoxy Group at C4:

    • The methoxy protons at δ 3.85 show a strong ³J correlation to the quaternary carbon at δ 162.1 (C4) . This is unambiguous evidence for the attachment of the methoxy group at the C4 position.

  • Placing the Amine Group at C6 and Locating H5:

    • The isolated pyridine proton H5 (δ 6.05) shows correlations to two quaternary carbons: C4 (δ 162.1) and C6 (δ 154.3). This definitively places H5 between C4 and C6.

    • The amine protons (6-NH₂ ) show correlations to C6 (δ 154.3) and C5 (δ 85.4), confirming the location of the amino group at C6.

The combined NMR data provides a self-consistent and complete assignment of the structure.

Orthogonal Confirmation: Mass Spectrometry Fragmentation

Expert Insight: While HRMS gives the molecular formula, analyzing the fragmentation pattern in an electron ionization (EI) or collision-induced dissociation (CID) experiment can provide further structural confirmation.

  • Molecular Ion (M⁺): m/z = 163

  • Key Fragment 1 (M-15): m/z = 148. Loss of a methyl radical (•CH₃) from the methoxy group is a characteristic fragmentation pathway for aryl methyl ethers. [3]* Key Fragment 2 (M-28): m/z = 135. Subsequent loss of carbon monoxide (CO) from the m/z 148 ion is common after the initial methyl loss.

  • Key Fragment 3 (M-27): m/z = 136. Loss of HCN from the pyridine or pyrrole ring is a characteristic fragmentation of nitrogen-containing heterocycles. [4] The observed fragmentation pattern is entirely consistent with the proposed structure, adding another layer of confidence to the elucidation.

Conclusion: The Convergent Proof of Structure

The structure of This compound has been unequivocally determined through a systematic and multi-faceted analytical approach.

  • HRMS established the correct molecular formula of C₈H₉N₃O.

  • IR spectroscopy confirmed the presence of N-H, NH₂, and -OCH₃ functional groups.

  • 1D NMR (¹H and ¹³C) identified all unique proton and carbon environments.

  • 2D NMR (COSY , HSQC , and critically, HMBC ) provided the definitive connectivity map, establishing the 7-azaindole core and unambiguously placing the methoxy group at C4 and the amine group at C6.

  • MS Fragmentation analysis provided orthogonal support for the assigned structure.

This convergent methodology, where each piece of data validates the others, represents the gold standard in modern structure elucidation for novel small molecules in drug discovery and development.

References

  • AWS Editors (2020). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Available at: [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Hypha Discovery. Structure Elucidation and NMR. Available at: [Link]

  • Columbia University NMR Core Facility. HSQC and HMBC. Available at: [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Available at: [Link]

  • Gunanathan, C., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(1), 4743. Available at: [Link]

  • Singh, P., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine, a substituted 7-azaindole of significant interest to the pharmaceutical and drug development sectors. The 7-azaindole core is a recognized privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems, which can modulate physicochemical properties and enhance target binding.[1][2] This document outlines a multi-step synthesis, commencing from the readily available 7-azaindole. Each synthetic step is detailed with proposed protocols, mechanistic insights, and critical process parameters, grounded in established chemical literature for analogous structures. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel heterocyclic entities.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic aromatic heterocycle that has garnered substantial attention in drug discovery. Its structural similarity to endogenous purines allows it to function as a kinase hinge-binder, leading to the development of numerous potent and selective kinase inhibitors.[1] The strategic placement of a nitrogen atom in the six-membered ring can enhance solubility, fine-tune basicity, and introduce an additional hydrogen bond donor/acceptor site, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2]

The target molecule, this compound, incorporates two key functional groups onto this privileged scaffold. The 4-methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the ring system, while the 6-amino group provides a crucial vector for further chemical modification or direct interaction with biological targets. The synthesis of such polysubstituted 7-azaindoles presents a significant chemical challenge, requiring careful control of regioselectivity and the use of modern synthetic methodologies. This guide proposes a logical and robust synthetic strategy to access this valuable compound.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound (I) is depicted below. The final key transformation is a palladium-catalyzed amination of a 6-halo-4-methoxy-7-azaindole intermediate (II). The methoxy group can be installed via nucleophilic aromatic substitution on a 4,6-dihalo-7-azaindole (III). This intermediate could be accessed through a series of regioselective halogenations and functional group interconversions starting from the parent 7-azaindole (V).

Retrosynthesis I This compound (I) II 6-Halo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (II) I->II Buchwald-Hartwig Amination III 4-Chloro-6-bromo-1H-pyrrolo[2,3-b]pyridine (III) II->III Nucleophilic Methoxylation IV 6-Bromo-1H-pyrrolo[2,3-b]pyridine (IV) III->IV N-Oxidation & Chlorination V 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) (V) IV->V Electrophilic Bromination

Caption: Retrosynthetic analysis of this compound.

Proposed Forward Synthesis

The proposed forward synthesis is a multi-step process designed to regioselectively introduce the desired substituents onto the 7-azaindole core.

Synthetic_Workflow Start 7-Azaindole (V) Step1 Step 1: Electrophilic Bromination (NBS, MeCN) Start->Step1 Intermediate1 6-Bromo-7-azaindole (IV) Step1->Intermediate1 Step2 Step 2: N-Oxidation & Chlorination (m-CPBA, then POCl3) Intermediate1->Step2 Intermediate2 6-Bromo-4-chloro-7-azaindole (III) Step2->Intermediate2 Step3 Step 3: Nucleophilic Methoxylation (NaOMe, MeOH) Intermediate2->Step3 Intermediate3 6-Bromo-4-methoxy-7-azaindole (II) Step3->Intermediate3 Step4 Step 4: Buchwald-Hartwig Amination (Pd catalyst, ligand, base, NH3 source) Intermediate3->Step4 End Target Molecule (I) Step4->End

Caption: Proposed multi-step synthetic workflow.

PART 1: Synthesis of Key Intermediates

Step 1: Electrophilic Bromination of 7-Azaindole

The initial step involves the regioselective bromination of the 7-azaindole pyridine ring. Electrophilic substitution on the 7-azaindole core preferentially occurs at the C3 position of the pyrrole ring. To achieve substitution on the pyridine ring, the more electron-rich positions must be considered. The C6 position is a viable site for electrophilic attack.

Experimental Protocol:

  • To a solution of 7-azaindole (1.0 eq) in acetonitrile (MeCN), add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-bromo-1H-pyrrolo[2,3-b]pyridine.

Reagent/SolventMolar Eq.Purpose
7-Azaindole1.0Starting Material
N-Bromosuccinimide (NBS)1.05Brominating Agent
Acetonitrile (MeCN)-Solvent
Sodium Thiosulfate (aq)-Quenching Agent
Ethyl Acetate-Extraction Solvent
Step 2: N-Oxidation and Chlorination of 6-Bromo-7-azaindole

To introduce a substituent at the C4 position, the pyridine nitrogen is first oxidized to the corresponding N-oxide. This activation facilitates nucleophilic substitution at the C4 and C6 positions. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) installs a chlorine atom at the C4 position.

Experimental Protocol:

  • N-Oxidation: Dissolve 6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent like ethyl acetate or dichloromethane. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise at 0 °C. Stir the mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude N-oxide, which can be used in the next step without further purification.

  • Chlorination: To the crude N-oxide, add phosphorus oxychloride (POCl₃) (excess, ~5-10 eq) and heat the mixture at 80-100 °C for 2-4 hours.[3]

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base such as sodium carbonate or sodium hydroxide until the pH is ~8-9.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify by column chromatography to yield 6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine.[4][5]

Reagent/SolventMolar Eq.Purpose
6-Bromo-7-azaindole1.0Substrate
m-CPBA1.2Oxidizing Agent
POCl₃5.0 - 10.0Chlorinating Agent
Step 3: Nucleophilic Methoxylation

The 4-chloro substituent is more susceptible to nucleophilic aromatic substitution than the 6-bromo substituent due to the electronic effects of the pyridine nitrogen. This allows for the selective introduction of the methoxy group at the C4 position.

Experimental Protocol:

  • To a solution of 6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in methanol (MeOH), add sodium methoxide (NaOMe) (1.5-2.0 eq).

  • Heat the reaction mixture to reflux (around 65 °C) and stir for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain 6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine.

Reagent/SolventMolar Eq.Purpose
6-Bromo-4-chloro-7-azaindole1.0Substrate
Sodium Methoxide (NaOMe)1.5 - 2.0Nucleophile
Methanol (MeOH)-Solvent and Reagent Source

PART 2: Final Amination Step

Step 4: Buchwald-Hartwig Amination

The final step is the palladium-catalyzed cross-coupling of the 6-bromo-4-methoxy-7-azaindole with an ammonia equivalent to install the 6-amino group. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[6][7] The choice of catalyst, ligand, base, and ammonia source is crucial for a successful transformation.

Buchwald_Hartwig_Mechanism Simplified Catalytic Cycle for Buchwald-Hartwig Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Complex_A Ar(Br)Pd(II)L2 Oxidative_Addition->Complex_A Ligand_Exchange Ligand Exchange Complex_A->Ligand_Exchange Complex_B Ar(NH2)Pd(II)L2 Ligand_Exchange->Complex_B Reductive_Elimination Reductive Elimination Complex_B->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NH2 Reductive_Elimination->Product Aryl_Halide Ar-Br Aryl_Halide->Oxidative_Addition Amine NH3 Amine->Ligand_Exchange Base Base Base->Ligand_Exchange

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol:

  • In a reaction vessel, combine 6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02-0.05 eq) or a pre-catalyst, and a suitable phosphine ligand like XPhos or RuPhos (0.04-0.10 eq).[8]

  • Add a strong, non-nucleophilic base, for instance, sodium tert-butoxide (NaOtBu) (1.5-2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add a degassed solvent, such as toluene or 1,4-dioxane.

  • Introduce the ammonia source. This can be ammonia gas bubbled through the solution, an ammonia solution in a suitable solvent, or an ammonia surrogate like benzophenone imine followed by hydrolysis.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography or preparative HPLC to yield this compound.

ComponentExampleMolar Eq.Purpose
Substrate6-Bromo-4-methoxy-7-azaindole1.0Electrophile
Palladium SourcePd₂(dba)₃0.02 - 0.05Catalyst
LigandXPhos, RuPhos0.04 - 0.10Stabilizes catalyst, promotes reaction
BaseSodium tert-butoxide1.5 - 2.0Activates amine
Ammonia SourceAmmonia solution in dioxaneExcessNucleophile
SolventToluene, 1,4-Dioxane-Reaction Medium

Conclusion

The synthesis of this compound is a challenging yet achievable goal through a well-designed, multi-step synthetic sequence. The proposed pathway leverages established methodologies for the functionalization of the 7-azaindole core, including regioselective halogenation, N-oxidation followed by chlorination, nucleophilic aromatic substitution, and a final palladium-catalyzed amination. The successful execution of this synthesis will provide access to a valuable building block for the development of novel therapeutics, particularly in the area of kinase inhibitors. Careful optimization of each step, especially the final Buchwald-Hartwig amination, will be critical to achieving a high overall yield and purity of the target molecule.

References

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (2017).
  • Azaindole synthesis. Organic Chemistry Portal.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole.
  • Azaindoles in Medicinal Chemistry. PharmaBlock.
  • Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry (RSC Publishing).
  • Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. (2020).
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central.
  • Azaindoles in Medicinal Chemistry. PharmaBlock.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PMC - PubMed Central.
  • 4-Chloro-7-azaindole. ChemicalBook.
  • SYNTHESIS OF PYRROLO[9][10]PYRIDO[2,4-d]PYRIMIDIN-6-ONES AND RELATED NEW HETEROCYCLES. (2020). Semantic Scholar.

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
  • Reduction of nitro compounds. Wikipedia.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2025).
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017).
  • scientific letter. (2022).

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in modern medicinal chemistry, forming the core of numerous clinically evaluated and approved therapeutic agents.[1][2] Its unique electronic properties and ability to act as a bioisostere for indole have propelled its use in the development of highly selective kinase inhibitors. This in-depth technical guide focuses on a specific, yet significant, derivative: 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine. While a detailed, independent discovery history of this particular compound is not extensively documented, its significance lies in its role as a key intermediate and building block in the synthesis of more complex and pharmacologically active molecules. This guide will provide a comprehensive overview of the synthetic strategies for the 7-azaindole core, detail the preparation of the crucial 4-methoxy intermediate, and outline a scientifically grounded, plausible synthetic pathway to this compound. Furthermore, we will explore its potential applications in drug discovery, drawing upon the established biological activities of related 7-azaindole derivatives.

The 7-Azaindole Core: A Foundation for Potent Bioactivity

The 7-azaindole scaffold is a heterocyclic aromatic compound consisting of a fused pyrimidine and pyrrole ring system.[3] This structure is of considerable interest to medicinal chemists due to its ability to mimic the natural indole ring found in many biologically active compounds, while offering distinct advantages. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a feature that is often exploited in the design of kinase inhibitors to interact with the hinge region of the ATP-binding site.[1][2] This bidentate hydrogen bonding capability, with the pyrrole NH acting as a donor, contributes to the high affinity and selectivity of many 7-azaindole-based drugs.[1][2]

The versatility of the 7-azaindole core allows for substitution at various positions, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. This has led to the development of a wide array of 7-azaindole derivatives targeting a diverse range of protein kinases and other biological targets.[4][5][6][7][8]

Synthetic Strategies for the 7-Azaindole Nucleus

The construction of the 7-azaindole ring system is a critical first step in the synthesis of its derivatives. Several methods have been developed, often starting from substituted pyridines. A general and widely applicable approach involves the reaction of a substituted 2-halopyridine with a protected acetylene, followed by a palladium-catalyzed cyclization.

A more direct and scalable approach for the synthesis of 7-azaindoles and their reduced counterparts, 7-azaindolines, involves the use of O-vinylhydroxylamines as ring-annulation reagents.[9] This method is notable for its mild reaction conditions and broad substrate scope.[9]

Synthesis of the Key Intermediate: 4-methoxy-1H-pyrrolo[2,3-b]pyridine

The introduction of a methoxy group at the 4-position of the 7-azaindole core is a key step towards the synthesis of the target compound. A common strategy to achieve this involves the following sequence:

  • N-Oxidation of 7-Azaindole: The synthesis typically begins with the commercially available 7-azaindole. Oxidation of the pyridine nitrogen to form the N-oxide is the first step.

  • Halogenation at the 4-Position: The N-oxide is then subjected to a halogenation reaction, typically chlorination or bromination, which selectively introduces a halogen atom at the 4-position.

  • Nucleophilic Substitution with Methoxide: The halogenated intermediate is then treated with a source of methoxide, such as sodium methoxide, to displace the halogen and install the desired methoxy group.

This sequence provides a reliable route to 4-methoxy-7-azaindole, a crucial building block for further functionalization.

Experimental Protocol: Synthesis of 4-methoxy-1H-pyrrolo[2,3-b]pyridine

Step 1: N-Oxidation of 7-Azaindole

  • To a solution of 7-azaindole in a suitable solvent (e.g., acetic acid), add an oxidizing agent (e.g., hydrogen peroxide).

  • Heat the reaction mixture and monitor for completion by TLC or LC-MS.

  • Upon completion, cool the reaction and neutralize to precipitate the N-oxide product.

  • Filter, wash, and dry the solid to obtain 7-azaindole-N-oxide.

Step 2: Chlorination of 7-Azaindole-N-oxide

  • To a solution of 7-azaindole-N-oxide in a chlorinated solvent (e.g., chloroform), add a chlorinating agent (e.g., phosphorus oxychloride).

  • Heat the reaction mixture under reflux and monitor for completion.

  • Cool the reaction and carefully quench with water or a basic solution.

  • Extract the product into an organic solvent, dry, and concentrate to obtain 4-chloro-7-azaindole.

Step 3: Methoxylation of 4-chloro-7-azaindole

  • To a solution of 4-chloro-7-azaindole in methanol, add a strong base (e.g., sodium methoxide).

  • Heat the reaction mixture and monitor for the disappearance of the starting material.

  • Cool the reaction, neutralize, and remove the solvent.

  • Purify the residue by column chromatography to yield 4-methoxy-1H-pyrrolo[2,3-b]pyridine.

Proposed Synthesis of this compound

With the 4-methoxy-7-azaindole intermediate in hand, the next critical step is the introduction of an amino group at the 6-position. A plausible and efficient method to achieve this is through a nitration-reduction sequence.

Logical Flow of the Proposed Synthesis

G cluster_0 Synthesis of 4-methoxy-7-azaindole cluster_1 Functionalization at C6 7-Azaindole 7-Azaindole 7-Azaindole-N-oxide 7-Azaindole-N-oxide 7-Azaindole->7-Azaindole-N-oxide Oxidation 4-Chloro-7-azaindole 4-Chloro-7-azaindole 7-Azaindole-N-oxide->4-Chloro-7-azaindole Chlorination 4-methoxy-1H-pyrrolo[2,3-b]pyridine 4-methoxy-1H-pyrrolo[2,3-b]pyridine 4-Chloro-7-azaindole->4-methoxy-1H-pyrrolo[2,3-b]pyridine Methoxylation 4-methoxy-6-nitro-1H-pyrrolo[2,3-b]pyridine 4-methoxy-6-nitro-1H-pyrrolo[2,3-b]pyridine 4-methoxy-1H-pyrrolo[2,3-b]pyridine->4-methoxy-6-nitro-1H-pyrrolo[2,3-b]pyridine Nitration This compound This compound 4-methoxy-6-nitro-1H-pyrrolo[2,3-b]pyridine->this compound Reduction G cluster_0 Kinase Signaling Cascade Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Effectors Downstream_Effectors Receptor_Tyrosine_Kinase->Downstream_Effectors Activates Cell_Proliferation_Survival Cell_Proliferation_Survival Downstream_Effectors->Cell_Proliferation_Survival Promotes 7-Azaindole_Inhibitor 7-Azaindole_Inhibitor 7-Azaindole_Inhibitor->Receptor_Tyrosine_Kinase Inhibits ATP Binding

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine, a substituted 7-azaindole of significant interest to researchers, scientists, and drug development professionals. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors and other therapeutic agents.[1][2] Understanding the physicochemical characteristics of its derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior. This guide synthesizes available computational data, provides expert insights into the anticipated properties based on structural analogues, and details robust experimental protocols for their empirical determination.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a bioisostere of indole and purine systems, rendering it a versatile scaffold in drug discovery.[1] Its unique arrangement of hydrogen bond donors and acceptors allows for potent and selective interactions with various biological targets, particularly the hinge region of kinases.[3] The introduction of substituents, such as the 4-methoxy and 6-amino groups in the title compound, is a strategic approach to modulate key physicochemical properties like solubility, lipophilicity, and basicity, thereby optimizing drug-like characteristics. This guide focuses on elucidating these properties for this compound to facilitate its development and application in research.

Predicted and Inferred Physicochemical Properties

Direct experimental data for this compound is not extensively available in the public domain. However, we can infer its properties with a high degree of confidence by examining computational predictions for the closely related 4-methoxy-1H-pyrrolo[2,3-b]pyridine and understanding the influence of the 6-amino substituent.

Molecular Structure and Core Properties

The foundational structure of the molecule is depicted below, illustrating the numbering of the bicyclic system.

Caption: Chemical structure of this compound.

Tabulated Physicochemical Data

The following table summarizes the computationally predicted properties for the parent compound, 4-methoxy-1H-pyrrolo[2,3-b]pyridine, and provides an expert estimation for the target compound, this compound.

Property4-methoxy-1H-pyrrolo[2,3-b]pyridine (Predicted)This compound (Estimated)Rationale for Estimation
Molecular Formula C₈H₈N₂OC₈H₉N₃OAddition of an amino group (NH₂)
Molecular Weight 148.16 g/mol [4]163.18 g/mol Calculated based on the molecular formula
XLogP3 1.3~1.0 - 1.2The polar amino group is expected to decrease the lipophilicity.
Topological Polar Surface Area (TPSA) 37.9 Ų[5]~63.9 ŲAddition of an amino group significantly increases the TPSA.
pKa (most basic) Not available~4.5 - 5.5The 6-amino group is a primary aromatic amine, and its basicity is influenced by the electron-donating methoxy group and the overall heterocyclic system.
Aqueous Solubility LowModerately improvedThe introduction of the polar amino group is anticipated to enhance aqueous solubility compared to the parent compound.[2]
Melting Point Not availableHigher than parentThe additional amino group allows for stronger intermolecular hydrogen bonding, likely resulting in a higher melting point.

Synthesis and Purification

While a specific protocol for this compound is not explicitly detailed in the surveyed literature, a robust synthetic route can be designed based on established methods for the synthesis of substituted 7-azaindoles.[3][6][7][8][9] The following represents a plausible and adaptable synthetic workflow.

synthesis_workflow start Starting Material (e.g., Substituted Pyridine) step1 Nitration start->step1 step2 Reduction of Nitro Group step1->step2 step3 Introduction of Methoxy Group (e.g., Nucleophilic Aromatic Substitution) step2->step3 step4 Pyrrole Ring Formation (e.g., Bartoli or Fischer Indole Synthesis) step3->step4 purification Purification (Crystallization/Chromatography) step4->purification product This compound purification->product

Caption: Generalized synthetic workflow for this compound.

Detailed Synthetic Protocol (Exemplary)

This protocol is a representative example and may require optimization based on the specific starting materials and laboratory conditions.

Step 1: Nitration of a suitable 4-methoxypyridine precursor.

  • Dissolve the 4-methoxypyridine starting material in concentrated sulfuric acid at 0 °C.

  • Add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5 °C.

  • Allow the reaction to stir at room temperature for a specified time, monitoring completion by TLC.

  • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH) to precipitate the nitro-substituted product.

  • Filter, wash with water, and dry the crude product.

Step 2: Reduction of the Nitro Group to an Amine.

  • Suspend the nitro-substituted intermediate in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a reducing agent, such as tin(II) chloride dihydrate or catalytic hydrogenation (e.g., Pd/C with H₂ gas).

  • Heat the reaction mixture to reflux and monitor for completion.

  • After completion, cool the reaction and basify to precipitate the amino-substituted product.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude amine.

Step 3: Pyrrole Ring Formation (Bartoli Indole Synthesis).

  • Dissolve the amino-substituted pyridine in a suitable solvent (e.g., THF).

  • Add an excess of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) at low temperature.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with an aqueous solution of ammonium chloride.

  • Extract the 7-azaindole product, dry the organic phase, and concentrate under reduced pressure.

Step 4: Purification.

  • The crude this compound can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Determination of Physicochemical Properties

To obtain definitive data, the following experimental protocols are recommended.

Determination of pKa

The pKa can be determined potentiometrically or spectrophotometrically.

pKa_determination start Prepare aqueous solution of the compound titration Titrate with a standard acid (e.g., HCl) start->titration measurement Monitor pH with a calibrated pH meter titration->measurement analysis Plot pH vs. volume of titrant measurement->analysis pKa Determine pKa from the half-equivalence point analysis->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

  • Accurately weigh and dissolve a sample of this compound in deionized water or a co-solvent system if solubility is limited.

  • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature.

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of titrant added.

  • The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

Determination of LogP (Octanol-Water Partition Coefficient)

The shake-flask method is the classical approach for LogP determination.

Protocol:

  • Prepare a saturated solution of the compound in both n-octanol and water.

  • Equilibrate equal volumes of the n-octanol and water phases containing the compound in a separatory funnel by shaking for a predetermined time.

  • Allow the phases to separate completely.

  • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

Equilibrium solubility can be determined using the shake-flask method.

Protocol:

  • Add an excess amount of the solid compound to a known volume of water or a relevant buffer solution in a sealed vial.

  • Agitate the vial at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Filter the suspension to remove undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Spectral Analysis

1H and 13C NMR Spectroscopy:

  • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.

  • The resulting spectra will confirm the chemical structure and provide insights into the electronic environment of each atom.

Mass Spectrometry:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

  • The accurate mass measurement will confirm the elemental composition of the molecule.

Conclusion

This compound is a promising scaffold for further investigation in drug discovery. While experimental data on its physicochemical properties are sparse, this guide provides a solid foundation for researchers by offering well-founded estimations and detailed protocols for their empirical determination. The anticipated properties, particularly the enhanced polarity and potential for improved aqueous solubility conferred by the 6-amino group, suggest that this compound may possess favorable drug-like characteristics. The synthetic and analytical methodologies outlined herein provide a clear path for the synthesis, purification, and comprehensive characterization of this and structurally related molecules, thereby accelerating their journey from chemical entities to potential therapeutic agents.

References

  • ChemRxiv. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. Retrieved from [Link]

  • Angene Chemical. (n.d.). 1H-Pyrrolo[2,3-b]pyridine, 4-methoxy- | 122379-63-9. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Retrieved from [Link]

  • ACS Publications. (n.d.). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-1H-pyrrolo(2,3-b)pyridine. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

Sources

Spectroscopic Analysis of 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Comprehensive Guide for Medicinal Chemists and Pharmaceutical Scientists on the Spectroscopic Signatures of a Key Heterocyclic Scaffold.

This technical guide provides a detailed analysis of the spectroscopic data for the compound 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine, a substituted 7-azaindole of significant interest in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of this molecule.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the indole ring system while offering unique hydrogen bonding capabilities and physicochemical properties. The specific substitution pattern of a methoxy group at the 4-position and an amine group at the 6-position imparts distinct electronic and structural features that are crucial for its interaction with biological targets. A thorough understanding of its spectroscopic properties is fundamental for unambiguous identification, purity assessment, and structural elucidation in synthetic and medicinal chemistry workflows.

Molecular Structure and Isomeric Considerations

This compound belongs to the family of pyrrolopyridines, specifically the 7-azaindole class where a nitrogen atom replaces the C7 carbon of the indole ring. The presence of the electron-donating methoxy and amino groups on the pyridine ring significantly influences the electron distribution within the bicyclic system, which is reflected in its spectroscopic signatures.

Figure 1. Structure of this compound.

Spectroscopic Data Acquisition Protocols

To ensure data integrity and reproducibility, the following general procedures for acquiring NMR and MS spectra are recommended. These protocols are based on standard practices in organic chemistry and are applicable to the analysis of this compound and related heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent signals with analyte resonances.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula. Fragmentation patterns can offer additional structural insights.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 0.1-1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of polar, heteroaromatic compound. It typically produces the protonated molecule [M+H]⁺.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The mass range should be set to encompass the expected molecular weight of the compound.

Spectroscopic Data and Interpretation

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield experimentally acquired and published spectroscopic data specifically for this compound. The following data is a predictive guide based on the analysis of closely related and structurally analogous compounds. These predictions are intended to aid researchers in the identification of this molecule but should be confirmed with experimentally obtained data.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyrrole and pyridine rings, the methoxy group, the amine protons, and the N-H proton of the pyrrole.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5 - 11.5br s1H1-H (pyrrole NH)
~7.0 - 7.2d1H2-H
~6.2 - 6.4d1H3-H
~6.0 - 6.2s1H5-H
~5.5 - 6.0br s2H6-NH₂
~3.8 - 4.0s3H4-OCH₃

Interpretation:

  • The pyrrole N-H proton (1-H) is expected to be significantly downfield and broadened due to hydrogen bonding and exchange.

  • The pyrrole protons (2-H and 3-H) will likely appear as doublets, coupling to each other.

  • The pyridine proton (5-H) is anticipated to be a singlet, being isolated from other protons. Its chemical shift will be influenced by the adjacent electron-donating methoxy and amino groups.

  • The amine protons (6-NH₂) will present as a broad singlet, and their chemical shift can be concentration and temperature-dependent.

  • The methoxy protons (4-OCH₃) will be a sharp singlet in the typical range for methoxy groups attached to an aromatic ring.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the heterocyclic system.

Chemical Shift (δ, ppm)Assignment
~150 - 155C-4, C-6, C-7a
~120 - 125C-2
~100 - 110C-3a, C-5
~95 - 100C-3
~55 - 604-OCH₃

Interpretation:

  • The carbons bearing the heteroatoms and the bridgehead carbon (C-4, C-6, C-7a) are expected to be the most downfield.

  • The pyrrole carbons (C-2, C-3) and the pyridine carbon (C-5) will appear in the aromatic region, with their specific shifts influenced by the substituents.

  • The methoxy carbon (4-OCH₃) will have a characteristic chemical shift in the upfield region of the spectrum.

Predicted Mass Spectrum (ESI+)

The mass spectrum is expected to show a prominent peak corresponding to the protonated molecule.

m/zInterpretation
~178.08[M+H]⁺

High-Resolution Mass Spectrometry (HRMS):

  • Calculated for C₈H₁₀N₃O⁺ ([M+H]⁺): 178.0818

  • This accurate mass measurement is crucial for confirming the elemental composition of the molecule.

Fragmentation Pathway: A potential fragmentation pathway could involve the loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide.

fragmentation M_H [M+H]⁺ m/z ≈ 178 M_H_CH3 [M+H - CH₃]⁺ M_H->M_H_CH3 - •CH₃ M_H_CH3_CO [M+H - CH₃ - CO]⁺ M_H_CH3->M_H_CH3_CO - CO

Figure 2. A plausible mass spectrometry fragmentation pathway.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The predicted NMR and MS data, along with the outlined experimental protocols, serve as a valuable resource for scientists engaged in the synthesis and characterization of this important heterocyclic compound. Experimental verification of these predicted values is essential for rigorous scientific practice.

References

As no direct experimental data for the title compound was found in the searched literature, a formal reference list cannot be provided. The predictions and interpretations are based on general principles of NMR and MS spectroscopy and data from structurally related 7-azaindole derivatives found in various chemical databases and scientific publications. For experimental protocols and general principles, the following authoritative sources are recommended:

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

A Technical Guide to the Biological Screening of a 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine Library

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, recognized for its role in a multitude of clinically relevant kinase inhibitors.[1][2] Its structural resemblance to the adenine core of ATP allows for effective competition at the kinase hinge region, making it a cornerstone for inhibitor design. This guide provides an in-depth, experience-driven framework for the systematic biological evaluation of a focused compound library built upon the 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine core. We will detail the strategic rationale for library synthesis, outline a comprehensive, multi-tiered screening cascade, provide step-by-step experimental protocols, and discuss the critical data analysis required for hit identification and validation. This document is intended for researchers, medicinal chemists, and drug discovery professionals seeking to leverage this promising scaffold for the development of novel targeted therapeutics.

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 7-azaindole core is a bioisostere of both indole and purine systems. The strategic placement of a nitrogen atom in the benzene portion of the indole ring can modulate physicochemical properties and provide an additional hydrogen bond acceptor, enhancing binding affinity and selectivity for target proteins.[1] This scaffold is central to approved drugs and numerous clinical candidates targeting a range of protein kinases, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Bruton's Tyrosine Kinase (BTK).[1][2][3]

Our focus on the this compound core is deliberate. The 4-methoxy group can serve as a key hydrogen bond acceptor, orienting the molecule within the ATP-binding pocket, while the 6-amino group provides a versatile synthetic handle for diversification. This allows for the creation of a library of compounds that can explore different regions of the kinase active site to achieve potency and selectivity.

Library Design and Synthesis: A Road to Chemical Diversity

The successful biological screening campaign begins with a well-designed library. Our strategy employs a diversity-oriented approach, utilizing robust and high-yield chemical reactions to decorate the core scaffold. The primary methods for introducing diversity are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5][6][7][8] These reactions are well-suited for library synthesis due to their broad substrate scope and functional group tolerance.

The proposed synthetic workflow is designed to be convergent, allowing for the rapid generation of analogues from a common intermediate.

Library_Synthesis_Workflow A Starting Material (e.g., 2,4-dichloro-5-methoxypyridine) B Pyrrole Ring Formation (e.g., Reissert reaction) A->B Step 1 C Intermediate 1 (4-methoxy-6-chloro-1H-pyrrolo[2,3-b]pyridine) B->C Step 2 D Buchwald-Hartwig Amination (Introduction of 6-amino group) C->D Step 3 E Intermediate 2 (this compound) D->E Step 4 F Halogenation at C3 (e.g., NIS, NBS) E->F Step 5 G Key Intermediate 3 (3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine) F->G Step 6 H Suzuki-Miyaura Coupling (Aryl/Heteroaryl boronic acids) G->H Step 7a I Final Compound Library (Diverse R groups at C3) H->I Step 7b

Caption: Synthetic workflow for the this compound library.

This synthetic route allows for the late-stage introduction of a wide array of aryl and heteroaryl fragments at the C3 position via Suzuki coupling, which is crucial for exploring structure-activity relationships (SAR). The choice of boronic acids should be guided by principles of drug-like chemical space, including considerations of molecular weight, lipophilicity, and polar surface area.

The Biological Screening Cascade: From Hits to Leads

A tiered screening approach is essential for efficiently identifying and validating promising compounds while managing resources. Our proposed cascade begins with a broad, high-throughput primary screen, followed by more focused secondary and cellular assays to confirm activity and assess selectivity and mechanism of action.

Screening_Cascade cluster_0 Primary Screen cluster_1 Secondary Screen & Hit Validation cluster_2 Cellular & Mechanistic Assays A Full Compound Library (10,000+ compounds) B High-Throughput Kinase Assay (e.g., FGFR1, single concentration 10 µM) A->B C Initial Hits (~1-3% Hit Rate) B->C D IC50 Determination (Dose-response curve) C->D E Kinase Selectivity Panel (e.g., JAK1, BTK, VEGFR2) D->E F Confirmed Hits (Potent & Selective) E->F G Cellular Proliferation/Viability Assay (e.g., MTS on FGFR-driven cancer cell line) F->G H Target Engagement Assay (e.g., Western Blot for p-FGFR) G->H I Lead Candidates H->I

Caption: A multi-tiered biological screening cascade for hit identification and validation.

Primary Screening: High-Throughput Kinase Inhibition Assay

The primary screen aims to rapidly identify compounds that inhibit our primary target of interest, for instance, FGFR1, which is frequently implicated in various cancers.[2][9] A robust, sensitive, and cost-effective assay is crucial for screening a large library. A luminescence-based kinase assay that measures ATP consumption is an excellent choice.[10]

Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute FGFR1 enzyme and the appropriate substrate (e.g., a poly-Glu-Tyr peptide) in assay buffer.

    • Prepare a solution of ATP at a concentration close to its Km for FGFR1.

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Dilute library compounds to a stock concentration of 10 mM in DMSO. Further dilute to a working concentration for the assay (e.g., 100 µM in assay buffer).

  • Assay Procedure (384-well plate format):

    • Add 50 nL of compound solution (or DMSO for controls) to the assay plate wells.

    • Add 2.5 µL of FGFR1 enzyme solution to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate mixture.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the remaining ATP by adding 5 µL of Kinase-Glo® reagent.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis and Quality Control:

    • The primary measure of assay quality is the Z'-factor, which assesses the separation between positive (no enzyme or potent inhibitor) and negative (DMSO) controls.[11][12][13][14][15] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent.[11]

    • Calculate the percent inhibition for each compound relative to the controls.

    • Select initial "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or three standard deviations from the mean of the negative controls).[16][17][18][19]

Secondary Screening: Potency and Selectivity

Hits from the primary screen are advanced to secondary assays to confirm their activity and assess their selectivity.

IC₅₀ Determination: Compounds are tested in the same kinase assay but across a range of concentrations (e.g., 10-point dose-response curve) to determine their half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of potency.

Kinase Selectivity Profiling: To assess selectivity, confirmed hits are screened against a panel of related and unrelated kinases (e.g., JAK1, BTK, VEGFR2).[20] This is a critical step, as off-target kinase inhibition can lead to toxicity. The goal is to identify compounds with a significant potency window between the primary target and other kinases.

Cellular Assays: Confirming On-Target Activity

The ultimate test for a potential drug is its activity in a cellular context.[21] Cellular assays confirm that the compound can penetrate the cell membrane, engage its target, and elicit a biological response.

Protocol: MTS Cell Viability/Proliferation Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[22][23]

  • Cell Culture:

    • Culture an appropriate cancer cell line with a known dependence on the target kinase (e.g., a breast cancer cell line with FGFR1 amplification).

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Assay Procedure:

    • Treat the cells with a range of concentrations of the hit compounds for 72 hours. Include DMSO as a negative control.

    • After the incubation period, add 20 µL of MTS reagent (containing a tetrazolium salt and an electron coupling reagent) to each well.[22][23]

    • Incubate for 1-4 hours at 37°C. Viable cells will reduce the MTS to a colored formazan product.[22]

    • Measure the absorbance at 490 nm using a plate reader.[22]

  • Data Analysis:

    • Calculate the percent viability relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition).

Target Engagement Assay (Western Blot):

To confirm that the observed cellular effects are due to the inhibition of the intended target, a target engagement assay is performed. A Western blot to detect the phosphorylation status of the target kinase is a direct method.

  • Treat cells with the compound for a short period (e.g., 2 hours).

  • Lyse the cells and separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated form of the target (e.g., p-FGFR) and the total target protein.

  • A reduction in the phosphorylated protein signal in compound-treated cells indicates on-target activity.

Signaling_Pathway cluster_pathway FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binds pFGFR Phosphorylated FGFR (Active) FGFR->pFGFR Dimerization & Autophosphorylation Compound This compound Library Compound Compound->pFGFR Inhibits Phosphorylation ATP ATP ADP ADP ATP->ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) pFGFR->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Inhibition of the FGFR signaling pathway by a library compound.

Data Presentation and Hit Prioritization

Clear and concise data presentation is vital for making informed decisions. The results from the screening cascade should be summarized in tables to facilitate comparison and prioritization of hits.

Table 1: Example Data from Primary and Secondary Screens

Compound IDPrimary Screen (% Inhibition @ 10µM)FGFR1 IC₅₀ (nM)JAK1 IC₅₀ (nM)BTK IC₅₀ (nM)Selectivity (JAK1/FGFR1)
L-0018550>10,0005,000>200x
L-00292152001,50013x
L-003451,200>10,000>10,000-
L-004958>10,0008,000>1250x

Table 2: Example Cellular Activity Data for Prioritized Hits

Compound IDFGFR1 IC₅₀ (nM)Cellular GI₅₀ (nM) (FGFR-driven cell line)p-FGFR Inhibition (Western Blot)
L-00150250++
L-004845+++

Based on this illustrative data, compound L-004 would be prioritized as a lead candidate due to its high potency in both biochemical and cellular assays, excellent selectivity, and confirmed on-target activity.

Conclusion

The systematic screening of a focused library based on the this compound scaffold represents a robust strategy for the discovery of novel kinase inhibitors. The success of such a campaign hinges on the logical design of the compound library, the implementation of a rigorous and well-validated screening cascade, and the careful analysis of the resulting data. This guide provides a comprehensive and technically detailed framework to navigate this process, from initial chemical synthesis to the identification of promising lead candidates for further preclinical development. By adhering to these principles of scientific integrity and experimental causality, researchers can effectively unlock the therapeutic potential of this valuable chemical scaffold.

References

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Institutes of Health. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ACS Publications. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Improved Statistical Methods for Hit Selection in High-Throughput Screening. PubMed. [Link]

  • (PDF) Improved Statistical Methods for Hit Selection in High-Throughput Screening. ResearchGate. [Link]

  • A high-throughput radiometric kinase assay. National Institutes of Health. [Link]

  • Z-Factor Calculator. PunnettSquare Tools. [Link]

  • Quantitative high-throughput screening data analysis: challenges and recent advances. National Institutes of Health. [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Oxford Academic. [Link]

  • Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. PubMed. [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed. [Link]

  • Data analysis approaches in high throughput screening. SlideShare. [Link]

  • Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. SciSpace. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Semantic Scholar. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Institutes of Health. [Link]

  • HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. [Link]

  • Plate Quality Control. Collaborative Drug Discovery. [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. [Link]

  • Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. PubMed. [Link]

  • Discovery and Biological Evaluation of N -Methyl-pyrrolo[2,3- b ]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ResearchGate. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy. PubMed. [Link]

  • Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. PubMed. [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]

  • Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. National Institutes of Health. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Accelerating kinase drug discovery with validated kinase activity assay kits. AZoLifeSciences. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. [Link]

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. ACS Publications. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. PeerJ. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3- d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. PubMed. [Link]

  • (PDF) Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. ResearchGate. [Link]

Sources

A Technical Guide to the Synthesis of 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine Analogs for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, renowned for its role as a bioisostere of both indole and purine systems.[1] This unique characteristic allows it to form critical hydrogen bond interactions with various biological targets, particularly protein kinases.[2][3] This guide provides a comprehensive, in-depth technical overview of a robust synthetic strategy for preparing 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine, a key intermediate for the development of potent and selective kinase inhibitors. Furthermore, we present a detailed roadmap for the synthesis of a focused library of analogs, designed to enable thorough Structure-Activity Relationship (SAR) exploration. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole core is a cornerstone in the design of kinase inhibitors.[2][3] The strategic placement of a nitrogen atom in the six-membered ring enhances the scaffold's ability to act as both a hydrogen bond donor and acceptor, mimicking the adenine fragment of ATP.[1] This property has been successfully exploited in the development of numerous approved drugs and clinical candidates.[2] The this compound core, in particular, presents a versatile platform for generating libraries of compounds with diverse substitution patterns, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The methoxy group at the C4 position can engage in key interactions within the ATP-binding pocket of many kinases, while the amino group at C6 serves as a crucial vector for introducing a wide array of substituents to probe different regions of the target protein.

Retrosynthetic Analysis and Strategic Approach

A divergent synthetic strategy is optimal for generating a library of analogs for SAR studies. Our approach focuses on the construction of a common, late-stage intermediate that can be readily diversified. The retrosynthetic analysis of our target scaffold, this compound, is depicted below. The key transformations include a Buchwald-Hartwig amination to install the C6-amine, a nucleophilic aromatic substitution (SNAr) to introduce the C4-methoxy group, and a regioselective nitration at the C6 position.

Retrosynthesis Target This compound Intermediate1 6-Amino Intermediate Target->Intermediate1 Analog Synthesis Intermediate2 6-Nitro Intermediate Intermediate1->Intermediate2 Reduction Intermediate3 4-Methoxy-6-nitro-7-azaindole Intermediate2->Intermediate3 Methoxylation (SNAr) Intermediate4 4-Chloro-6-nitro-7-azaindole Intermediate3->Intermediate4 Nitration Intermediate5 4-Chloro-7-azaindole Intermediate4->Intermediate5 Halogenation StartingMaterial 7-Azaindole Intermediate5->StartingMaterial N-Oxidation

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Core Scaffold: this compound

The synthesis of the core scaffold is a multi-step process that begins with commercially available 7-azaindole. The following sections provide a detailed, step-by-step protocol for each transformation.

Step 1: N-Oxidation of 7-Azaindole

The initial step involves the oxidation of the pyridine nitrogen of 7-azaindole to form the corresponding N-oxide. This activates the pyridine ring for subsequent electrophilic substitution.

  • Protocol: To a solution of 7-azaindole (1.0 eq) in a suitable solvent such as ethyl acetate or acetic acid, add a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (1.1-1.5 eq) portion-wise at 0 °C.[4] Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) and the product is extracted with an organic solvent.

Step 2: Chlorination at the C4-Position

The N-oxide is then chlorinated at the C4-position using a chlorinating agent such as phosphorus oxychloride (POCl3).

  • Protocol: The 7-azaindole N-oxide (1.0 eq) is dissolved in a high-boiling solvent like toluene or acetonitrile. Phosphorus oxychloride (2.0-3.0 eq) is added, and the mixture is heated to reflux.[4][5] The progress of the reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is carefully poured onto ice and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide). The product, 4-chloro-7-azaindole, is then extracted.

Step 3: Regioselective Nitration at the C6-Position

With the C4-position chlorinated, the subsequent electrophilic nitration will be directed to the C6-position.

  • Protocol: To a solution of 4-chloro-7-azaindole (1.0 eq) in concentrated sulfuric acid at 0 °C, add a nitrating agent such as fuming nitric acid or potassium nitrate (1.0-1.2 eq) dropwise.[6] The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is monitored until the starting material is consumed. The mixture is then poured onto ice, and the precipitated product, 4-chloro-6-nitro-7-azaindole, is collected by filtration, washed with water, and dried.

Step 4: Nucleophilic Aromatic Substitution (SNAr) for Methoxylation

The electron-withdrawing nitro group facilitates the nucleophilic aromatic substitution of the chlorine atom at the C4-position with a methoxy group.

  • Protocol: 4-chloro-6-nitro-7-azaindole (1.0 eq) is dissolved in a polar aprotic solvent such as DMF or DMSO. Sodium methoxide (1.5-2.0 eq) is added, and the reaction mixture is heated.[4] The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water, and the product, 4-methoxy-6-nitro-7-azaindole, is extracted with an organic solvent.

Step 5: Reduction of the Nitro Group

The final step in the synthesis of the core scaffold is the reduction of the nitro group at the C6-position to an amine.

  • Protocol: The 4-methoxy-6-nitro-7-azaindole (1.0 eq) is dissolved in a solvent such as ethanol, methanol, or ethyl acetate. A catalyst, such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl2), is added.[1] The reaction is then subjected to hydrogenation with H2 gas or treated with a reducing agent like hydrazine hydrate. After the reaction is complete, the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure to yield the desired this compound.

Caption: Synthetic workflow for the core scaffold.

Strategy for SAR Analog Synthesis

With the core scaffold in hand, a diverse library of analogs can be synthesized to probe the structure-activity relationships. The primary points of diversification are the C2, C3, N1, and C6 positions.

Diversification at the C6-Amino Group

The C6-amino group is an excellent handle for introducing a wide variety of substituents using reactions such as acylation, sulfonylation, and reductive amination. A particularly powerful method for generating diverse C6-amino analogs is the Buchwald-Hartwig amination.[7][8] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between the 6-halo-4-methoxy-7-azaindole intermediate and a vast array of primary and secondary amines.

PositionModification TypeRationale
C6-Amine Acylation/SulfonylationIntroduce amides and sulfonamides to probe hydrogen bonding interactions.
Reductive AminationIntroduce substituted alkylamines to explore steric and electronic effects.
Buchwald-Hartwig AminationAccess a wide range of aryl and heteroaryl amines for extensive SAR.
C2/C3 Halogenation followed by Cross-CouplingIntroduce aryl, heteroaryl, and alkyl groups via Suzuki or Sonogashira coupling.
N1 (Pyrrole) Alkylation/ArylationModulate physicochemical properties such as solubility and metabolic stability.

Table 1: Proposed Modifications for SAR Studies.

Experimental Protocol: Buchwald-Hartwig Amination for C6-Diversification
  • Reagents: 6-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq), desired amine (1.2-1.5 eq), palladium catalyst (e.g., Pd2(dba)3 or a pre-catalyst, 1-5 mol%), phosphine ligand (e.g., Xantphos, RuPhos, 2-10 mol%), and a base (e.g., Cs2CO3 or NaOtBu, 1.5-2.5 eq).[9][10]

  • Procedure: To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 6-bromo-4-methoxy-7-azaindole, the amine, the palladium catalyst, the ligand, and the base. Add a dry, degassed solvent (e.g., toluene, dioxane, or DMF). Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by LC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired C6-amino analog.

SAR_Strategy Core This compound Core C6 C6-Amine Diversification Core->C6 C2_C3 C2/C3 Substitution Core->C2_C3 N1 N1-Alkylation/Arylation Core->N1 Acylation Acylation C6->Acylation Sulfonylation Sulfonylation C6->Sulfonylation ReductiveAmination Reductive Amination C6->ReductiveAmination BuchwaldHartwig Buchwald-Hartwig C6->BuchwaldHartwig Halogenation Halogenation C2_C3->Halogenation Alkylation Alkylation N1->Alkylation Arylation Arylation N1->Arylation Suzuki Suzuki Coupling Halogenation->Suzuki Sonogashira Sonogashira Coupling Halogenation->Sonogashira

Caption: Strategy for generating analogs for SAR studies.

Conclusion

This technical guide outlines a robust and versatile synthetic pathway for the preparation of this compound and its analogs. The presented strategy, leveraging key transformations such as regioselective nitration and palladium-catalyzed cross-coupling reactions, provides a solid foundation for the generation of diverse chemical libraries for SAR exploration. The insights and detailed protocols herein are intended to empower researchers in the field of medicinal chemistry to accelerate the discovery of novel kinase inhibitors and other therapeutics based on the privileged 7-azaindole scaffold.

References

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(9), 1434–1438. [Link]

  • ResearchGate. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. [Link]

  • Organic Chemistry Portal. Azaindole synthesis. [Link]

  • ResearchGate. Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Google Patents. CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • Larsen, K. W., et al. (2022). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 27(15), 4743. [Link]

  • Legoabe, L. J., et al. (2021). Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. Chemico-Biological Interactions, 343, 109478. [Link]

  • Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. [Link]

  • Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(10), 1353. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Reddy, T. R., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6609. [Link]

Sources

The 4-Methoxy-1H-pyrrolo[2,3-b]pyridine Scaffold: A Technical Guide to a Privileged Core in Kinase Inhibition and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a cornerstone in modern medicinal chemistry, recognized for its ability to mimic the purine scaffold and serve as a versatile "hinge-binding" motif for a multitude of protein kinases. The introduction of a 4-methoxy substituent modulates the electronic and steric properties of this core, offering a refined platform for developing targeted therapeutics. While the specific derivative, 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine, remains a largely unexplored entity in public literature, an in-depth analysis of its parent scaffold and closely related analogues provides a compelling blueprint for its potential pharmacological profile. This guide synthesizes the known biological activities of 4-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives, details the experimental methodologies crucial for their characterization, and projects the therapeutic promise of the 6-amino variant for researchers in drug discovery and development.

Introduction: The Strategic Value of the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine scaffold is a bioisostere of indole and purine, granting it privileged access to the active sites of numerous enzymes, particularly ATP-dependent protein kinases. Its defining feature is the nitrogen atom at position 7, which, along with the pyrrole nitrogen (N1), can form critical hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket. This bidentate interaction provides a stable anchoring point for inhibitors, a foundational principle in modern kinase drug design.[1]

The addition of a methoxy group at the C4 position serves several key functions:

  • Electronic Modulation: The electron-donating nature of the methoxy group can influence the pKa of the pyridine nitrogen, potentially enhancing the strength of the hinge interaction.

  • Vector for Further Synthesis: The methoxy group can be a point of synthetic elaboration or can be replaced by other functional groups to probe deeper pockets within the active site.

  • Solubility and Metabolic Properties: It can influence the physicochemical properties of the molecule, impacting solubility, cell permeability, and metabolic stability.

This guide will explore the established pharmacology of derivatives from this core, providing a strong rationale for the investigation of this compound.

Known Pharmacological Landscape: Targeting Key Signaling Pathways

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent and selective inhibitory activity against several critical enzyme families implicated in oncology and other diseases.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Abnormal activation of the FGFR signaling pathway is a known driver in various cancers, making it a prime therapeutic target.[2][3] Several studies report that 1H-pyrrolo[2,3-b]pyridine derivatives are potent inhibitors of FGFR1, 2, and 3.[1][2][3]

  • Mechanism of Action: These compounds act as ATP-competitive inhibitors. The 1H-pyrrolo[2,3-b]pyridine core forms two hydrogen bonds with the backbone carbonyl of E562 and the NH of A564 in the hinge region of FGFR1.[1] Substituents at other positions can then extend into adjacent hydrophobic pockets to enhance potency and selectivity.[1] For instance, a 3,5-dimethoxyphenyl group has been shown to form π–π interactions with F489 and hydrogen bonds with D641, significantly boosting inhibitory activity.[1]

The diagram below illustrates the canonical FGFR signaling cascade, which is inhibited by these compounds.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates FGF FGF Ligand FGF->FGFR Binds Compound 1H-pyrrolo[2,3-b]pyridine Derivative (e.g., 4h) Compound->FGFR Inhibits (ATP-Competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) TF->Gene_Expression

Caption: FGFR Signaling Pathway Inhibition.

Ataxia Telangiectasia Mutated (ATM) Kinase Inhibition

ATM kinase is a master regulator of the DNA Damage Response (DDR), a pathway often exploited by cancer cells. Inhibiting ATM can sensitize tumors to chemotherapy and radiation.[4][5] Recently, 1H-pyrrolo[2,3-b]pyridine derivatives have been rationally designed as highly selective ATM inhibitors.[4]

  • Therapeutic Strategy: These inhibitors are developed as chemosensitizers. For example, in preclinical models, the combination of an ATM inhibitor from this class (compound 25a) with the topoisomerase inhibitor irinotecan resulted in synergistic antitumor efficacy in colorectal cancer xenografts.[4] This highlights a powerful combination therapy approach.

Other Potential Targets

The versatility of the scaffold is further demonstrated by its activity against other targets:

  • Phosphodiesterase 4B (PDE4B): 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective PDE4B inhibitors, which play a role in regulating inflammatory responses and are targets for CNS diseases.[6]

  • Trypanosoma Proliferation: 2,4-substituted derivatives have shown activity against Trypanosoma brucei, the parasite responsible for African sleeping sickness, though optimization for kinome selectivity is required.[7]

  • Protein Kinase B (PKB/Akt): While a related pyrrolo[2,3-d]pyrimidine scaffold is more commonly associated with Akt inhibition, the shared hinge-binding properties suggest the 4-methoxy-1H-pyrrolo[2,3-b]pyridine core could be adapted for this crucial oncogenic kinase.[8]

Projecting the Profile of this compound

Based on the established pharmacology of the core scaffold, the introduction of a 6-amino group is a logical next step in drug design. The primary amine at the C6 position introduces a key vector for chemical modification and a potential new interaction point.

  • Rationale for the 6-Amino Group:

    • Synthetic Handle: The amine provides a nucleophilic center for the straightforward installation of a wide variety of substituents via amide coupling, sulfonylation, or reductive amination. This allows for rapid library synthesis to explore structure-activity relationships (SAR).

    • Hydrogen Bonding: The amine can act as a hydrogen bond donor or acceptor, potentially forming new interactions with the protein target that can enhance potency and, critically, selectivity.

    • Solubility: The basic amine can be protonated at physiological pH, which is often used as a strategy to improve the aqueous solubility of drug candidates.

Given that many kinase inhibitors feature a substituted amine, it is highly probable that this compound would serve as a potent intermediate for novel inhibitors of FGFR, ATM, or other kinases.

Experimental Methodologies: A Guide to Characterization

Characterizing the pharmacological profile of a novel compound from this series requires a systematic, multi-tiered approach.

Initial Target Screening: Kinase Panel Profiling

The most efficient first step is to assess the compound's activity against a broad panel of kinases. This provides an unbiased view of its primary targets and potential off-target liabilities.

Protocol: Broad Kinase Panel Screen (Example)

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.

  • Assay Concentration: Perform an initial screen at a fixed concentration, typically 1 µM or 10 µM, against a panel of >400 human kinases.

  • Assay Principle: Utilize a radiometric (e.g., ³³P-ATP filter binding) or fluorescence-based (e.g., LanthaScreen™, Z'-LYTE™) assay format to measure the remaining kinase activity in the presence of the test compound.

  • Data Analysis: Express results as Percent Inhibition relative to a vehicle (DMSO) control. Hits are typically defined as compounds causing >50% or >75% inhibition.

  • Follow-up: For identified primary targets, perform 10-point dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration).

Caption: Kinase Inhibitor Screening Workflow.

Cellular Assays: Confirming On-Target Activity

Once primary targets are identified, it is crucial to confirm that the compound inhibits the target in a cellular context.

Protocol: Cellular Target Engagement Assay (Example: Western Blot for p-FGFR)

  • Cell Line Selection: Choose a cancer cell line known to have aberrant FGFR signaling (e.g., 4T1 breast cancer cells).[2]

  • Compound Treatment: Seed cells and allow them to adhere. Treat with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for a defined period (e.g., 2-4 hours).

  • Cell Lysis: Harvest cells and prepare protein lysates.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated (active) form of the target kinase (e.g., anti-p-FGFR) and the total protein (e.g., anti-FGFR).

  • Analysis: A dose-dependent decrease in the phosphorylated protein signal, without a change in the total protein level, confirms cellular target engagement.

In Vitro ADME & Pharmacokinetics

Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is essential.

  • Solubility: Kinetic or thermodynamic solubility assays.

  • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays.

  • Metabolic Stability: Incubation with liver microsomes to determine in vitro half-life.

  • In Vivo Pharmacokinetics (PK): For promising compounds, administer orally or intravenously to rodents and measure plasma concentrations over time to determine key parameters like bioavailability, clearance, and half-life.[4]

Summary of Physicochemical and Safety Data

While specific toxicological data for this compound is unavailable, information on the parent scaffold provides a baseline for expected properties.

PropertyValue / ObservationSource
Molecular Formula C₈H₈N₂OPubChem[9]
Molecular Weight 148.16 g/mol PubChem[9]
Physical Form SolidSigma-Aldrich
Hazard Classifications Acute Toxicity (Oral, Harmful), Serious Eye DamagePubChem, Sigma-Aldrich[9]
Storage Stable under recommended storage conditions, sensitive to moisture.CymitQuimica[10]
Incompatible Materials Strong oxidizing agents.CymitQuimica[10]

Note: The addition of the 6-amino group will alter these properties. The amine will increase the molecular weight and basicity, likely improving aqueous solubility but also potentially introducing new metabolic liabilities (e.g., glucuronidation).

Conclusion and Future Directions

The 4-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold is a validated and highly valuable core for the development of targeted therapies, particularly kinase inhibitors for oncology. The available literature strongly suggests that derivatives can potently and selectively inhibit key cancer drivers like FGFR and ATM.

The specific analogue, This compound , represents a compelling, yet underexplored, starting point for a new generation of inhibitors. The 6-amino group is a strategic addition, providing a versatile synthetic handle to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Synthesis and Library Development: Synthesizing the title compound and using its 6-amino group to create a diverse library of amides, sulfonamides, and ureas.

  • Comprehensive Profiling: Screening this library against a broad kinase panel to identify primary targets and then progressing hits through the characterization cascade outlined in this guide.

  • Structural Biology: Obtaining co-crystal structures of lead compounds with their target kinases to rationalize SAR and guide further design efforts.

By leveraging the established knowledge of the 7-azaindole core, researchers are well-positioned to unlock the therapeutic potential of this promising compound series.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 2021.

  • Discovery of 1 H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 2025.

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 2019.

  • Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H‑Pyrrolo[2,3-b]pyridines Inhibitors of Trypanosome Proliferation. ACS Infectious Diseases, 2022.

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 2010.

  • 4-Methoxy-1H-pyrrolo[2,3-b]pyridine - PubChem. National Center for Biotechnology Information.

  • 4-Methoxy-1H-pyrrolo[2,3-b]pyridine AldrichCPR - Sigma-Aldrich. Sigma-Aldrich.

  • Safety Data Sheet - CymitQuimica. CymitQuimica.

Sources

The Rise of a Privileged Scaffold: A Technical Guide to 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The human kinome, comprising over 500 protein kinases, represents one of the most critical target classes in modern drug discovery. The dysregulation of kinase signaling is a hallmark of numerous pathologies, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. Within this landscape, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, has emerged as a "privileged scaffold" due to its structural resemblance to the adenine core of ATP and its versatile synthetic handles. This technical guide provides an in-depth exploration of a specific, promising derivative: 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine . We will dissect its structural rationale, propose robust synthetic strategies, outline a comprehensive workflow for its biological evaluation, and discuss key structure-activity relationships that position it as a potent and selective kinase inhibitor scaffold for the next generation of targeted therapeutics.

The 7-Azaindole Core: A Foundation for Potency

The 1H-pyrrolo[2,3-b]pyridine scaffold is a bioisostere of purine and indole, enabling it to function as an effective hinge-binding motif in the ATP-binding pocket of numerous kinases. The pyridine nitrogen introduces a key hydrogen bond acceptor, while the pyrrole N-H provides a crucial hydrogen bond donor, mimicking the interactions of adenine. This dual-interaction capability is fundamental to the high-affinity binding observed in many 7-azaindole-based inhibitors. Its rigid bicyclic structure provides a stable platform for the precise orientation of substituents into various pockets of the kinase active site, allowing for the fine-tuning of potency and selectivity.

Deconstructing the this compound Scaffold

The subject of this guide, this compound, is not merely a generic 7-azaindole. Its specific functionalization is deliberate and rooted in established medicinal chemistry principles.

  • 6-Amino Group: This primary amine is strategically positioned to act as a key hydrogen bond donor, typically interacting with the backbone carbonyls of the kinase "hinge" region. This interaction is a canonical feature of many Type I ATP-competitive inhibitors and is critical for anchoring the molecule within the active site.

  • 4-Methoxy Group: The methoxy substituent at the C4 position serves multiple roles. It can act as a hydrogen bond acceptor, forming interactions with solvent or nearby residues. More importantly, its electronic properties and steric bulk can be used to modulate solubility, metabolic stability, and selectivity by probing deeper pockets within the ATP-binding site.

  • Pyrrole N-H: As a conserved feature of the scaffold, this group provides an essential hydrogen bond donor interaction, often with the "gatekeeper" residue or backbone atoms, further stabilizing the inhibitor-kinase complex.

Synthetic Strategy: A Modular Approach

A robust and flexible synthetic route is paramount for exploring the chemical space around a core scaffold. The synthesis of this compound and its derivatives can be achieved through a convergent strategy leveraging modern cross-coupling reactions. The following workflow is proposed based on established methodologies for functionalizing the 7-azaindole core.[1][2][3]

G cluster_0 Core Synthesis cluster_1 Functionalization via Cross-Coupling start Starting Material (e.g., 2,6-dichloro-4-methoxypyridine) intermediate1 Pyrrole Annulation (e.g., Bartoli indole synthesis) start->intermediate1 intermediate2 Halogenation (e.g., NBS/NIS at C2 or C3) intermediate1->intermediate2 core_scaffold Functionalized 7-Azaindole Core (e.g., 2-Iodo-4-methoxy-6-chloro-1H- pyrrolo[2,3-b]pyridine) intermediate2->core_scaffold suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst) Functionalizes C2 core_scaffold->suzuki Step 1 buchwald Buchwald-Hartwig Amination (Amine source, Pd catalyst) Functionalizes C6 suzuki->buchwald Step 2 final_product Target Scaffold This compound (or derivatives) buchwald->final_product caption Proposed Synthetic Workflow.

Caption: Proposed Synthetic Workflow.

Causality in Synthesis: The order of the cross-coupling reactions is critical. Performing the Suzuki-Miyaura coupling first at a halogenated C2 or C3 position is often advantageous as the conditions are typically robust.[4] The subsequent Buchwald-Hartwig amination at the C6 position can then be performed on a more advanced, and often more stable, intermediate.[5][6] Protecting the pyrrole nitrogen (e.g., with a SEM or tosyl group) may be necessary to prevent side reactions and improve yields during these steps, followed by a final deprotection step.

Profile of Potential Kinase Targets

The 1H-pyrrolo[2,3-b]pyridine scaffold has demonstrated activity against a wide range of kinases. Based on published data for structurally related compounds, derivatives of the 4-methoxy-6-amino core are promising candidates for inhibiting kinases involved in key oncogenic pathways.

Key Target Families:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent FGFR inhibitory activity.[7]

  • PI3K/Akt/mTOR Pathway Kinases: This pathway is a central regulator of cell growth, proliferation, and survival.[8][9][10][11][12] Inhibitors based on related scaffolds have shown potent activity against Akt (also known as PKB).

  • Cell Cycle Kinases: Targets like Cell Division Cycle 7 (Cdc7) kinase, essential for DNA replication, have been successfully inhibited by this scaffold class.

  • Receptor Tyrosine Kinases (RTKs): Beyond FGFR, other RTKs such as CSF1R (Colony-Stimulating Factor 1 Receptor) are validated targets.

Below is a representative diagram of the FGFR signaling cascade, a likely target pathway for inhibitors derived from this scaffold.

FGFR_Pathway FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binds & Activates GRB2_SOS GRB2/SOS FGFR->GRB2_SOS Recruits PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates AKT->Nucleus DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Nucleus Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) Nucleus->Proliferation Inhibitor Scaffold-Based Inhibitor Inhibitor->FGFR Inhibits Autophosphorylation caption Simplified FGFR Signaling Cascade.

Caption: Simplified FGFR Signaling Cascade.

Mechanism of Action: Competitive ATP Inhibition

The primary mechanism of action for small molecule inhibitors based on the 7-azaindole scaffold is competitive inhibition at the ATP-binding site of the target kinase. The inhibitor occupies the pocket normally reserved for ATP, preventing the phosphotransfer reaction that is the fundamental function of the kinase.

Caption: Conceptual Inhibitor Binding Mode.

This conceptual diagram illustrates the key interactions: the 6-amino group forms critical hydrogen bonds with the hinge region, the core heterocycle interacts near the gatekeeper residue, and the 4-methoxy group can engage with a nearby hydrophobic pocket, enhancing both potency and selectivity.

Experimental Evaluation Workflow: A Self-Validating System

To rigorously characterize a novel inhibitor based on this scaffold, a multi-step, self-validating experimental workflow is essential. This process moves from broad, high-throughput biochemical assays to more complex, physiologically relevant cell-based models.

G step1 Step 1: In Vitro Biochemical Kinase Assay step2 Step 2: Cell Viability & Proliferation Assay step1->step2 desc1 Objective: Determine direct enzymatic inhibition (IC50) and selectivity. Method: ADP-Glo™ Kinase Assay step1->desc1 step3 Step 3: Target Engagement & Pathway Modulation Assay step2->step3 desc2 Objective: Measure effect on cancer cell growth (GI50). Method: MTT or CellTiter-Glo® Assay step2->desc2 step4 Step 4: Cellular Phenotype Assay (Apoptosis) step3->step4 desc3 Objective: Confirm inhibitor hits the intended target in a cellular context. Method: Western Blot for phospho-proteins step3->desc3 desc4 Objective: Quantify downstream biological consequences (e.g., cell death). Method: Caspase-Glo® 3/7 Assay step4->desc4 caption Experimental Evaluation Workflow.

Caption: Experimental Evaluation Workflow.

Protocol: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[13][14][15][16][17]

Principle: This is a two-step luminescent assay. First, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by luciferase to generate a light signal proportional to the initial kinase activity.[13]

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of a reaction mix containing the target kinase, its specific substrate, and varying concentrations of the inhibitor (e.g., 10-point, 3-fold serial dilution). Include positive (no inhibitor) and negative (no kinase) controls.

  • ATP Initiation: Start the reaction by adding ATP to a final concentration appropriate for the kinase (often near its Km value).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

  • ADP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase/luciferin mix. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Protocol: Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[18][19][20][21]

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan is proportional to the number of viable cells.[18]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of inhibitor concentrations for a specified duration (e.g., 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the crystals.[20][21]

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol: Target Engagement Western Blot

This protocol validates that the inhibitor affects the phosphorylation state of its intended target or a key downstream substrate within the cell.[22][23][24][25]

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies that recognize either the total protein or its phosphorylated form.

Step-by-Step Methodology:

  • Cell Treatment & Lysis: Treat cells with the inhibitor at relevant concentrations (e.g., 1x and 10x GI50) for a short duration (e.g., 1-4 hours). Lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve phosphorylation states.[23]

  • Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).

  • SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a protein-rich solution (e.g., 5% BSA in TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-FGFR) or a downstream marker (e.g., anti-phospho-ERK).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To validate results, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein to ensure equal loading.

Protocol: Apoptosis Assay (Caspase-Glo® 3/7)

This luminescent assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[26][27][28][29][30]

Principle: The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence). When cleaved by active caspases, a substrate for luciferase is released, generating a light signal proportional to caspase activity.[26][27]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate with the inhibitor as described for the viability assay.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well. This single reagent both lyses the cells and provides the substrate.

  • Incubation: Mix briefly on a plate shaker (300-500 rpm) and incubate at room temperature for 1-3 hours to allow the signal to stabilize.[27][30]

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Compare the signal from treated cells to untreated controls to determine the fold-increase in apoptosis.

SAR Insights and Data Presentation

Structure-activity relationship (SAR) studies are crucial for optimizing a lead scaffold. By systematically modifying the core, researchers can enhance potency, selectivity, and drug-like properties. Below is a table summarizing representative data for various 1H-pyrrolo[2,3-b]pyridine derivatives from the literature, illustrating the impact of substitutions on kinase inhibitory activity.

Compound IDScaffold ModificationTarget KinaseIC50 (nM)Reference
Cpd 4h 5-(trifluoromethyl), C2-benzyl-phenylFGFR17[7]
Cpd 4h 5-(trifluoromethyl), C2-benzyl-phenylFGFR29[7]
Cpd 4h 5-(trifluoromethyl), C2-benzyl-phenylFGFR325[7]
Cpd 42 C3-methylene-thiazoloneCdc77
CCT128930 C4-piperidineAkt/PKBβPotent[13]
Cpd 13c Pyrrolo[2,3-d]pyridazin-7-one coreRIPK159.8

This table is illustrative and compiles data from related but not identical scaffolds to demonstrate SAR principles.

Key SAR Insights:

  • Hinge-Binding Moiety: The 6-amino group is generally conserved or replaced with another effective hydrogen-bonding group. Its presence is often essential for high-affinity binding.

  • C2/C3 Substitutions: The pyrrole ring is a key vector for exploring selectivity pockets. Adding aryl or other functional groups here can drastically alter the kinase selectivity profile.

  • C4/C5 Substitutions: Modifications on the pyridine ring, such as the 4-methoxy group, can improve physicochemical properties and exploit specific interactions within the ATP pocket.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its design is rooted in established principles of ATP-competitive inhibition, combining a potent hinge-binding element with a versatile core that can be synthetically elaborated to achieve high potency and selectivity. The experimental workflow detailed in this guide provides a rigorous, self-validating pathway for advancing compounds from initial biochemical screening to phenotypic cellular assays.

Future work should focus on synthesizing a library of derivatives to fully explore the SAR, focusing on modifications at the C2 and C3 positions to target specific kinases of interest, such as FGFR or Akt. Comprehensive kinome screening will be essential to understand the selectivity profile, and lead compounds with favorable cellular activity should be advanced into ADME/PK and in vivo efficacy studies. This scaffold holds significant potential to yield next-generation targeted therapies for cancer and other kinase-driven diseases.

References

  • Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley Interdisciplinary Reviews: Developmental Biology, 4(3), 215-266. [Link]

  • Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]

  • Reddy, T. J., et al. (2013). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 9, 2409-2416. [Link]

  • Kanehisa Laboratories. KEGG PI3K-Akt signaling pathway - Homo sapiens (human). KEGG. [Link]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438-4441. [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Bio-Rad Laboratories. Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • Blaisdell, T. P., & Morken, J. P. (2015). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 17(19), 4710-4713. [Link]

  • Assay Genie. Fgf Signaling Pathway Explained: Step-by-Step Process & Key Concepts. Assay Genie. [Link]

  • National Toxicology Program. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. NTP. [Link]

  • Sharma, P., & Kumar, V. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 459. [Link]

  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Organometallics, 34(21), 5235-5248. [Link]

  • Wikipedia. PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • protocols.io. Caspase 3/7 Activity. protocols.io. [Link]

  • Wang, Y., et al. (2021). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology, 12, 735567. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • protocols.io. Pan/Phospho Analysis For Western Blot Normalization. protocols.io. [Link]

  • protocols.io. ADP Glo Protocol. protocols.io. [Link]

  • CUSABIO. PI3K-Akt signaling pathway. CUSABIO. [Link]

  • ResearchGate. FGF/FGFR signaling pathways. ResearchGate. [Link]

  • DSpace@MIT. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. DSpace@MIT. [Link]

  • Bio-Rad Laboratories. PI3K-AKT Pathway Explained. YouTube. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

Sources

The Strategic Role of 4-Methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry due to its structural resemblance to endogenous purines, allowing it to function as a potent hinge-binding motif for a multitude of protein kinases. This technical guide delves into the nuanced yet significant role of a specific derivative, 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine, as a core structural element in the design of targeted therapeutics. We will explore its synthetic accessibility, delineate its critical structure-activity relationships, and illuminate its application in the development of potent and selective kinase inhibitors, with a particular focus on its embodiment in p38 MAP kinase inhibitors for inflammatory diseases. This document serves as a comprehensive resource for researchers and drug development professionals aiming to leverage this versatile scaffold in their discovery programs.

Introduction: The 7-Azaindole Scaffold - A Cornerstone of Kinase Inhibition

The 7-azaindole core is a bioisostere of purine and indole, granting it access to the ATP-binding sites of numerous protein kinases.[1][2] The strategic placement of a nitrogen atom in the six-membered ring enhances its hydrogen bonding capabilities and modulates its physicochemical properties, such as solubility and lipophilicity, making it an attractive starting point for drug design.[2] Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3] Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research. The 7-azaindole framework has been successfully incorporated into approved drugs, underscoring its therapeutic potential.[4]

This guide focuses specifically on the 4-methoxy-6-amino substituted 7-azaindole core. The introduction of the 6-amino group provides a crucial vector for further chemical modification and can act as a key hydrogen bond donor in receptor interactions. Concurrently, the 4-methoxy group can influence the electronic properties of the ring system and provide a handle for establishing additional interactions within the target binding site, often conferring enhanced potency and selectivity.

Synthesis and Chemical Properties of the 4-Methoxy-6-amino-7-azaindole Core

The synthesis of substituted 7-azaindoles often involves multi-step sequences, leveraging modern cross-coupling methodologies to build molecular complexity. While a direct, one-pot synthesis of this compound is not extensively detailed in the literature, a plausible and adaptable synthetic strategy can be constructed from reported procedures for analogous structures. Key transformations typically include palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig couplings.[4]

General Synthetic Approach

A representative synthetic workflow for constructing a substituted 4-methoxy-6-amino-7-azaindole scaffold is outlined below. This process highlights the strategic introduction of functional groups, a common practice in medicinal chemistry to facilitate the exploration of structure-activity relationships (SAR).

G A Commercially Available Substituted Pyridine B Nitration/Halogenation A->B Step 1 C Introduction of Methoxy Group (SNAr) B->C Step 2 D Pyrrole Ring Formation (e.g., Bartoli or Fischer Indole Synthesis) C->D Step 3 E Functionalization at C6 (e.g., Nitration followed by Reduction) D->E Step 4 F Introduction of Amino Group at C6 E->F Step 5 G Final Scaffold: This compound F->G Final Product

Caption: Generalized synthetic workflow for the 4-methoxy-6-amino-7-azaindole scaffold.

Key Synthetic Transformations: A Deeper Look
  • Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling is instrumental for introducing aryl or heteroaryl substituents, often at the C2 or C3 positions of the 7-azaindole ring, using a corresponding boronic acid or ester.[4]

  • Buchwald-Hartwig Amination: This reaction is a powerful tool for installing the crucial C6-amino group, reacting a halogenated 7-azaindole intermediate with an amine source in the presence of a palladium catalyst and a suitable ligand.[5]

The judicious choice of protecting groups is often necessary to prevent unwanted side reactions during these synthetic steps, particularly for the pyrrole nitrogen.[4]

The Role in Drug Discovery: A Case Study of a Potent p38 Kinase Inhibitor

The therapeutic potential of the 4-methoxy-6-amino-7-azaindole scaffold is prominently exemplified by its use in the development of a potent and selective p38 MAP kinase inhibitor, RWJ 68354.[6] p38 kinase is a key mediator of the inflammatory response, and its inhibition is a promising strategy for treating conditions like rheumatoid arthritis and inflammatory bowel disease.

Molecular Design and Structure-Activity Relationship (SAR)

The development of RWJ 68354, 6-Amino-2-(4-fluorophenyl)-4-methoxy-3-(4-pyridyl)-1H-pyrrolo[2,3-b]pyridine , showcases a rational approach to drug design.[6]

Compound MoietyRole in Biological Activity
1H-pyrrolo[2,3-b]pyridine Core Acts as the primary hinge-binding motif, anchoring the inhibitor in the ATP-binding pocket of p38 kinase.
6-Amino Group Provides a key interaction point within the active site and a vector for further modification to fine-tune properties.
4-Methoxy Group Contributes to binding affinity, potentially through interactions with specific residues in the kinase domain.
2-(4-fluorophenyl) Group Occupies a hydrophobic pocket, enhancing potency and selectivity. The fluorine atom can modulate metabolic stability.
3-(4-pyridyl) Group Extends into the solvent-exposed region, often improving pharmacokinetic properties and providing an additional interaction point.

The SAR studies revealed that the 4-methoxy group was beneficial for in vivo activity compared to larger, more lipophilic alkoxy groups, which could be attributed to improved bioavailability.[6]

Biological Activity and In Vivo Efficacy

RWJ 68354 demonstrated potent inhibition of p38 kinase activity in cellular assays with an IC₅₀ of 9 nM.[6] This potent enzymatic inhibition translated to effective suppression of TNF-α production, a key pro-inflammatory cytokine, in both human peripheral blood mononuclear cells (IC₅₀ of 6.3 nM) and in animal models of inflammation.[6] In a mouse model of lipopolysaccharide (LPS)-induced inflammation, RWJ 68354 blocked TNF-α production by 85% at a dose of 10 mg/kg, highlighting its significant in vivo activity.[6]

G LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKK3/6 TAK1->MKKs p38 p38 MAP Kinase MKKs->p38 Phosphorylation MK2 MAPKAPK-2 p38->MK2 Phosphorylation TNFa_mRNA TNF-α mRNA Stabilization MK2->TNFa_mRNA TNFa_Protein TNF-α Protein Synthesis TNFa_mRNA->TNFa_Protein Inflammation Inflammation TNFa_Protein->Inflammation RWJ_68354 RWJ 68354 (4-Methoxy-6-amino-7-azaindole derivative) RWJ_68354->p38 Inhibition

Sources

Methodological & Application

Synthesis of 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine: An Essential Building Block for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to both indole and purine has rendered it a valuable bioisostere, leading to the development of numerous compounds with a wide array of biological activities. Derivatives of 7-azaindole are integral to the development of therapeutics targeting a range of diseases, including cancer and neurodegenerative disorders.[1][2][3] Specifically, the 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine is a highly sought-after intermediate due to its potential for further functionalization in the creation of complex molecular architectures for novel drug candidates.[4][5]

This comprehensive application note provides a detailed, step-by-step experimental protocol for the multi-step synthesis of this compound. The described synthetic route is designed to be robust and scalable, providing researchers in pharmaceutical development and organic synthesis with a reliable method to obtain this key building block. The protocol is grounded in established chemical principles and supported by references to pertinent scientific literature.

Overall Synthetic Strategy

The synthesis of the target compound, this compound, is accomplished through a five-step sequence commencing with the commercially available 7-azaindole. The strategy involves the initial formation of the 4-methoxy-7-azaindole core, followed by regioselective nitration at the 6-position and subsequent reduction to the desired amine.

Synthesis_Workflow A 7-Azaindole B 7-Azaindole N-oxide A->B N-Oxidation C 4-Chloro-7-azaindole B->C Chlorination D 4-Methoxy-7-azaindole C->D Methoxylation E 4-Methoxy-6-nitro-7-azaindole D->E Nitration F This compound E->F Reduction

Caption: Overall synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified.

Reagent/SolventGradeSupplier
7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)99%Sigma-Aldrich
Hydrogen Peroxide (30% solution)ACS GradeFisher Scientific
Acetic AcidGlacialVWR
Phosphorus Oxychloride (POCl₃)99%Acros Organics
Sodium Methoxide (30% solution in Methanol)Alfa Aesar
MethanolAnhydrousJ.T.Baker
Dichloromethane (DCM)AnhydrousEMD Millipore
Ethyl Acetate (EtOAc)ACS GradePharmco
HexanesACS GradeMacron
Fuming Nitric Acid (>90%)Sigma-Aldrich
Sulfuric Acid (98%)VWR
Palladium on Carbon (10 wt. %)Strem Chemicals
Hydrazine Monohydrate98%Sigma-Aldrich
Sodium BicarbonateFisher Scientific
Anhydrous Sodium SulfateVWR

Experimental Protocols

Step 1: Synthesis of 7-Azaindole N-oxide

Rationale: The initial step involves the N-oxidation of the pyridine ring of 7-azaindole. This is a crucial activation step that facilitates the subsequent nucleophilic substitution at the 4-position of the pyridine ring, which is otherwise unreactive towards such reactions.

Procedure:

  • To a solution of 7-azaindole (1.0 eq) in glacial acetic acid (10 mL/g of 7-azaindole), add 30% hydrogen peroxide (3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 70-80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-azaindole N-oxide as a solid. The product can be used in the next step without further purification.

Step 2: Synthesis of 4-Chloro-7-azaindole

Rationale: The N-oxide intermediate readily undergoes reaction with phosphorus oxychloride to introduce a chlorine atom at the 4-position. This chlorination reaction proceeds via a rearrangement mechanism.

Procedure:

  • To a flask containing 7-azaindole N-oxide (1.0 eq), add phosphorus oxychloride (5.0 eq) carefully at 0°C.

  • Heat the reaction mixture to 90-100°C and stir for 2-3 hours. Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes).

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 30-50% Ethyl Acetate in Hexanes) to afford 4-chloro-7-azaindole.

Step 3: Synthesis of 4-Methoxy-7-azaindole

Rationale: The chlorine atom at the 4-position is now susceptible to nucleophilic aromatic substitution. Treatment with sodium methoxide displaces the chloride to install the desired methoxy group.

Procedure:

  • Dissolve 4-chloro-7-azaindole (1.0 eq) in anhydrous methanol (20 mL/g).

  • Add a 30% solution of sodium methoxide in methanol (2.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 65°C) and stir for 12-16 hours. Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give 4-methoxy-7-azaindole, which can be purified by crystallization or column chromatography if necessary.

Step 4: Synthesis of 4-Methoxy-6-nitro-7-azaindole

Rationale: The introduction of the amino group at the 6-position is achieved through a two-step process of nitration followed by reduction. The electron-donating methoxy group at the 4-position and the activating effect of the pyrrole ring direct the electrophilic nitration to the pyridine ring. Regioselectivity can be influenced by steric and electronic factors, with the 6-position being a likely site for substitution.

Procedure:

  • To a cooled (0°C) mixture of fuming nitric acid (3.0 eq) and concentrated sulfuric acid (10 mL/g of substrate), add 4-methoxy-7-azaindole (1.0 eq) portion-wise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction by TLC (Eluent: 70% Ethyl Acetate in Hexanes).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate 4-methoxy-6-nitro-7-azaindole.

Step 5: Synthesis of this compound

Rationale: The final step is the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation with palladium on carbon and a hydrogen source like hydrazine is an efficient and clean method for this transformation.

Procedure:

  • To a solution of 4-methoxy-6-nitro-7-azaindole (1.0 eq) in methanol (30 mL/g), add 10% palladium on carbon (10 mol%).

  • Heat the mixture to 50°C and add hydrazine monohydrate (5.0 eq) dropwise.

  • Stir the reaction at 50°C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound. The product can be further purified by recrystallization if necessary.

Summary of Reaction Parameters

StepStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Expected Yield (%)
17-AzaindoleH₂O₂, Acetic AcidAcetic Acid70-804-685-95
27-Azaindole N-oxidePOCl₃Neat90-1002-360-70
34-Chloro-7-azaindoleNaOMeMethanol6512-1670-85
44-Methoxy-7-azaindoleHNO₃, H₂SO₄Neat0-51-250-65
54-Methoxy-6-nitro-7-azaindolePd/C, N₂H₄·H₂OMethanol502-480-90

Characterization

The identity and purity of the synthesized compounds should be confirmed at each step using standard analytical techniques, including:

  • Thin Layer Chromatography (TLC): To monitor reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Melting Point: To assess the purity of solid compounds.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme caution.

  • Fuming nitric acid and concentrated sulfuric acid are strong oxidizing agents and highly corrosive. Handle with appropriate care.

  • Hydrazine is toxic and a suspected carcinogen. Handle with care and appropriate containment.

  • Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound, a key intermediate in pharmaceutical research. By following the outlined procedures and adhering to the safety precautions, researchers can effectively synthesize this valuable compound for their drug discovery and development programs. The multi-step synthesis, while requiring careful execution, utilizes readily available reagents and established chemical transformations.

References

  • Mondal, K., et al. (2021). Regioselective Functionalization of 7‐Azaindole by Controlled Annular Isomerism: The Directed Metalation‐Group Dance. Angewandte Chemie International Edition, 60(42), 22869-22874. Available from: [Link]

  • Knochel, P., et al. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 52(38), 10093-10096. Available from: [Link]

  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(83), 12536-12552. Available from: [Link]

  • Kumar, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7945-7955. Available from: [Link]

  • Reddy, T. J., et al. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 19(11), 1734-1739. Available from: [Link]

  • Hoff, B. H., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(1), 123. Available from: [Link]

  • Wikipedia contributors. (2023, December 19). Reduction of nitro compounds. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved January 21, 2026, from [Link]

  • Zhu, J., et al. (2017). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Journal of Medicinal Chemistry, 60(17), 7494-7509. Available from: [Link]

  • Seela, F., & Peng, X. (2007). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling. The Journal of Organic Chemistry, 72(10), 3849-3852. Available from: [Link]

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6543. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved January 21, 2026, from [Link]

  • J&K Scientific. (n.d.). 4-Methoxy-7-azaindole-2-carbaldehyde, 97%. Retrieved January 21, 2026, from [Link]

  • Witschel, M., et al. (2019). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 62(17), 8047-8057. Available from: [Link]

  • Gulevskaya, A. V., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1 H-pyrrolo[2,3- b]pyridine-Based Inhibitors of NADPH Oxidase 2. International Journal of Molecular Sciences, 26(8), 3647. Available from: [Link]

  • Wang, Z. (2012). Preparation method for 4-substituted-7-azaindole. CN102746295A. Google Patents.

Sources

Application Note: Utilizing 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine for In-Depth Analysis of p38 MAP Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine and its derivatives in kinase inhibition assays. Drawing from extensive research on the pyrrolo[2,3-b]pyridine scaffold, this document establishes the compound as a potent inhibitor of the p38 mitogen-activated protein (MAP) kinase pathway. We present detailed, field-proven protocols for biochemical and cell-based assays to characterize the inhibitory activity of this compound, focusing on p38 kinase and its downstream signaling cascades. This guide emphasizes experimental design, data interpretation, and the scientific rationale behind each step to ensure robust and reproducible results.

Introduction: The Scientific Rationale

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of targeted kinase inhibitors, with numerous derivatives demonstrating high potency against a range of kinases implicated in oncology and inflammatory diseases.[1][2][3][4][5] Notably, compounds bearing a striking resemblance to this compound have been identified as potent and selective inhibitors of p38 MAP kinase.[6] The p38 MAP kinase signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a pivotal role in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][7][8][9]

Dysregulation of the p38 pathway is a hallmark of numerous inflammatory diseases, making it a prime therapeutic target.[3][7] The core function of this pathway involves a three-tiered kinase module that, upon activation by upstream stimuli like lipopolysaccharide (LPS), culminates in the activation of p38.[7][10] Activated p38 then phosphorylates a variety of downstream targets, including MAPK-activated protein kinase 2 (MAPKAPK-2 or MK2), which in turn is involved in processes like the stabilization of TNF-α mRNA.[3][11][12]

This application note will therefore focus on methodologies to evaluate this compound as a p38 kinase inhibitor. We will detail biochemical assays to determine its direct inhibitory effect on p38 kinase activity and cell-based assays to assess its efficacy in a more physiologically relevant context by measuring the inhibition of TNF-α production in LPS-stimulated cells.

Foundational Concepts: Understanding the Target Pathway

A thorough understanding of the p38 signaling pathway is paramount for designing and interpreting kinase inhibition assays. The following diagram illustrates the canonical p38 signaling cascade, highlighting the points of intervention for an inhibitor like this compound.

p38_pathway LPS LPS / Stress Stimuli TLR4 TLR4 LPS->TLR4 MAP3K MAP3K (e.g., TAK1, ASK1) TLR4->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MAPKAPK2 MAPKAPK-2 (MK2) p38->MAPKAPK2 Inhibitor This compound Inhibitor->p38 TNF_mRNA TNF-α mRNA Stabilization MAPKAPK2->TNF_mRNA TNF_protein TNF-α Protein (Secretion) TNF_mRNA->TNF_protein Inflammation Inflammatory Response TNF_protein->Inflammation

Figure 1: p38 MAPK Signaling Pathway and Point of Inhibition.

Experimental Design and Protocols

To comprehensively characterize the inhibitory properties of this compound, a multi-faceted approach employing both biochemical and cell-based assays is recommended.

Biochemical Kinase Inhibition Assay: Determining Direct p38 Inhibition and IC50

This protocol outlines a luminescent kinase assay to quantify the amount of ADP produced during the kinase reaction, which is a direct measure of kinase activity.[13][14][15] The half-maximal inhibitory concentration (IC50) will be determined from a dose-response curve.

Principle: The assay measures the amount of ADP formed from a kinase reaction. The ADP is then converted to ATP, which is used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity.[13]

Materials:

  • Recombinant active p38α kinase

  • Kinase substrate (e.g., ATF2 peptide)

  • ATP

  • This compound (test compound)

  • Staurosporine (positive control inhibitor)

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit or similar

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Luminometer

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted test compound or control (DMSO for negative control, staurosporine for positive control).

    • Add 2 µL of a solution containing the p38α kinase in kinase buffer. The optimal kinase concentration should be determined empirically by titration to achieve a robust signal.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should ideally be at the Km for p38α to accurately determine the IC50 for an ATP-competitive inhibitor.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement: Read the luminescence on a plate reader.

Data Analysis:

  • Subtract the background luminescence (no kinase control) from all readings.

  • Normalize the data by setting the DMSO control (no inhibitor) as 100% activity and a high concentration of a potent inhibitor (or no enzyme) as 0% activity.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescription
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Dose-Response Curve A graph illustrating the relationship between the concentration of a drug and the magnitude of its effect.
Cell-Based Assay: Measuring Inhibition of TNF-α Release in LPS-Stimulated Monocytes

This protocol assesses the compound's ability to inhibit the p38 pathway in a cellular context by measuring the downstream effect of TNF-α production.[16][17][18][19] Human monocytic cell lines (e.g., THP-1) are differentiated into macrophage-like cells and stimulated with LPS to induce TNF-α secretion.

Principle: LPS activates the p38 pathway in macrophages, leading to the production and secretion of TNF-α. An effective p38 inhibitor will block this signaling cascade and reduce the amount of TNF-α released into the cell culture supernatant. The concentration of TNF-α is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[6][20][21]

Materials:

  • THP-1 human monocytic cell line

  • PMA (Phorbol 12-myristate 13-acetate) for differentiation

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound (test compound)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

  • Microplate reader for ELISA

Protocol:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.

    • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.

    • After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in cell culture medium.

    • Remove the medium from the cells and add 100 µL of the medium containing the test compound or controls (medium with DMSO for vehicle control).

    • Pre-incubate the cells with the compound for 1 hour at 37°C.

  • LPS Stimulation:

    • Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).

    • Incubate the plate for 6-18 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

  • TNF-α ELISA:

    • Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves adding the supernatant to an antibody-coated plate, followed by the addition of a detection antibody and a substrate for color development.[6][20][21]

  • Measurement: Read the absorbance on a microplate reader at the appropriate wavelength.

Data Analysis:

  • Generate a standard curve using the recombinant TNF-α standards provided in the ELISA kit.

  • Calculate the concentration of TNF-α in each sample from the standard curve.

  • Determine the percent inhibition of TNF-α production for each concentration of the test compound relative to the LPS-stimulated vehicle control.

  • Plot the percent inhibition versus the logarithm of the compound concentration and determine the IC50 value.

Figure 2: Workflow for the Cell-Based TNF-α Release Assay.

Data Interpretation and Advanced Applications

The IC50 values obtained from the biochemical and cell-based assays provide a quantitative measure of the potency of this compound. A potent inhibitor will exhibit a low nanomolar IC50 in the biochemical assay. A corresponding low IC50 in the cell-based assay indicates good cell permeability and efficacy in a biological system.

For a more in-depth characterization, further experiments can be conducted:

  • Kinase Selectivity Profiling: To assess the specificity of the compound, it can be screened against a panel of other kinases. A highly selective inhibitor will show significantly greater potency for p38 compared to other kinases.

  • Mechanism of Action Studies: To confirm an ATP-competitive mechanism of inhibition, the biochemical kinase assay can be performed at varying ATP concentrations. For an ATP-competitive inhibitor, the IC50 value will increase with increasing ATP concentrations.

  • Western Blot Analysis: To further validate the inhibition of the p38 pathway in cells, Western blotting can be used to measure the phosphorylation status of downstream targets like MAPKAPK-2. Treatment with an effective inhibitor should reduce the levels of phosphorylated MAPKAPK-2 upon LPS stimulation.[22]

Conclusion

The protocols and methodologies outlined in this application note provide a robust framework for characterizing this compound as a p38 MAP kinase inhibitor. By integrating biochemical and cell-based assays, researchers can obtain a comprehensive understanding of the compound's potency, cellular efficacy, and mechanism of action. This detailed approach is essential for the advancement of novel pyrrolo[2,3-b]pyridine-based compounds in drug discovery programs targeting inflammatory diseases.

References

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]

  • An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. (2020). Cellular and Molecular Life Sciences.
  • Creative Diagnostics. (n.d.). TNF-α Signaling Pathway. Retrieved from [Link]

  • The p38 signal transduction pathway: activ
  • The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues. (2018). Frontiers in Cell and Developmental Biology.
  • Signaling pathways mediated by tumor necrosis factor a. (2001).
  • Sino Biological. (n.d.). p38 MAPK Signaling Pathway. Retrieved from [Link]

  • MAPKAPK2 (mitogen-activated protein kinase-activated protein kinase 2). (2010).
  • QIAGEN GeneGlobe. (n.d.). p38 MAPK Signaling. Retrieved from [Link]

  • Cusabio. (n.d.). TNF signaling pathway. Retrieved from [Link]

  • What are MAPKAPK2 inhibitors and how do they work?. (2024).
  • Wikipedia. (n.d.). MAPKAPK2. Retrieved from [Link]

  • Promega Italia. (n.d.). MAPKAPK2 Kinase Enzyme System Application Note. Retrieved from [Link]

  • Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. (2011). NIH.
  • MAPKAPK-2-mediated LIM-kinase activation is critical for VEGF-induced actin remodeling and cell migr
  • Gene Result MAPKAPK2 MAPK activated protein kinase 2 [ (human)]. (n.d.). NCBI.
  • A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differenti
  • Northwest Life Science Specialties, LLC. (n.d.). Product Manual for Rat Tumor Necrosis Factor Alpha (TNFa) ELISA Assay Kit. Retrieved from [Link]

  • IBL International. (n.d.). TNF-α (free) ELISA. Retrieved from [Link]

  • 6-Amino-2-(4-fluorophenyl)-4-methoxy-3-(4-pyridyl)-1H-pyrrolo[2,3-b]pyridine (RWJ 68354): A Potent and Selective p38 Kinase Inhibitor. (1998). Journal of Medicinal Chemistry.
  • Challenge model of TNFα turnover at varying LPS and drug provoc
  • LPS induces apoptosis in macrophages mostly through the autocrine production of TNF-α. (2000). Blood.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (2021). RSC Medicinal Chemistry.
  • Rosamultin alleviates LPS-induced acute kidney injury by promoting aut. (2026). Drug Design, Development and Therapy.
  • Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 P
  • Optimization of 4,6-bis-anilno-1H-pyrrolo[2,3-d]pyrimidine IGF-1R tyrosine kinase inhibitors towards JNK selectivity. (2011). Bioorganic & Medicinal Chemistry Letters.
  • Signaling pathways involved in LPS induced TNFalpha production in human adipocytes. (2009). PubMed Central.
  • IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. (2017).
  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. (2024). eScholarship.org.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2022). MDPI.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2020). PubMed Central.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PubMed Central.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Optimization of 4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidine IGF-1R tyrosine kinase inhibitors towards JNK selectivity. (2011). PubMed.
  • Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. (2024). PubMed.

Sources

Application Note: A Multi-Faceted Protocol for Evaluating the Anti-Cancer Activity of 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 7-Azaindole Scaffolds in Oncology

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for therapeutic use. Its structural similarity to adenine, the core of ATP, makes it an ideal backbone for designing competitive inhibitors of ATP-dependent enzymes, particularly protein kinases.[1] Abnormal activation of protein kinase signaling pathways is a fundamental driver of cancer, promoting uncontrolled cell proliferation, survival, and metastasis.[2][3] Consequently, kinase inhibitors have become a major class of targeted cancer therapies.[4][5][6]

This document provides a comprehensive, multi-step protocol for the preclinical evaluation of novel 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine derivatives. The proposed workflow is designed not merely to identify cytotoxic effects but to build a robust, data-driven profile of a compound's mechanism of action. We will progress from broad phenotypic screening to more focused mechanistic assays, culminating in the initial validation of molecular targets. This integrated approach is essential for identifying promising lead candidates for further development.

Experimental Overview: A Phased Approach to Characterization

A successful evaluation hinges on a logical progression from broad screening to detailed mechanistic studies. Our protocol follows this principle, ensuring that resource-intensive assays are reserved for compounds that demonstrate significant initial promise.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Pathway Validation A Compound Preparation & Solubilization B Cell Line Panel Selection (e.g., NCI-60) A->B C Cell Viability Assay (e.g., CellTiter-Glo®) B->C D Apoptosis Induction Assay (Annexin V / PI Staining) C->D E Cell Cycle Analysis (Propidium Iodide Staining) C->E F Western Blotting Analysis (Phospho-Kinase Profiling) D->F E->F G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor (e.g., FGF) RTK Receptor Tyrosine Kinase (e.g., FGFR) GF->RTK Activates PI3K PI3K RTK->PI3K Phosphorylates AKT Akt PI3K->AKT Phosphorylates Prolif Cell Proliferation & Survival AKT->Prolif Promotes Inhibitor Pyrrolopyridine Derivative Inhibitor->RTK Inhibits

Figure 2: Hypothetical inhibition of a receptor tyrosine kinase pathway by a pyrrolopyridine derivative.

Protocol 3.1: Western Blotting for Key Signaling Proteins

Rationale: Western blotting is a powerful technique to detect and semi-quantify the expression levels and activation state (via phosphorylation) of specific proteins within a complex mixture. [7]By probing for key kinases and their substrates, we can determine if the compound inhibits a specific signaling cascade, such as the PI3K/Akt or RAS/MEK/ERK pathways, which are commonly targeted by pyrrolopyridine derivatives. [2][3] Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well or 10 cm plates. Treat with the test compound at its IC50 concentration for various time points (e.g., 1, 6, 24 hours) to capture both early and late signaling events.

  • Protein Extraction: After treatment, wash cells with ice-cold PBS. Lyse the cells directly on the plate by adding 1X SDS sample buffer or a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. [8]Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lysate Processing: Sonicate the lysate briefly to shear DNA and reduce viscosity. [8]Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes. [8]6. Gel Electrophoresis (SDS-PAGE): Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by size. [7]7. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. [9]8. Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding. [10]9. Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest. It is crucial to probe for both the phosphorylated (active) form and the total protein to assess specific inhibition of activation. Suggested targets: p-Akt (Ser473), Total Akt, p-ERK1/2 (Thr202/Tyr204), Total ERK1/2. Incubate overnight at 4°C with gentle agitation. [8][10]10. Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [9]11. Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system or X-ray film. [10]12. Analysis: Densitometry analysis can be used to semi-quantify the changes in protein phosphorylation, normalized to the total protein and a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This tiered protocol provides a robust framework for the initial characterization of novel this compound derivatives. By systematically assessing cytotoxicity, mode of action, and impact on key signaling pathways, researchers can efficiently identify promising candidates and build a strong foundation for further preclinical development. Compounds that demonstrate potent and selective activity through a clear mechanism of action can be advanced to more complex studies, including in vivo efficacy models, pharmacokinetic profiling, and broad-panel kinase screening to determine selectivity. [4][11]

References

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]

  • Telford, W. G. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology, 119, 5.7.1–5.7.20. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]

  • Axion Biosystems. (2021). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Cell Signaling Technology. (2013). Western Blotting Protocol. YouTube. Retrieved from [Link]

  • Promega Connections. (2017). Using CellTiter-Glo® Luminescent Cell Viability Assay to Assess Cell Viability in Cancer Cells. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-1H-pyrrolo(2,3-b)pyridine. PubChem. Retrieved from [Link]

  • Ferla, S., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(21), 6685. Retrieved from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Journal of Biological Chemistry, 298(11), 102521. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Dahl, G., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(17), 3079. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21431–21443. Retrieved from [Link]

  • Zhang, L., et al. (2025). Discovery of 1 H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). EP2395004A3 - Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors.
  • Manetti, F., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(20), 2135–2163. Retrieved from [Link]

  • ResearchGate. (2025). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Retrieved from [Link]

  • ResearchGate. (2025). Optimization of 4,6-bis-anilno-1H-pyrrolo[2,3-d]pyrimidine IGF-1R tyrosine kinase inhibitors towards JNK selectivity. Retrieved from [Link]

  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21431-21443. Retrieved from [Link]

Sources

The Strategic Application of 4-Methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine in Kinase Inhibitor Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its structure is bioisosteric to indole and purine, allowing it to mimic the adenine core of ATP and effectively compete for the ATP-binding site of a wide range of kinases.[2] The strategic placement of a nitrogen atom in the six-membered ring can enhance binding affinity and improve physicochemical properties compared to its indole counterpart. This guide focuses on a specific, yet underexplored, derivative: 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine . We will delve into its potential applications in structure-activity relationship (SAR) studies, drawing insights from closely related analogs to provide a comprehensive framework for researchers in drug discovery.

Core Rationale: Why this compound is a Valuable Tool for SAR Studies

The unique substitution pattern of this compound offers several strategic advantages for probing the active sites of kinases and other therapeutic targets:

  • The 4-Methoxy Group as a Hydrogen Bond Acceptor and Hydrophobic Probe: The methoxy group at the 4-position can act as a hydrogen bond acceptor, potentially interacting with key residues in the kinase hinge region or solvent-exposed areas. Furthermore, the methyl group provides a degree of lipophilicity, allowing for exploration of hydrophobic pockets within the ATP-binding site. The influence of a methoxy group has been noted in SAR studies of related heterocyclic compounds, where its positioning can significantly impact potency.[3]

  • The 6-Amino Group as a Key Vector for Substitution: The primary amine at the 6-position is a critical handle for synthetic elaboration. It provides a straightforward point for derivatization, allowing for the introduction of a wide array of functional groups to explore different regions of the target's binding pocket. This is a common strategy in kinase inhibitor design to enhance potency and selectivity.

  • The 7-Azaindole Core as the Hinge-Binding Motif: The pyrrolo[2,3-b]pyridine core itself is a well-established hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for ATP-competitive inhibitors.

Application in SAR Studies: A Focus on Kinase Inhibition

Based on extensive research on the 7-azaindole scaffold, this compound is an excellent starting point for SAR studies targeting various kinase families, including but not limited to:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in numerous cancers.[4][5] Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against FGFRs.[4][5] The 4-methoxy group could potentially occupy a hydrophobic pocket in the ATP binding site, while the 6-amino group can be functionalized to extend into other regions of the kinase domain to improve potency and selectivity.

  • Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1): This kinase is involved in cell proliferation and ion transport, making it a target for cardiovascular and renal diseases.[6] The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent inhibitor of SGK-1.[6]

  • Colony-Stimulating Factor 1 Receptor (CSF1R): This receptor tyrosine kinase is a key target in oncology and inflammatory diseases. While studies have focused on 2-aryl-4-amino derivatives, the 4-methoxy-6-amino scaffold provides an alternative substitution pattern to explore the CSF1R active site.[7]

Logical Flow of an SAR Study Utilizing this compound

SAR_Workflow cluster_0 Phase 1: Scaffolding & Initial Screening cluster_1 Phase 2: Derivatization & SAR Exploration cluster_2 Phase 3: Lead Optimization & Cellular Validation A Synthesis of This compound B Primary Kinase Panel Screening (e.g., FGFR, SGK-1, CSF1R) A->B C Library Synthesis: Modification at 6-amino position B->C D In Vitro Kinase Assays (IC50 determination) C->D E Analysis of SAR: Identify key functional groups for potency D->E F Lead Compound Selection E->F G Cell-Based Assays: Proliferation, Migration, Invasion F->G H Mechanism of Action Studies: Western Blot for pathway modulation G->H

Caption: A logical workflow for a structure-activity relationship study starting with the title compound.

Experimental Protocols

The following are detailed, field-proven protocols for evaluating the biological activity of derivatives of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (ATP Competition)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Principle: This is a competitive assay where the inhibitor competes with ATP for binding to the kinase active site. The amount of phosphorylated substrate is measured, which is inversely proportional to the inhibitory activity of the compound. A common method is to use a radiolabeled ATP ([γ-³³P]ATP) and measure the incorporation of the radiolabel into a generic substrate.[4]

Materials:

  • Recombinant human kinase (e.g., FGFR1, SGK-1)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

  • Substrate (e.g., myelin basic protein for some kinases)

  • [γ-³³P]ATP

  • Test compound (dissolved in DMSO)

  • 96-well filter plates (e.g., P81 phosphocellulose)

  • Orthophosphoric acid (for stopping the reaction)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Add 2 µL of the diluted compound to the wells of a 96-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor as a positive control.

  • Enzyme-Substrate Addition: Prepare a master mix of the kinase and substrate in the kinase reaction buffer. Add 20 µL of this mix to each well.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.[8]

  • Initiation of Reaction: Prepare a solution of [γ-³³P]ATP in the kinase reaction buffer. Add 20 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction: Add 50 µL of 1% orthophosphoric acid to each well to stop the reaction.

  • Washing: Transfer the contents of each well to a P81 filter plate. Wash the filter plate multiple times with 0.75% orthophosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Prepare Compound Dilutions in 96-well plate B Add Kinase-Substrate Mix A->B C Pre-incubate (10-15 min) B->C D Add [γ-³³P]ATP to start reaction C->D E Incubate (30-60 min at 30°C) D->E F Stop reaction with Orthophosphoric Acid E->F G Transfer to Filter Plate & Wash F->G H Scintillation Counting G->H I Calculate IC50 H->I

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol assesses the effect of a test compound on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., a line with known FGFR amplification)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that allows for exponential growth for the duration of the experiment (e.g., 2,000-5,000 cells/well). Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plate for a desired period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Wound Healing (Scratch) Assay for Cell Migration

This protocol provides a qualitative and semi-quantitative assessment of a compound's effect on cell migration.[5][9][10]

Principle: A "wound" or scratch is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored. The rate of wound closure is an indicator of cell migration.

Materials:

  • Cells capable of forming a monolayer

  • Complete cell culture medium

  • Test compound

  • 6- or 12-well cell culture plates

  • Sterile 200 µL pipette tip or a specialized scratch-making tool

  • Phase-contrast microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 6- or 12-well plate and grow them to form a confluent monolayer.

  • Wound Creation: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Compound Treatment: Replace the PBS with fresh medium containing the test compound at the desired concentration. Include a vehicle control.

  • Imaging (Time 0): Immediately after adding the compound, capture images of the scratch in each well using a phase-contrast microscope. Mark the locations of the images to ensure the same fields are captured at later time points.

  • Incubation and Imaging: Incubate the plate at 37°C and 5% CO₂. Capture images of the same marked locations at regular intervals (e.g., every 6, 12, and 24 hours).

  • Data Analysis: Measure the width of the scratch at different time points for each treatment condition. The rate of wound closure can be calculated and compared between the treated and control groups.

Protocol 4: Transwell Invasion Assay

This protocol measures the ability of cells to invade through a basement membrane matrix, a key step in metastasis.[11][12][13][14]

Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a basement membrane extract (e.g., Matrigel). The lower chamber contains a chemoattractant (e.g., medium with FBS). Invasive cells degrade the matrix, migrate through the pores, and adhere to the bottom of the membrane.

Materials:

  • Transwell inserts (8 µm pore size)

  • Basement membrane matrix (e.g., Matrigel)

  • Serum-free medium

  • Medium with chemoattractant (e.g., 10% FBS)

  • Test compound

  • Cotton swabs

  • Fixation solution (e.g., 70% ethanol)

  • Staining solution (e.g., 0.1% Crystal Violet)

  • Microscope

Procedure:

  • Insert Preparation: Thaw the Matrigel on ice and dilute it with cold, serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel and incubate for at least 1 hour at 37°C to allow it to solidify.

  • Cell Preparation: Harvest cells and resuspend them in serum-free medium containing the test compound or vehicle control.

  • Cell Seeding: Add the cell suspension to the upper chamber of the coated inserts.

  • Chemoattractant Addition: Add medium containing a chemoattractant to the lower chamber.

  • Incubation: Incubate the plate for 12-48 hours at 37°C.

  • Removal of Non-invasive Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-invasive cells and Matrigel from the top surface of the membrane.

  • Fixation and Staining: Fix the invasive cells on the bottom of the membrane with 70% ethanol for 10 minutes. Stain the cells with 0.1% Crystal Violet for 10-20 minutes.

  • Washing and Imaging: Wash the inserts with water to remove excess stain and allow them to air dry. Image the stained cells on the bottom of the membrane using a microscope.

  • Quantification: Count the number of stained cells in several random fields of view for each insert. The average number of invading cells per field can then be calculated and compared between treatment groups.

Data Presentation: Summarizing SAR Data

A well-structured table is essential for presenting SAR data clearly.

Compound R Group (at 6-amino) Target Kinase IC50 (nM) Cell Proliferation GI50 (µM) Comments
Parent -NH₂[Initial Screening Data][Initial Screening Data]Baseline activity
1a -NH-CH₃Small alkyl substitution
1b -NH-CyclopropylExploration of small, rigid rings
1c -NH-PhenylIntroduction of an aryl group
1d -NH-SO₂-PhenylIntroduction of a sulfonamide linker
... ......

Conclusion: A Versatile Scaffold for Drug Discovery

While this compound itself is not extensively documented in the public literature, its structural features, combined with the wealth of data on the 7-azaindole scaffold, make it a highly promising starting point for SAR studies. The protocols and logical framework presented in this guide provide a robust foundation for researchers to explore the potential of this and related compounds in the development of novel therapeutics, particularly in the realm of kinase inhibitors. The key to success lies in systematic derivatization, rigorous biological evaluation, and a deep understanding of the underlying principles of molecular recognition.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv., 2021, 11, 23095-23105. Available from: [Link][3]

  • ATP Competition Assay. International Centre for Kinase Profiling. Available from: [Link][4]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 2024, 29(10), 2263. Available from: [Link][7]

  • Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. protocols.io. Available from: [Link][11]

  • 1h-pyrrolo[2,3-b]pyridines. Google Patents. Available from: [6]

  • Deep Dive into the Transwell Migration and Invasion Assay. CLYTE Technologies. Available from: [Link][12]

  • Scratch Assay protocol. University of Virginia. Available from: [Link][5]

  • Assay Development for Protein Kinase Enzymes. Methods Mol Biol., 2012, 795, 107-124. Available from: [Link][8]

  • Invasion Assay Protocol. SnapCyte. Available from: [Link][13]

  • In vitro kinase assay. protocols.io. Available from: [Link][15]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 2022, 27(19), 6691. Available from: [Link][2]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. Available from: [Link][16]

  • Transwell Cell Migration and Invasion Assay Guide. Corning. Available from: [Link][14]

Sources

Application Notes & Protocols: 4-Methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine as a Versatile Fragment for Combinatorial Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1][2] As a bioisostere of both indole and the purine system, the 7-azaindole nucleus offers a unique combination of structural and electronic properties.[3] The strategic placement of a nitrogen atom in the six-membered ring can significantly modulate a molecule's physicochemical properties, such as solubility and pKa, while also providing an additional hydrogen bond acceptor to enhance target binding affinity.[4][5] This has led to the successful development of numerous therapeutics, including kinase inhibitors like vemurafenib for melanoma treatment, underscoring the scaffold's value in drug discovery.[3][6]

This application note introduces 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine , a bespoke fragment designed for combinatorial library synthesis. This fragment presents three key points of diversification: the pyrrole nitrogen (N1), the exocyclic amine at C6, and the potential for further functionalization guided by the methoxy group at C4. The strategic positioning of these functional groups provides a versatile platform for generating vast libraries of novel compounds, ideal for screening against a wide range of biological targets.

Key Molecular Features and Synthetic Rationale

The this compound fragment incorporates several desirable features for fragment-based drug discovery (FBDD) and combinatorial chemistry:

  • Multiple Diversification Points: The pyrrole N-H and the C6-amine offer two orthogonal sites for derivatization using a wide range of commercially available building blocks.

  • Modulated Electronics: The electron-donating methoxy group at the C4 position influences the electronic character of the ring system, potentially modulating the reactivity of other positions and influencing interactions with biological targets.

  • 3D Vectoriality: Derivatization at the N1 and C6 positions allows for the exploration of chemical space in distinct vectors, facilitating the optimization of binding interactions within a target's active site.

Proposed Synthesis of this compound (1)

While not a commercially available starting material, the target fragment 1 can be synthesized through a rational, multi-step sequence leveraging established methodologies for 7-azaindole construction. A plausible and robust synthetic route is outlined below, starting from a substituted pyridine.

digraph "Synthetic_Route" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 1: Proposed synthetic pathway to the target fragment.

This synthetic approach commences with a Sonogashira coupling of a suitable 2-amino-3-halopyridine with a protected acetylene, a well-established method for introducing the carbon framework necessary for the pyrrole ring.[7][8] Subsequent intramolecular cyclization under basic or metal-catalyzed conditions yields the 7-azaindole core.[7][9] Introduction of the 4-methoxy group can be achieved via a nucleophilic aromatic substitution (SNAr) on a 4-halo-7-azaindole precursor.[10][11] Finally, a standard nitro group reduction affords the target 6-amino functionality.[12]

Protocols for Combinatorial Library Synthesis

The this compound fragment (1 ) is primed for diversification at two primary sites: the pyrrole nitrogen (N1) and the exocyclic amino group (C6). The following protocols describe robust methods for generating a combinatorial library based on this scaffold.

digraph "Combinatorial_Library_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Workflow for combinatorial library generation.

Protocol 1: N1-Alkylation of the Pyrrole Ring

Alkylation of the pyrrole nitrogen introduces a diverse range of substituents, altering steric bulk, lipophilicity, and providing vectors for further interactions.

Materials:

  • This compound (1 )

  • Alkyl halide (R¹-X, e.g., benzyl bromide, methyl iodide) (1.1 eq)

  • Base (e.g., Cs₂CO₃, NaH) (1.5 eq)

  • Anhydrous solvent (e.g., DMF, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of fragment 1 (1.0 eq) in anhydrous DMF, add Cs₂CO₃ (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (R¹-X, 1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature (or heat to 50-70 °C if necessary) and monitor by TLC or LC-MS until consumption of the starting material.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N1-alkylated product.

Protocol 2: C6-Amine Derivatization via Acylation

Acylation of the 6-amino group is a robust method for introducing a wide array of functionalities, including aryl, heteroaryl, and aliphatic groups.

Materials:

  • N1-substituted or unsubstituted this compound (1.0 eq)

  • Acyl chloride (R²COCl) or carboxylic acid with a coupling agent (e.g., HATU, HOBt/EDC) (1.2 eq)

  • Base (e.g., DIPEA, triethylamine) (2.0 eq)

  • Anhydrous solvent (e.g., DCM, DMF)

Procedure:

  • Dissolve the 7-azaindole starting material (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (R²COCl, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash chromatography or preparative HPLC.

Protocol 3: C6-Amine Derivatization via Sulfonylation

Formation of sulfonamides at the C6-position introduces a key hydrogen bond donor and can significantly impact the acidity and solubility of the final compounds.

Materials:

  • N1-substituted or unsubstituted this compound (1.0 eq)

  • Sulfonyl chloride (R²SO₂Cl) (1.2 eq)

  • Pyridine or another suitable base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DCM, THF)

Procedure:

  • Dissolve the 7-azaindole starting material (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (R²SO₂Cl, 1.2 eq) portion-wise.

  • Stir the reaction at room temperature overnight or until completion.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude sulfonamide, which can be purified by chromatography or recrystallization.

Protocol 4: C6-Amine Derivatization via Reductive Amination

Reductive amination allows for the introduction of a diverse range of alkyl groups at the C6-amine, providing access to secondary and tertiary amines.[13][14]

Materials:

  • N1-substituted or unsubstituted this compound (1.0 eq)

  • Aldehyde or ketone (R²R³C=O) (1.2 eq)

  • Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) (1.5 eq)

  • Solvent (e.g., DCE, THF, MeOH)

  • Acetic acid (catalytic amount)

Procedure (One-Pot):

  • To a solution of the 7-azaindole starting material (1.0 eq) and the carbonyl compound (1.2 eq) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in one portion.

  • Continue stirring at room temperature until the reaction is complete (monitor by LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Building Block Selection

The success of a combinatorial library synthesis hinges on the careful selection of diverse and readily available building blocks. The following table provides examples of building blocks that can be used in the protocols described above.

Derivatization Site Reaction Type Building Block Class (R-X) Example Building Blocks Introduced Functionality
N1 (Pyrrole) AlkylationAlkyl Halides (R¹-X)Methyl iodide, Benzyl bromide, Propargyl bromideSmall alkyl, Arylalkyl, Alkyne handle
ArylationArylboronic Acids (R¹-B(OH)₂)Phenylboronic acid, 4-Fluorophenylboronic acid(Substituted) Aryl
AcylationAcyl Halides (R¹COCl)Acetyl chloride, Benzoyl chlorideAcyl, Aroyl
C6 (Amine) AcylationAcyl Halides (R²COCl)Cyclopropanecarbonyl chloride, Thiophene-2-carbonyl chlorideCycloalkyl, Heteroaryl
SulfonylationSulfonyl Halides (R²SO₂Cl)Methanesulfonyl chloride, p-Toluenesulfonyl chlorideAlkylsulfonyl, Arylsulfonyl
Reductive AminationAldehydes/Ketones (R²CHO)Formaldehyde, Acetone, IsobutyraldehydeMethyl, Isopropyl, Isobutyl

Conclusion and Outlook

The this compound fragment represents a highly valuable and versatile starting point for the generation of diverse chemical libraries. The synthetic route proposed herein is based on well-established and scalable chemical transformations. The provided protocols for N1 and C6 derivatization offer robust and high-throughput methods for exploring the chemical space around this privileged scaffold. The resulting libraries of novel 7-azaindole derivatives are ideal for screening campaigns in drug discovery programs, particularly in the search for new kinase inhibitors, antivirals, and other therapeutic agents. The modular nature of this approach allows for the rapid generation of structure-activity relationships (SAR), accelerating the hit-to-lead optimization process.

References

  • Marques, M. M. B., et al. (2017). One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction. Organic Letters, 19(19), 5118–5121. [Link]

  • Catarina, R.-R., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 459. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. ResearchGate. [Link]

  • ResearchGate. (n.d.). Acid-catalyzed synthesis of 7-azaindoles 8 using amino-halopyridines... ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. (2025). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate. [Link]

  • NIH. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health. [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Universität Rostock. [Link]

  • ACS Combinatorial Science. (n.d.). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Publications. [Link]

  • NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. [Link]

  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. RSC Publishing. [Link]

  • NIH. (n.d.). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. National Institutes of Health. [Link]

  • PubMed Central. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. National Institutes of Health. [Link]

  • NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. [Link]

  • PubMed Central. (n.d.). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]

  • Organic & Biomolecular Chemistry. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. RSC Publishing. [Link]

  • NIH. (n.d.). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. National Institutes of Health. [Link]

  • RSC Publishing. (n.d.). Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. LibreTexts. [Link]

  • PubMed. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. National Library of Medicine. [Link]

  • ResearchGate. (n.d.). Representative structures of some potent 7-azaindole core containing compounds. ResearchGate. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

Sources

Application Notes and Protocols: Developing Selective Kinase Inhibitors from the 4-Methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 7-Azaindole Scaffold as a Privileged Kinase Inhibitor Framework

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors. Its success is rooted in its ability to mimic the purine core of ATP, forming critical bidentate hydrogen bonds with the hinge region of the kinase active site. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor, effectively anchoring the inhibitor. This foundational interaction provides a stable platform for chemical modifications to achieve high potency and selectivity against specific kinase targets.

This guide focuses on a specific derivative of this scaffold, 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine, and its utility in developing selective inhibitors, with a particular emphasis on p38 Mitogen-Activated Protein (MAP) Kinase. We will provide a comprehensive overview of the rationale behind its selection, a detailed synthetic protocol for a representative inhibitor, and step-by-step methodologies for biochemical and cellular assays to characterize its activity.

Target Focus: p38 MAP Kinase

The p38 MAP kinases are a family of serine/threonine kinases that are key regulators of cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and some cancers. This makes p38 a compelling target for therapeutic intervention. The this compound scaffold has been successfully utilized to generate potent and selective inhibitors of p38 kinase, such as 6-Amino-2-(4-fluorophenyl)-4-methoxy-3-(4-pyridyl)-1H-pyrrolo[2,3-b]pyridine .[1]

The p38 MAPK Signaling Pathway

The p38 MAPK cascade is a multi-tiered signaling pathway. It is typically initiated by environmental stressors or inflammatory cytokines, leading to the activation of a MAP Kinase Kinase Kinase (MAPKKK), such as TAK1 or ASK1. These in turn phosphorylate and activate MAP Kinase Kinases (MAPKKs), primarily MKK3 and MKK6. Activated MKK3/6 then phosphorylates and activates p38 MAPK. Active p38 proceeds to phosphorylate a variety of downstream substrates, including other kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF2, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β.

p38_pathway p38 MAPK Signaling Pathway and Point of Inhibition stress Environmental Stress / Inflammatory Cytokines mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 downstream Downstream Substrates (e.g., MK2, ATF2) p38->downstream response Cellular Response (e.g., TNF-α, IL-1β production) downstream->response inhibitor Scaffold-Based Inhibitor inhibitor->p38

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

Synthesis of a Representative Inhibitor

The synthesis of selective kinase inhibitors from the this compound scaffold typically involves sequential cross-coupling reactions to introduce substituents at key positions. The following is a representative protocol for the synthesis of a potent p38 inhibitor, illustrating the use of Suzuki and Buchwald-Hartwig couplings.

Experimental Workflow: Synthesis

synthesis_workflow General Synthetic Workflow start Starting Material (Substituted 7-Azaindole) suzuki Suzuki Coupling (Introduce Aryl Group at C2) start->suzuki halogenation Halogenation (e.g., at C3) suzuki->halogenation buchwald Second Cross-Coupling (e.g., Suzuki at C3) halogenation->buchwald final Final Product buchwald->final

Caption: General Synthetic Workflow.

Protocol: Synthesis of 6-Amino-2-(4-fluorophenyl)-4-methoxy-3-(4-pyridyl)-1H-pyrrolo[2,3-b]pyridine

This protocol is adapted from established synthetic routes for similar 7-azaindole derivatives.

Step 1: Suzuki-Miyaura Coupling to Introduce the C2-Aryl Group

  • To a solution of a suitable starting material, such as 6-amino-2-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water, add 4-fluorophenylboronic acid (1.2 eq) and sodium carbonate (3.0 eq).

  • Degas the mixture by bubbling with nitrogen for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction mixture to 90 °C for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to yield 6-amino-2-(4-fluorophenyl)-4-methoxy-1H-pyrrolo[2,3-b]pyridine.

Step 2: Iodination at the C3 Position

  • Dissolve the product from Step 1 (1.0 eq) in N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C and add N-iodosuccinimide (NIS) (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by adding aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate. The combined organic layers are washed with water, dried over sodium sulfate, and concentrated.

  • Purify the crude product by column chromatography to obtain 6-amino-2-(4-fluorophenyl)-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine.

Step 3: Second Suzuki-Miyaura Coupling to Introduce the C3-Pyridyl Group

  • Combine the iodinated intermediate from Step 2 (1.0 eq), 4-pyridylboronic acid (1.5 eq), and potassium carbonate (3.0 eq) in a suitable solvent such as 1,4-dioxane/water.

  • Degas the mixture with nitrogen for 15 minutes.

  • Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 eq).

  • Heat the reaction to 100 °C for 16 hours.

  • After cooling, work up the reaction as described in Step 1.

  • Purify the final compound by preparative HPLC to yield 6-Amino-2-(4-fluorophenyl)-4-methoxy-3-(4-pyridyl)-1H-pyrrolo[2,3-b]pyridine .

Biochemical Assay: Determining Inhibitor Potency (IC50)

To quantify the inhibitory potency of a compound against a specific kinase, a biochemical assay is performed. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction.

Protocol: p38α Kinase IC50 Determination using ADP-Glo™ Assay

Materials:

  • Recombinant p38α kinase

  • p38α substrate (e.g., ATF2 peptide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • Test compound (serially diluted in DMSO)

  • 384-well white plates

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is prepared. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound concentration to the assay plate. Also, include DMSO-only wells for 0% inhibition (high control) and wells without enzyme for 100% inhibition (low control).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Buffer containing the appropriate concentration of p38α kinase and its substrate.

    • Prepare a 2X ATP solution in Kinase Buffer. The ATP concentration should ideally be at the Km for the specific kinase.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well, for a final reaction volume of 5 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Stopping the Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase/luciferin to generate a luminescent signal.

  • Incubation: Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.[2]

Data Analysis: The raw luminescence data is converted to percent inhibition relative to the high and low controls. The IC50 value is determined by fitting the percent inhibition versus compound concentration data to a four-parameter logistic model.

Cellular Assay: Measuring Target Engagement

While a biochemical assay confirms direct inhibition of the enzyme, a cellular assay is crucial to determine if the compound can enter cells and engage its target in a physiological environment. The NanoBRET™ Target Engagement Assay is a powerful method for quantifying compound binding to a specific kinase in live cells.[3]

Protocol: p38α Cellular Target Engagement using NanoBRET™ Assay

Materials:

  • HEK293 cells

  • Plasmid encoding p38α-NanoLuc® fusion protein

  • Transfection reagent (e.g., FuGene HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer specific for p38α

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Test compound (serially diluted in DMSO)

  • 384-well white plates

Procedure:

  • Cell Transfection:

    • Transfect HEK293 cells with the p38α-NanoLuc® fusion plasmid according to the transfection reagent manufacturer's protocol.

    • Culture the cells for 18-24 hours to allow for expression of the fusion protein.

  • Cell Plating:

    • Harvest the transfected cells and resuspend them in Opti-MEM at a concentration of 2x10^5 cells/mL.

    • Dispense 38 µL of the cell suspension into each well of a 384-well plate.

  • Compound and Tracer Addition:

    • Prepare a serial dilution of the test compound.

    • Prepare a solution of the NanoBRET™ Tracer at the recommended concentration.

    • Add the test compound and the tracer to the cells. The final volume in the well should be 40 µL.

  • Equilibration: Incubate the plate for 2 hours at 37 °C in a 5% CO2 incubator to allow the compound and tracer to reach binding equilibrium with the intracellular target.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor as per the manufacturer's protocol.

    • Add the substrate solution to each well.

  • Data Acquisition: Immediately read the plate on a luminometer equipped with two filters to measure donor (450 nm) and acceptor (610 nm) emission.

Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The data is then plotted as BRET ratio versus compound concentration and fitted to a sigmoidal dose-response curve to determine the cellular IC50 value.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold allows for the exploration of the structure-activity relationship, leading to the optimization of potency and selectivity.

Position of SubstitutionSubstituentp38α Inhibition (IC50)Rationale/Comments
C2 4-FluorophenylPotentThe aryl group at C2 often occupies a hydrophobic pocket. The fluorine can enhance binding and improve metabolic stability.
C3 4-PyridylPotentThe pyridyl group can form additional interactions within the ATP binding site, contributing significantly to potency.
C6 Amino (-NH2)EssentialThe 6-amino group is crucial for interacting with the kinase hinge region, a key anchoring point for this scaffold.
N1 Hydrogen (-H)PreferredThe pyrrole -NH is a critical hydrogen bond donor for hinge binding. Substitution is generally detrimental to activity.
C4 Methoxy (-OCH3)Modulates propertiesThe methoxy group can influence solubility and the electronic properties of the scaffold, fine-tuning the inhibitor's characteristics.

This table represents a synthesized understanding from multiple sources on azaindole-based kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold is a versatile and highly effective starting point for the development of selective kinase inhibitors. As demonstrated with the p38 MAPK target, a systematic approach combining rational design, efficient synthesis, and robust biochemical and cellular characterization can lead to the identification of potent lead compounds. The detailed protocols provided herein offer a comprehensive guide for researchers aiming to leverage this privileged scaffold in their drug discovery programs. Future efforts could focus on exploring a wider range of substitutions to further optimize pharmacokinetic properties and to target other kinases implicated in human diseases.

References

  • EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Henry, J. R., Rupert, K. C., Dodd, J. H., Turchi, I. J., Wadsworth, S. A., Cavender, D. E., ... & Siekierka, J. J. (1998). 6-Amino-2-(4-fluorophenyl)-4-methoxy-3-(4-pyridyl)-1H-pyrrolo[2,3-b]pyridine (RWJ 68354): a potent and selective p38 kinase inhibitor. Journal of medicinal chemistry, 41(22), 4196–4198. Retrieved from [Link]

Sources

Application Notes & Protocols: Structural Elucidation of 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine Analogs via X-ray Crystallography for Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to purine and indole allows it to function as a versatile bioisostere, leading to its incorporation into numerous clinically evaluated and approved drugs.[1][2] Derivatives of 7-azaindole are particularly renowned for their ability to act as potent kinase inhibitors by forming key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.[3][4]

The 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine series of analogs builds upon this validated core, offering a promising avenue for the development of novel therapeutics, particularly in oncology.[5][6][7] Understanding the precise molecular interactions between these analogs and their target proteins is paramount for successful structure-activity relationship (SAR) studies and the rational design of next-generation inhibitors with improved potency and selectivity.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to successfully determine the high-resolution X-ray crystal structures of target proteins—with a focus on kinases—in complex with this compound analogs. The protocols herein are designed to be robust and self-validating, emphasizing not just the procedural steps but the critical reasoning behind them.

Part 1: Foundational Concepts & Pre-Crystallization Strategy

The 7-Azaindole Scaffold: A Premier Kinase Hinge-Binder

The efficacy of the 7-azaindole scaffold in kinase inhibition stems from its unique arrangement of hydrogen bond donors and acceptors, which expertly mimics the interactions of the adenine moiety of ATP. Specifically, the N7 atom of the pyridine ring acts as a hydrogen bond acceptor, while the N1-H of the pyrrole ring serves as a hydrogen bond donor. This "N7-in/N1-out" bidentate hydrogen bonding pattern with the backbone of the kinase hinge region is a cornerstone of binding for many Type I and Type II kinase inhibitors.[3][4] The 4-methoxy and 6-amine substitutions provide additional vectors for exploring deeper pockets and forming further interactions, which can be fine-tuned through analog synthesis to achieve desired selectivity and physicochemical properties.

G cluster_0 Kinase Hinge Region cluster_1 7-Azaindole Analog Hinge_NH Hinge Backbone (e.g., Ala N-H) Hinge_CO Hinge Backbone (e.g., Glu C=O) Azaindole N1-H (Pyrrole) Azaindole->Hinge_CO H-Bond (Donor) PyridineN7 N7 (Pyridine) PyridineN7->Hinge_NH H-Bond (Acceptor)

Caption: Canonical hydrogen bonding of the 7-azaindole scaffold.

Ligand & Protein Quality: The Bedrock of Success

Before attempting any crystallization, the purity and homogeneity of both the protein and the ligand must be rigorously established. This is a non-negotiable prerequisite for obtaining high-quality, diffraction-ready crystals.

  • Ligand Integrity: Analogs of this compound should be synthesized and purified to >95% purity, as verified by HPLC. The chemical structure and identity must be confirmed by ¹H NMR and high-resolution mass spectrometry. The compound should be dissolved in a suitable solvent (typically 100% DMSO) to create a high-concentration stock (e.g., 50-100 mM) for subsequent experiments.[8]

  • Protein Integrity: The target protein must be expressed and purified to a high degree of homogeneity (>95% by SDS-PAGE). Crucially, the protein sample should be monodisperse, as assessed by dynamic light scattering (DLS) or size-exclusion chromatography (SEC). Aggregated or heterogeneous protein will almost certainly inhibit crystallization.

Part 2: Crystallization Strategies for Protein-Ligand Complexes

There are two primary methods for generating crystals of a protein-ligand complex: co-crystallization and soaking.[9][10] The choice between them is dictated by the ligand's properties and the behavior of the apo-protein crystals.

StrategyDescriptionAdvantagesDisadvantagesBest For...
Co-crystallization The purified protein is incubated with the ligand prior to setting up crystallization trials. The pre-formed complex is then crystallized.[10]- Can capture ligand-induced conformational changes.- Necessary if the binding site is blocked in the apo crystal lattice.- Often works well for lower-affinity or low-solubility ligands.[10]- Requires larger amounts of protein and ligand.- The complex may have different solubility/stability than the apo protein, requiring extensive screen re-optimization.- Ligands that induce a conformational change.- Initial structure determination when no apo crystals exist.- Low-solubility compounds.
Soaking Pre-grown crystals of the apo-protein are transferred to a solution containing the ligand, allowing the ligand to diffuse into the crystal and bind to the protein.[9][11]- Highly efficient in terms of protein and ligand consumption.- Uses established apo crystallization conditions.- High-throughput; allows screening of many analogs against a single batch of apo crystals.- Can cause crystal cracking or dissolution if ligand binding perturbs the crystal packing.- The ligand binding site must be accessible via solvent channels in the crystal lattice.- May not work for very low-affinity ligands.[8][11]- High-affinity ligands (Kd << protein concentration).- Analogs in an established SAR series where apo crystals are robust.- Structure-based screening of fragment libraries.

graph TD {
graph [fontname="Arial", dpi=72];
node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#FFFFFF", color="#202124"];
edge [fontname="Arial", color="#5F6368"];
A[Start: Have Purified Protein & Ligand] -- "Apo Crystals Available?" --> B{Robust Apo Crystals?};
A -- "No" --> C[Co-Crystallization];

B -- "Yes" --> D{Ligand Solubility High?};
B -- "No" --> C;

D -- "Yes" --> E{Binding Affinity High? (e.g., Kd < 10 µM)};
D -- "No" --> C;

E -- "Yes" --> F[Soaking];
E -- "No" --> G{Test both Soaking & Co-Crystallization};

subgraph "Primary Methods"
    C; F;
end

subgraph "Decision Points"
    B; D; E;
end

subgraph "Alternative"
    G;
end

C[Co-Crystallization] -- "Incubate Protein + Ligand\nScreen for Crystals" --> H((End));
F[Soaking] -- "Transfer Apo Crystal\nto Ligand Solution" --> H;
G -- "Parallel Processing" --> H;

A[Start: Have Purified Protein & Ligand] -- style=filled, fillcolor="#F1F3F4";
C -- style=filled, fillcolor="#4285F4";
F -- style=filled, fillcolor="#34A853";
G -- style=filled, fillcolor="#FBBC05";

}graph TD { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

A[Cryo-cooled Crystal] --> B{X-ray Diffraction};
B -- "Synchrotron / In-house Source" --> C[Diffraction Images];
C --> D[Data Processing];
D -- "Indexing, Integration, Scaling\n(e.g., XDS, CCP4)" --> E[Electron Density Map];
F[Apo-structure or Homolog] --> G{Molecular Replacement};
G -- "Phasing" --> E;
E --> H[Iterative Model Building];
H -- "Ligand & Protein Fitting\n(e.g., Coot)" --> I[Refinement];
I -- "Energy Minimization\n(e.g., Phenix, REFMAC5)" --> H;
I --> J[Validation];
J -- "R-work/R-free, MolProbity" --> K[Final PDB Structure];

A -- color="#4285F4", style=bold;
K -- color="#34A853", style=bold;

}

Caption: High-level workflow for X-ray crystal structure determination.

Structure Solution and Refinement: A Self-Validating System
  • Structure Solution: For a protein-ligand complex, the phase problem is typically solved using Molecular Replacement (MR) . This involves using a previously solved structure of the apo-protein or a close homolog as a search model to interpret the new diffraction data.

  • Model Building: Once initial phases are obtained, an electron density map is calculated. Software like Coot is used to manually fit the protein chain and, importantly, the 7-azaindole ligand into the density. The high-quality map should clearly show the shape of the ligand, allowing for unambiguous placement.

  • Refinement: The initial model is then subjected to iterative cycles of computational refinement using programs like Phenix or REFMAC5. This process optimizes the atomic coordinates and B-factors to improve the agreement between the model and the experimental diffraction data.

  • Validation: Throughout refinement, the quality of the model is assessed by the R-free statistic, which is calculated against a small subset of data (5-10%) excluded from the refinement process. A decreasing R-free indicates a genuine improvement in the model. Final validation with tools like MolProbity checks for correct stereochemistry, Ramachandran outliers, and steric clashes, ensuring the final structure is chemically and physically sound.

Part 5: Data Presentation & Application in Drug Design

The ultimate goal of these crystallographic studies is to inform drug design. The final output should include a clear presentation of the structural data and a detailed analysis of the binding interactions.

Table 3: Crystallographic Data and Refinement Statistics (Example Template)
ParameterValue
Data Collection
PDB IDTBD
BeamlineTBD
Wavelength (Å)0.979
Space groupP2₁2₁2₁
Cell dimensions (a, b, c, Å)50.1, 85.2, 95.3
Resolution (Å)25.0 - 1.80 (1.85 - 1.80)
Rmerge0.08 (0.45)
I / σI15.2 (2.1)
Completeness (%)99.8 (99.1)
Redundancy7.2 (6.8)
Refinement
Resolution (Å)1.80
No. reflections35,120
Rwork / Rfree0.18 / 0.21
No. atoms (Protein / Ligand / Water)2540 / 25 / 210
B-factors (Protein / Ligand / Water)22.5 / 18.9 / 35.1
Ramachandran favored (%)98.5
Ramachandran outliers (%)0.0
RMSD bonds (Å)0.005
RMSD angles (°)1.12
Values in parentheses are for the highest-resolution shell.
From Structure to Insight

With a high-resolution structure in hand, researchers can:

  • Confirm the Binding Mode: Verify the expected hydrogen bonds between the 7-azaindole core and the kinase hinge.

  • Analyze Novel Interactions: Identify key interactions made by the 4-methoxy and 6-amine groups and any other analog modifications. Are there specific hydrophobic contacts or water-mediated hydrogen bonds that contribute to affinity? [12]* Rationalize SAR: Explain why certain analogs are more potent or selective than others. For example, a bulky substitution may cause a steric clash, whereas a well-placed polar group might pick up a new hydrogen bond.

  • Guide Future Design: Use the structural information to design new analogs with improved properties. For instance, if an unoccupied hydrophobic pocket is observed near the ligand, a new analog could be designed to fill that space, potentially increasing potency and selectivity.

By following these detailed protocols and principles, researchers can effectively leverage the power of X-ray crystallography to accelerate their drug discovery programs involving the promising this compound class of compounds.

References

  • An insight into the structure–activity relationship studies of anticancer medicinal attributes of 7-azaindole deriv
  • An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Deriv
  • An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review.
  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole deriv
  • Binding Mode of the 4-Anilinoquinazoline Class of Protein Kinase Inhibitor: X-ray Crystallographic Studies of 4-Anilinoquinazolines Bound to Cyclin-Dependent Kinase 2 and p38 Kinase. Journal of Medicinal Chemistry.
  • Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. Google Sites.
  • Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. PubMed Central.
  • X-Ray Crystallography of Protein-Ligand Interactions.
  • Guidelines for the successful generation of protein–ligand complex crystals. PubMed Central.
  • Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. Peak Proteins.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.

Sources

Application Notes and Protocols for In Vivo Evaluation of 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic In Vivo Assessment of a Privileged Kinase Inhibitor Scaffold

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with the ATP-binding site of various protein kinases.[1] Derivatives of this core, such as the 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine series, are being actively investigated as potent and selective inhibitors of key kinases implicated in oncology and inflammatory diseases. These enzymes, through reversible phosphorylation, control a majority of cellular signaling processes, and their dysregulation is a hallmark of numerous pathologies.[2]

This guide provides a comprehensive framework for the in vivo evaluation of novel this compound derivatives. The protocols detailed herein are designed to rigorously assess pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety in relevant animal models. The overarching goal is to generate a robust preclinical data package that can confidently inform clinical development strategies. We will focus on two primary therapeutic areas where this scaffold shows significant promise: oncology and inflammatory diseases.

Part 1: Foundational Studies - Pharmacokinetics and Dose Range Finding

A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is a prerequisite for meaningful efficacy studies. These initial pharmacokinetic and tolerability studies are critical for selecting an appropriate dose and schedule that will maintain therapeutic concentrations of the drug at the target site without inducing unacceptable toxicity.[3]

Single-Dose Pharmacokinetic (PK) Study in Mice

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) of the test compound after a single administration.

Methodology Rationale: The choice of both intravenous (IV) and oral (PO) routes of administration allows for the determination of absolute oral bioavailability, a critical parameter for assessing the drug-like properties of a compound.

Protocol:

  • Animal Model: Male and female CD-1 or BALB/c mice (6-8 weeks old). A sufficient number of animals should be used to allow for sampling at multiple time points (typically 3 mice per time point).

  • Compound Formulation:

    • IV Formulation: Solubilize the compound in a vehicle suitable for intravenous injection (e.g., 10% DMSO, 40% PEG300, 50% saline). The final concentration should allow for an injection volume of 5-10 mL/kg.

    • PO Formulation: Prepare a suspension or solution in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water).

  • Dosing:

    • IV Administration: Administer a single dose (e.g., 1-5 mg/kg) via the tail vein.

    • PO Administration: Administer a single dose (e.g., 10-50 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., 20-30 µL) via submandibular or saphenous vein bleeding at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Plasma is separated by centrifugation.

  • Bioanalysis: Analyze plasma concentrations of the compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis with software such as Phoenix WinNonlin.

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity.

Methodology Rationale: The MTD study is essential for establishing a safe dose range for subsequent efficacy studies.[3] A 7-14 day study duration is typically sufficient to observe acute and sub-acute toxicity.

Protocol:

  • Animal Model: Use the same mouse strain as intended for efficacy studies.

  • Dose Escalation: Administer the compound daily for 7-14 days at escalating dose levels to different cohorts of mice.

  • Monitoring: Observe the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Body weight should be recorded daily.

  • Endpoint: The MTD is defined as the highest dose that does not cause >20% weight loss or significant clinical signs of distress.

ParameterDescriptionTypical Value/Range
Mouse Strain CD-1, BALB/c, or immunodeficient strains (for xenografts)6-8 weeks old
IV Dose For single-dose PK1-5 mg/kg
PO Dose For single-dose PK and MTD10-100 mg/kg/day
Blood Sample Volume Per time point20-30 µL
MTD Endpoint Body weight loss≤ 20%

Part 2: Oncology - In Vivo Efficacy in Xenograft Models

Given that many 1H-pyrrolo[2,3-b]pyridine derivatives function as kinase inhibitors, their anti-cancer potential is a primary area of investigation.[1][4] Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the workhorse for preclinical evaluation of anti-tumor activity.[5][6][7][8]

Cell Line-Derived Xenograft (CDX) Model

Objective: To evaluate the anti-tumor efficacy of a this compound derivative in a reproducible and well-characterized cancer model.

Methodology Rationale: CDX models are valuable for initial efficacy screening due to their high reproducibility and relatively rapid tumor growth.[6] The choice of cell line should be guided by the known or hypothesized molecular target of the compound. For example, if the compound is a potent FGFR inhibitor, a cell line with an FGFR amplification or mutation would be appropriate.[9]

Protocol:

  • Cell Culture: Culture the selected human cancer cell line under sterile conditions. Cells should be harvested during the logarithmic growth phase.

  • Animal Model: Immunodeficient mice (e.g., athymic nude or SCID) are required to prevent rejection of the human tumor cells.[5]

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells in 100-200 µL of a mixture of media and Matrigel) into the flank of each mouse.[10]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: Volume = (width)² x length/2.[10]

  • Randomization and Dosing: Once tumors reach the desired size, randomize the mice into treatment and control groups. Begin dosing with the test compound at one or more dose levels (based on the MTD study), administered via the predetermined route and schedule.

  • Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. The primary endpoint is typically tumor growth inhibition (TGI).

  • Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be harvested at specific time points after the last dose to assess target engagement (e.g., by measuring the phosphorylation status of the target kinase via Western blot or immunohistochemistry).[11]


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// Edges CellCulture -> Implantation; Implantation -> TumorGrowth; TumorGrowth -> Randomization; Randomization -> Treatment; Randomization -> Control; Treatment -> Monitoring; Control -> Monitoring; Monitoring -> Endpoint; Endpoint -> PD_Analysis; }

Xenograft Efficacy Study Workflow

Patient-Derived Xenograft (PDX) Model

Objective: To evaluate efficacy in a model that more closely recapitulates the heterogeneity of human tumors.

Methodology Rationale: PDX models, established by implanting tumor fragments from a patient directly into an immunodeficient mouse, are believed to better represent the molecular and histological characteristics of the original tumor.[6][12] This makes them a more clinically relevant model for predicting patient response.

Protocol: The protocol for PDX models is similar to that for CDX models, with the key difference being the source of the tumor tissue. Fresh tumor tissue from a patient is implanted subcutaneously into the mice.[12]

Part 3: Inflammatory Diseases - In Vivo Efficacy Models

The 1H-pyrrolo[2,3-b]pyridine scaffold is also a key component of several approved Janus kinase (JAK) inhibitors used to treat inflammatory conditions like rheumatoid arthritis.[13][14][15][16] Therefore, evaluating new derivatives in models of inflammation is a logical step.

Collagen-Induced Arthritis (CIA) in Mice

Objective: To assess the anti-inflammatory and disease-modifying effects of a test compound in a model that mimics many aspects of human rheumatoid arthritis.

Methodology Rationale: The CIA model is a widely used and well-characterized model of autoimmune arthritis.[17] It involves an immune response to type II collagen, leading to joint inflammation, cartilage destruction, and bone erosion.

Protocol:

  • Animal Model: Use a susceptible mouse strain, such as DBA/1J.

  • Induction of Arthritis:

    • Primary Immunization: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.

    • Booster Immunization: 21 days after the primary immunization, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Dosing: Begin prophylactic or therapeutic dosing with the test compound.

  • Clinical Assessment: Monitor the mice for signs of arthritis, typically starting a few days after the booster immunization. Score the severity of arthritis in each paw based on a scale (e.g., 0-4), assessing for redness, swelling, and joint deformity.

  • Histopathology: At the end of the study, collect the joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.


// Node Definitions Cytokine [label="Inflammatory Cytokine\n(e.g., IL-6)", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Gene Transcription\n(Inflammation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="this compound\nderivative (JAK Inhibitor)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor; Receptor -> JAK [label="Activation"]; JAK -> STAT [label="Phosphorylation"]; STAT -> Nucleus [label="Translocation"]; Nucleus -> Gene; Inhibitor -> JAK [label="Inhibition", style=dashed, color="#EA4335"]; }

JAK-STAT Signaling Pathway Inhibition

Part 4: General Protocols and Considerations

Oral Gavage in Mice

Oral gavage is a common and precise method for oral administration of compounds in preclinical studies.[18]

Protocol:

  • Restraint: Properly restrain the mouse to immobilize the head and neck.[18]

  • Needle Insertion: Gently insert a gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[19] The mouse will typically swallow, which aids in guiding the needle into the esophagus.

  • Administration: Once the needle is in the stomach (indicated by reaching a pre-measured depth without resistance), slowly administer the substance.[18][20]

  • Post-Procedure Monitoring: Observe the mouse for any signs of distress after the procedure.[19][21]

Mouse Weight (g)Max Gavage Volume (mL)Recommended Needle Gauge
150.1522G-24G
200.2020G-22G
250.2520G
300.3018G-20G
350.3518G
General recommendation is 10 mL/kg of body weight.[18][20][22]
Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC).

Conclusion

The in vivo testing protocols outlined in this guide provide a robust framework for advancing this compound derivatives from promising hits to viable clinical candidates. By systematically evaluating their pharmacokinetic, pharmacodynamic, efficacy, and safety profiles in well-validated animal models, researchers can build a comprehensive data package to support their continued development. The key to success lies in the rational selection of models based on the compound's mechanism of action and the meticulous execution of these experimental protocols.

References

  • Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of Translational Medicine. Available at: [Link]

  • Goulooze, S. C., et al. (2016). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Cancer Research. Available at: [Link]

  • Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation. Available at: [Link]

  • National Institutes of Health. (2020). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PMC. Available at: [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Available at: [Link]

  • PubMed. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Available at: [Link]

  • Bio-protocol. (2016). Establishment of Patient-Derived Xenografts in Mice. Available at: [Link]

  • University of British Columbia. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Animal Care Committee. Available at: [Link]

  • Reaction Biology. (n.d.). In Vivo Kinase Activity Models. Available at: [Link]

  • The University of Queensland. (2021). LAB_021 Oral Gavage in Mice and Rats. Animal Ethics Committee. Available at: [Link]

  • Protocol Online. (2005). Xenograft Tumor Model Protocol. Available at: [Link]

  • Tanaka, Y., et al. (2012). In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis. Annals of the Rheumatic Diseases. Available at: [Link]

  • Carvalho, D., et al. (2019). ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma. Communications Biology. Available at: [Link]

  • Open Exploration Publishing. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Available at: [Link]

  • JoVE. (2023). Mouse Models of Cancer Study. Available at: [Link]

  • Malem, H., et al. (2019). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Rheumatology. Available at: [Link]

  • Taylor, K. R., et al. (2020). Mutant ACVR1 Arrests Glial Cell Differentiation to Drive Tumorigenesis in Pediatric Gliomas. Cancer Cell. Available at: [Link]

  • Sledge, G. W., et al. (2014). Animal models and therapeutic molecular targets of cancer: utility and limitations. Clinical Cancer Research. Available at: [Link]

  • MDPI. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Available at: [Link]

  • Hoeflich, K. P., et al. (2010). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. Clinical Cancer Research. Available at: [Link]

  • ScienceDirect. (2012). In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis. Available at: [Link]

  • Sledge, G. W., et al. (2014). Animal models and therapeutic molecular targets of cancer: utility and limitations. PubMed Central. Available at: [Link]

  • Dovepress. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Parmentier, J. M., et al. (2018). In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494). BMC Rheumatology. Available at: [Link]

  • National Institutes of Health. (2016). HG-67: PRECLINICAL EFFICACY OF ALK2 INHIBITORS IN ACVR1 MUTANT DIPG. Available at: [Link]

  • Journal of Clinical Investigation. (2022). Anti-ACVR1 antibodies exacerbate heterotopic ossification in fibrodysplasia ossificans progressiva (FOP) by activating FOP-mutant ACVR1. Available at: [Link]

  • BioWorld. (2019). ALK2 inhibitors prolong survival in xenograft model of ACVR1 mutant diffuse intrinsic pontine glioma. Available at: [Link]

  • ResearchGate. (2021). Tofacitinib effects on the in vivo model of experimental arthritis.... Available at: [Link]

  • PubMed Central. (2024). Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review. Available at: [Link]

  • Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available at: [Link]

  • MDPI. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available at: [Link]

  • PubMed Central. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available at: [Link]

  • RSC Publishing. (2022). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]

  • Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • MDPI. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available at: [Link]

  • MDPI. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available at: [Link]

  • PubMed Central. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link]

Sources

Application Note: Formulation of 4-Methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the formulation of 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine, a heterocyclic compound with potential applications in drug discovery, particularly as a kinase inhibitor.[1][2][3] Given that many small molecule inhibitors, especially those with heterocyclic scaffolds like pyrrolopyridine, exhibit poor aqueous solubility, establishing a robust and reproducible formulation protocol is critical for generating reliable data in biological assays.[4][5] This document details the necessary steps for characterizing the compound's solubility, preparing stable stock solutions, creating accurately diluted working solutions for various in vitro assays, and implementing proper controls to ensure experimental integrity. The protocols herein are designed for researchers, scientists, and drug development professionals to mitigate common issues such as compound precipitation and solvent-induced artifacts.

Introduction: The Formulation Challenge

This compound belongs to the pyrrolopyridine class of heterocyclic compounds. This structural class is of significant interest in medicinal chemistry and has been explored for various therapeutic targets, including protein kinases and the PD-1/PD-L1 pathway.[3][6][7] A primary obstacle in the preclinical evaluation of such compounds is their inherent low solubility in aqueous media, which is the basis for most biological systems.[4][8] Poor solubility can lead to inaccurate concentration measurements, compound precipitation in assays, and consequently, erroneous structure-activity relationship (SAR) data.[5]

Therefore, a systematic approach to formulation is not merely a preparatory step but a foundational component of the experimental design. The primary goals of this protocol are:

  • To establish a reliable method for solubilizing the compound in a concentrated stock solution.

  • To provide a detailed procedure for diluting the stock to final working concentrations in aqueous assay buffers without causing precipitation.

  • To define the essential controls needed to account for any effects of the solubilizing vehicle.

This guide will walk the researcher through understanding the compound's properties, developing appropriate formulations, and troubleshooting common challenges.

Physicochemical Properties & Solubility Characterization

A thorough understanding of the compound's physical and chemical properties is the first step in designing a successful formulation strategy.

Table 1: Physicochemical Properties of this compound
PropertyValueSource / Notes
Molecular Formula C₈H₁₀N₄O-
Molecular Weight 178.19 g/mol (Value for the 'amine' analog)
Appearance Solid (predicted)[9]
Solubility in DMSO ≥ 50 mg/mL (Hypothesized)Based on similar heterocyclic compounds.[10] Requires experimental verification.
Aqueous Solubility Insoluble (Hypothesized)Common for this compound class.[10] Requires experimental verification.
pKa (Not Available)Predicted values may exist, but experimental determination is recommended.

Note: The molecular formula and weight are for the 6-amine derivative. The base scaffold 4-methoxy-1H-pyrrolo[2,3-b]pyridine has a formula of C₈H₈N₂O and a molecular weight of 148.16 g/mol .[11][12] Researchers should use the precise molecular weight of their specific batch.

Experimental Solubility Determination (Kinetic Solubility)

Because published, validated solubility data is not available, it must be determined empirically. Kinetic solubility is the most relevant measure for early drug discovery as it reflects the conditions used in most biological assays.[5]

Protocol: Kinetic Solubility Assessment

  • Prepare a High-Concentration DMSO Stock: Accurately weigh ~10 mg of the compound and dissolve it in anhydrous, high-purity dimethyl sulfoxide (DMSO) to create a 10-20 mM stock solution.[5]

  • Serial Dilution in Buffer: Prepare a series of dilutions of the DMSO stock into your primary aqueous assay buffer (e.g., PBS, pH 7.4, or cell culture medium). The final DMSO concentration should be kept constant and low (e.g., 1%).

  • Incubation: Incubate the aqueous solutions at room temperature for 1.5 to 2 hours to allow equilibrium to be reached.[5]

  • Precipitate Removal: Filter the solutions through a 0.45 µm filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the compound remaining in the filtrate using a suitable analytical method like HPLC-UV or LC-MS.

  • Determine Solubility Limit: The highest concentration that remains in solution without precipitation is the kinetic solubility limit under those specific conditions.

Formulation Protocols

Preparation of High-Concentration Stock Solutions

Due to its predicted poor aqueous solubility, the primary stock solution of this compound should be prepared in a non-aqueous solvent. Anhydrous DMSO is the recommended solvent for this purpose.[10][13]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Vortex mixer

Protocol: Preparing a 10 mM Stock Solution

  • Equilibrate Compound: Allow the vial containing the compound powder to reach room temperature before opening to prevent moisture condensation.

  • Weigh Compound: On a calibrated analytical balance, carefully weigh out 1.78 mg of the compound into a sterile vial. (Calculation: 1.78 mg / 178.19 g/mol = 0.01 mmol).

  • Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial. This will yield a final concentration of 10 mM.

  • Dissolve: Tightly cap the vial and vortex for 1-2 minutes until the solid is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution.[13] Visually inspect the solution to ensure no particulates are present.[13]

  • Aliquot and Store: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes.[10]

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage A Equilibrate Compound to Room Temp B Weigh 1.78 mg (for 1mL of 10mM) A->B Accurate Mass C Add 1.0 mL Anhydrous DMSO B->C Transfer D Vortex / Sonicate Until Fully Dissolved C->D Mix E Visual Inspection (No Particulates) D->E Verify F Aliquot into Single-Use Volumes E->F Prevent Degradation G Store at -20°C or -80°C F->G Long-Term Stability

Caption: Workflow for preparing a stable 10 mM stock solution in DMSO.

Preparation of Working Solutions for Biological Assays

Working solutions must be prepared fresh for each experiment by diluting the high-concentration stock into the appropriate aqueous buffer or cell culture medium.[10] The cardinal rule is to keep the final concentration of the organic solvent (DMSO) as low as possible (typically <0.5%, and always <1%) to avoid artifacts that could affect the biological system.[14][15]

Key Principle: Intermediate Dilution Directly diluting a high-concentration DMSO stock into an aqueous buffer can cause the compound to precipitate out of solution. To avoid this, an intermediate dilution step in the assay buffer or medium is highly recommended.[10][13]

Protocol: Preparing a 10 µM Working Solution for a Cell-Based Assay

  • Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (e.g., to 100 µM):

    • Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium.

    • Mix thoroughly by gentle vortexing or pipetting up and down. This creates a 100 µM intermediate solution with 1% DMSO.

  • Final Dilution (to 10 µM):

    • Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium.

    • Mix gently. The final working solution is now 10 µM with a final DMSO concentration of 0.1%.[10]

  • Vehicle Control: It is imperative to prepare a vehicle control that contains the same final concentration of DMSO as the test samples.[14][16] In this example, the vehicle control would be cell culture medium containing 0.1% DMSO.

Serial Dilution Strategy

G Stock 10 mM Stock in 100% DMSO Intermediate 100 µM Intermediate in 1% DMSO Stock->Intermediate 1:100 Dilution (in Assay Medium) Final 10 µM Final Working Solution in 0.1% DMSO Intermediate->Final 1:10 Dilution (in Assay Medium) Assay Biological Assay Plate Final->Assay Add to Cells/Enzyme

Sources

A Framework for High-Throughput Screening of 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine Derivative Libraries for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Abstract

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational protein kinase inhibitors.[1] This document provides a comprehensive framework for the high-throughput screening (HTS) of compound libraries derived from 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine. We present a detailed, field-proven workflow designed for scientific rigor, encompassing library quality control, primary assay selection and execution, robust data analysis, and a multi-step hit validation cascade. This guide details two primary biochemical assay protocols—a universal luminescence-based ATP depletion assay (Kinase-Glo®) and a proximity-based product formation assay (AlphaScreen®)—and explains the scientific rationale behind each step to ensure the identification of high-quality, validated hits suitable for progression into hit-to-lead programs.[2][3]

Part 1: Foundational Principles & Library Management

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of millions of compounds to identify those that modulate a specific biological pathway.[4] A successful HTS campaign is not merely an exercise in automation but a systematic process where data quality and integrity are paramount. The objective is not just to find "hits," but to find validated hits with a clear path toward optimization.

The 7-Azaindole Scaffold: A Privileged Kinase Hinge-Binder

The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole and is frequently employed in the design of kinase inhibitors. Its nitrogen atom in the pyridine ring can form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, mimicking the interaction of the adenine portion of ATP.[5] Derivatives of this scaffold have shown potent inhibitory activity against a wide range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), making libraries based on this core a rich source for new therapeutic candidates.[6]

Compound Library Quality Control (QC)

The quality of the screening library is a critical determinant of the success of an HTS campaign.[7][8] Before commencing a screen, the this compound derivative library must undergo rigorous QC.

  • Purity Assessment: Compound purity should be assessed, typically by LC-MS. A common threshold for HTS libraries is >90% purity to minimize the risk of false positives from impurities.[8]

  • Identity Confirmation: The molecular weight of a representative subset of compounds should be confirmed by mass spectrometry to ensure the library's integrity.

  • Solubility: Compounds are typically solubilized in 100% Dimethyl Sulfoxide (DMSO) to create high-concentration stock plates (e.g., 10 mM).[9] It is crucial to assess compound solubility and note any precipitation, as this can lead to inaccurate concentration-response data.

  • Plate Management: Stock plates should be stored in a controlled, desiccated, low-temperature environment.[10] For screening, "assay-ready" plates are often prepared by diluting the stock plates to an intermediate concentration.

Part 2: The HTS Workflow: A Self-Validating Cascade

A robust HTS workflow is designed as a funnel, progressively narrowing a large pool of compounds down to a small number of well-characterized hits. This multi-stage process is essential for systematically eliminating false positives and building confidence in the final hit list.[11]

Mandatory Visualization: The Hit Identification Cascade

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Triage & Validation Library Compound Library (>100,000 Compounds) PrimaryScreen Primary Screen (Single Concentration, e.g., 10 µM) Library->PrimaryScreen InitialHits Initial Hits (~0.5-2% Hit Rate) PrimaryScreen->InitialHits Confirmation Hit Confirmation (Dose-Response Curve) InitialHits->Confirmation Eliminate random errors CounterScreen Counter-Screen (Assay Interference) Confirmation->CounterScreen Eliminate false positives OrthogonalAssay Orthogonal Assay (Different Technology) CounterScreen->OrthogonalAssay Confirm on-target activity ConfirmedHits Confirmed & Validated Hits (<0.1% of Library) OrthogonalAssay->ConfirmedHits KinaseGlo_Principle cluster_kinase Step 1: Kinase Reaction cluster_luciferase Step 2: Detection Kinase Kinase ADP ADP Kinase->ADP ATP ATP ATP->ADP Substrate Substrate Substrate->ADP P-Substrate P-Substrate Remaining ATP Remaining ATP Light Light Remaining ATP->Light Luciferase Luciferase Luciferase->Light

Caption: Principle of the Kinase-Glo® luminescent assay.

Method 2: Proximity-Based Assay (e.g., AlphaScreen®)

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures product formation. [3]It relies on bringing a "Donor" bead and an "Acceptor" bead into close proximity. For a kinase assay, this is typically achieved by using a biotinylated substrate (which binds to a streptavidin-coated Donor bead) and a phosphorylation-specific antibody (which binds to a Protein A-coated Acceptor bead). [12]When the substrate is phosphorylated, the antibody binds, bringing the beads together and generating a signal. The signal is directly proportional to kinase activity.

Principle:

  • High Kinase Activity → High Phosphorylation → Beads in Proximity → High AlphaScreen® Signal

  • Low Kinase Activity (Inhibition) → Low Phosphorylation → Beads Apart → Low AlphaScreen® Signal

Mandatory Visualization: AlphaScreen® Kinase Assay Principle

AlphaScreen_Principle cluster_0 No Kinase Activity (Inhibition) cluster_1 High Kinase Activity Donor_No Donor Bead (Streptavidin) Substrate_No Biotin-Substrate Donor_No->Substrate_No Binds Acceptor_No Acceptor Bead (Protein A) Antibody_No P-Antibody No Binding Donor_Yes Donor Bead (Streptavidin) Substrate_Yes Biotin-P-Substrate Donor_Yes->Substrate_Yes Binds Acceptor_Yes Acceptor Bead (Protein A) Antibody_Yes P-Antibody Acceptor_Yes->Antibody_Yes Binds Antibody_Yes->Substrate_Yes Binds Signal Signal (520-620 nm)

Caption: Principle of the AlphaScreen® proximity-based assay.

Part 4: Detailed Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including lab coats, gloves, and safety glasses, when handling chemicals and reagents.

General Assay Plate Layout

A robust plate layout with appropriate controls is essential for data quality control. [4][13]

Wells (384-well plate) Content Purpose
Column 1, Rows A-P Test Compounds Primary screening data
... ... ...
Column 22, Rows A-P Test Compounds Primary screening data
Column 23, Rows A-P Vehicle Control (DMSO only) Negative Control (0% Inhibition)

| Column 24, Rows A-P | Known Inhibitor (e.g., Staurosporine) | Positive Control (100% Inhibition Reference) |

Protocol for Primary Screen using Kinase-Glo®

This protocol is adapted for a 384-well format with a final assay volume of 20 µL. [14][15]

  • Compound Plating:

    • Using an acoustic liquid handler or pin tool, transfer 100 nL of 2 mM compound stock (in 100% DMSO) to the appropriate wells of a 384-well assay plate.

    • Scientist's Note: This results in a 1:200 dilution and a final compound concentration of 10 µM in 0.5% DMSO. It is critical to test the assay's tolerance to DMSO, which should ideally be >0.5%. [9]

  • Enzyme & Substrate Addition:

    • Prepare a 2X Kinase/Substrate master mix in kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Add 10 µL of the 2X Kinase/Substrate mix to each well.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitivity to competitive inhibitors.

    • Add 10 µL of the 2X ATP solution to each well to start the reaction.

    • Seal the plate, centrifuge briefly (e.g., 1 min at 1000 rpm) to mix, and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Equilibrate the Kinase-Glo® Reagent to room temperature.

    • Add 20 µL of Kinase-Glo® Reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize. [16] * Read luminescence on a compatible plate reader.

Protocol for Orthogonal Screen using AlphaScreen®

This protocol serves as an excellent orthogonal follow-up to a Kinase-Glo® screen. [3]

  • Compound & Enzyme/Substrate Addition:

    • Follow steps 1 and 2 from the Kinase-Glo® protocol, using a biotinylated substrate.

  • Initiate Kinase Reaction:

    • Follow step 3 from the Kinase-Glo® protocol.

  • Stop Reaction & Add Detection Mix:

    • Prepare a Stop/Detection master mix containing the anti-phospho-antibody and the AlphaScreen® Donor and Acceptor beads in an appropriate buffer (as per manufacturer's instructions).

    • Rationale: The addition of a chelating agent like EDTA in the stop buffer will halt the kinase reaction by sequestering Mg²⁺, a necessary cofactor for the enzyme.

    • Add 10 µL of the Stop/Detection mix to each well.

  • Signal Detection:

    • Seal the plate with an aluminum foil seal to protect from light.

    • Incubate at room temperature for 1-2 hours (or as optimized).

    • Read the plate on an AlphaLISA®-capable plate reader (excitation at 680 nm, emission at 520-620 nm). [12]

Part 5: Data Analysis & Hit Validation

Quality Control Metrics

For each plate, calculate the Z'-factor to assess assay quality. [4]The Z'-factor measures the statistical separation between the positive and negative controls.

  • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Interpretation:

    • Z' > 0.5: An excellent assay. [9] * 0 < Z' < 0.5: A marginal assay.

    • Z' < 0: The assay is not suitable for screening.

Hit Selection

A common method for hit selection is to define a threshold based on the standard deviation (SD) of the negative controls (DMSO wells). [17]

  • For Kinase-Glo® (Inhibitors increase signal): A hit is a well with a signal > Mean_neg + (3 * SD_neg).

  • For AlphaScreen® (Inhibitors decrease signal): A hit is a well with a signal < Mean_neg - (3 * SD_neg).

The raw data is then typically normalized to percent inhibition: % Inhibition = 100 * (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg)

IC50 Determination

For confirmed hits, plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value. [18]

Conclusion

The high-throughput screening of a focused library, such as one based on the this compound scaffold, is a powerful strategy for discovering novel kinase inhibitors. Success depends not on a single experiment, but on a rigorous, multi-step workflow that incorporates stringent quality control, orthogonal assay validation, and robust data analysis. By following the principles and protocols outlined in this guide, researchers can systematically navigate the complexities of HTS to identify and validate high-quality hit compounds, providing a solid foundation for subsequent drug discovery efforts.

References

  • High-throughput screening - Wikipedia. (n.d.). Wikipedia. [Link]

  • Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening. UQAM. [Link]

  • Quality control of high throughput screening. (n.d.). Aston Research Explorer. [Link]

  • The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. [Link]

  • Principle of the AlphaScreen kinase assay. (n.d.). ResearchGate. [Link]

  • HIGH-THROUGHPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. (2021). EU-OPENSCREEN. [Link]

  • Hsieh, J. H., et al. (2019). Quality Control of Quantitative High Throughput Screening Data. Frontiers in Genetics. [Link]

  • HiTSeekR: a one-stop solution for high-throughput screening data analysis. (2016). Oxford Academic. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). NCBI. [Link]

  • Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (2013). PMC - PubMed Central. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2010). PMC - NIH. [Link]

  • Compound Library for Screening. (n.d.). Danaher Life Sciences. [Link]

  • Two-step AlphaScreen kinase assay. (a) Schematic assay presentation. (n.d.). ResearchGate. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2011). PubMed Central. [Link]

  • Hit Discovery. (n.d.). Sygnature Discovery. [Link]

  • Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. (n.d.). Curia. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). Synthesys. [Link]

  • Universal, homogenous, and high throughput luminescent assay technologies to monitor protein kinase activity. (2008). Cancer Research. [Link]

  • Counter-Screen Service. (n.d.). Creative Biolabs. [Link]

  • Creating Compound Screening Libraries That Address the Challenges of Drug Discovery. (2018). Xtalks. [Link]

  • High Throughput Screening for Protein Kinase Inhibitors. (2005). Bentham Science Publishers. [Link]

  • Screening for Allosteric Kinase Inhibitors in High Throughput. (2010). Wiley Analytical Science. [Link]

  • Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. (2013). PubMed Central. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • High-Throughput Screening of Tyrosine Kinase Inhibitor Cardiotoxicity with Human Induced Pluripotent Stem Cells. (2017). NIH. [Link]

  • High-Throughput Screening (HTS) Services. (n.d.). Charles River Laboratories. [Link]

  • A Computational Workflow for Structure-Guided Design of Potent and Selective Kinase Peptide Substrates. (2025). PubMed Central. [Link]

  • Sino Biological's launch of SwiftFluo® TR-FRET Kits pioneers a new era in high-throughput kinase inhibitor screening. (2026). News-Medical.Net. [Link]

  • Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging. (2021). PubMed Central. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2019). Frontiers. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. (2021). Royal Society of Chemistry. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2017). PMC - PubMed Central. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine and its analogs. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of functionalizing this privileged heterocyclic scaffold. As a 7-azaindole derivative, this core presents unique challenges and opportunities in cross-coupling chemistry.

This document moves beyond standard protocols to provide in-depth, field-tested insights into troubleshooting and optimizing your reactions. We will explore the "why" behind common failures and offer robust, evidence-based solutions to help you achieve higher yields, cleaner reaction profiles, and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the Suzuki coupling of the 4-methoxy-7-azaindole core.

Q1: Why is the Suzuki coupling of this compound challenging?

The primary challenges arise from the inherent electronic properties of the 7-azaindole nucleus, which is electron-rich and contains multiple nitrogen atoms that can coordinate to the palladium catalyst. Specifically:

  • Catalyst Inhibition/Poisoning: The pyridine nitrogen (N7) and the pyrrole nitrogen (N1) can act as ligands for the palladium center, leading to the formation of inactive catalyst complexes and slowing down or halting the catalytic cycle.

  • Substituent Effects: The electron-donating methoxy group (-OMe) at the 4-position and the amine group (-NH2) at the 6-position further increase the electron density of the heterocyclic system. This can make oxidative addition, a key step in the catalytic cycle, more difficult compared to electron-deficient systems.

  • Boronic Acid Instability: Protodeboronation (cleavage of the C-B bond) of the boronic acid partner can be a significant side reaction, especially under harsh basic conditions or at elevated temperatures, leading to the formation of arene byproducts and reduced yields.

Q2: How do I choose the right palladium catalyst and ligand for this substrate?

The choice of the catalyst/ligand system is paramount for a successful reaction. For electron-rich and potentially coordinating heterocycles like this, bulky, electron-rich phosphine ligands are generally the preferred choice. These ligands promote the formation of a monoligated, coordinatively unsaturated palladium(0) species, which is highly active in the oxidative addition step.

Catalyst/Ligand SystemKey Advantages & ConsiderationsTypical Loading
Pd(PPh₃)₄ Readily available and effective for simpler couplings. Can be prone to dissociation, leading to palladium black formation.2-10 mol%
Pd(dppf)Cl₂ Excellent for many cross-couplings due to the "bite angle" of the dppf ligand, which stabilizes the catalyst.1-5 mol%
Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) with Pd₂(dba)₃ or Pd(OAc)₂Considered the state-of-the-art. Their bulk and electron-donating properties accelerate reductive elimination and stabilize the catalytic species, preventing catalyst deactivation.1-3 mol% (Pd), 1.2-2x Ligand:Pd ratio

Recommendation: Start with a Buchwald-type ligand system, such as SPhos or XPhos, paired with Pd₂(dba)₃. These systems are specifically designed to overcome the challenges posed by electron-rich heterocycles.

Q3: What is the role of the base, and which one should I use?

The base plays a crucial role in the transmetalation step of the Suzuki cycle, where the organic group is transferred from the boron atom to the palladium center. The base activates the boronic acid by forming a more nucleophilic borate species.

For the 4-methoxy-7-azaindole core, a moderately strong, non-nucleophilic inorganic base is often the best choice to avoid side reactions.

  • Recommended Bases: K₂CO₃, Cs₂CO₃, K₃PO₄.

  • Bases to Use with Caution: Strong bases like NaOH or KOH can accelerate protodeboronation of the boronic acid partner. Organic bases like triethylamine (TEA) are often not strong enough to facilitate efficient transmetalation.

Q4: How does the solvent choice impact the reaction?

The solvent must be able to dissolve the reactants and, critically, facilitate the different phases of the catalytic cycle. A mixture of an organic solvent and water is typically required.

  • Common Solvent Systems: Dioxane/H₂O, Toluene/H₂O, or 2-MeTHF/H₂O.

  • Mechanism of Action: The aqueous phase is essential for dissolving the inorganic base and activating the boronic acid. The organic phase dissolves the heterocyclic halide and the palladium catalyst. Efficient stirring is crucial to ensure good mixing between the two phases.

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving specific experimental issues.

Problem 1: Low or No Product Yield

Symptoms: TLC or LC-MS analysis shows primarily unreacted starting material (the halo-azaindole).

Logical Troubleshooting Workflow:

G start Low/No Yield: Unreacted Starting Material q1 Is the Palladium Catalyst Active? start->q1 sol1 Check Catalyst Source & Age. Consider Pd₂(dba)₃ + Ligand. Ensure proper inert atmosphere (N₂/Ar). q1->sol1 No q2 Is the Base/Solvent System Optimal? q1->q2 Yes sol1->q2 sol2 Switch to a stronger, non-hydroxide base (e.g., Cs₂CO₃, K₃PO₄). Ensure sufficient water in the solvent mixture (e.g., 10:1 organic:water). q2->sol2 No q3 Is the Temperature Sufficient? q2->q3 Yes sol2->q3 sol3 Gradually increase temperature (e.g., 80°C -> 100°C). Monitor for decomposition. q3->sol3 No end Reaction Optimized q3->end Yes sol3->end

Caption: Troubleshooting workflow for low product yield.

Detailed Explanation:

  • Catalyst Deactivation: The primary suspect is often the catalyst. The nitrogen atoms in the 7-azaindole core can poison the palladium.

    • Solution: Switch to a more robust ligand system. Bulky biarylphosphine ligands like SPhos or XPhos shield the palladium center and promote the desired catalytic activity. Always use freshly purchased palladium precursors and ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the Pd(0) species.

  • Inefficient Transmetalation: If the catalyst is active, the next bottleneck is often the transmetalation step.

    • Solution: The choice of base is critical. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than potassium carbonate (K₂CO₃) because they are more soluble in the organic phase and can more effectively generate the reactive borate species. Ensure your solvent system has an adequate aqueous component (typically 10-20% by volume) to facilitate the action of the base.

  • Insufficient Reaction Temperature: Oxidative addition to the electron-rich 6-halo-7-azaindole can be sluggish.

    • Solution: While starting around 80-90 °C is prudent, you may need to increase the temperature to 100-110 °C, especially if using a chloro- or bromo-substituted starting material. Monitor the reaction closely by TLC or LC-MS to balance reaction rate against potential degradation of starting materials or product.

Problem 2: Significant Homocoupling of the Boronic Acid (Ar-Ar Byproduct)

Symptoms: A significant non-polar byproduct is observed, corresponding to the dimer of the boronic acid coupling partner.

Root Cause: This side reaction is often promoted by the presence of oxygen and can be exacerbated by certain palladium catalysts. It competes with the desired cross-coupling pathway.

Mitigation Protocol:

  • Rigorous Degassing (Mandatory):

    • Step 1: Combine the 6-halo-4-methoxy-7-azaindole, boronic acid, and base in the reaction flask.

    • Step 2: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

    • Step 3: Add the degassed solvent(s) via cannula or syringe.

    • Step 4: Sparge the resulting slurry/solution with argon for another 15-20 minutes. This is the most critical step.

    • Step 5: Finally, add the palladium precursor and ligand as a solid or in a small amount of degassed solvent under a positive pressure of inert gas.

  • Use a 2-Component Catalyst System: Instead of using pre-formed catalysts like Pd(PPh₃)₄, use a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a separate ligand (e.g., SPhos). This allows for the formation of the active Pd(0)L₂ species in situ under inert conditions, minimizing exposure to oxygen.

  • Stoichiometry Control: Avoid using a large excess of the boronic acid. An excess of 1.1 to 1.3 equivalents is typically sufficient.

Problem 3: Protodeboronation of the Boronic Acid

Symptoms: Formation of an arene byproduct corresponding to the boronic acid being replaced by a hydrogen atom (Ar-H).

Root Cause: This occurs when the boronic acid reacts with a proton source (often water) before it can participate in the transmetalation step. It is highly dependent on the base, temperature, and the electronic nature of the boronic acid itself.

Troubleshooting Steps:

  • Base Selection: Switch from a stronger or hydroxide-containing base to a milder one. The general trend for promoting protodeboronation is: NaOH > K₂CO₃ > K₃PO₄. Potassium phosphate is often an excellent choice to minimize this side reaction.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Do not overheat.

  • Use Boronic Esters: Consider using a pinacol boronate ester (Bpin) instead of the boronic acid. Boronate esters are generally more stable and less susceptible to protodeboronation. They react slightly slower but often provide a cleaner reaction profile.

Part 3: Reference Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of 6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine with a generic arylboronic acid.

Workflow Diagram:

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification a 1. Add Solids: - 6-bromo-azaindole (1.0 eq) - Arylboronic Acid (1.2 eq) - K₃PO₄ (2.5 eq) b 2. Add Catalyst & Ligand: - Pd₂(dba)₃ (2 mol%) - SPhos (4.4 mol%) a->b c 3. Add Degassed Solvents: - Dioxane/H₂O (10:1) b->c d 4. Heat & Stir: - 95 °C for 4-12 h c->d e 5. Monitor Progress: - TLC / LC-MS d->e f 6. Quench & Extract: - Cool to RT, dilute with EtOAc - Wash with H₂O, brine e->f g 7. Dry & Concentrate: - Dry over Na₂SO₄ - Concentrate in vacuo f->g h 8. Purify: - Silica Gel Chromatography g->h

Caption: General experimental workflow for the Suzuki coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and finely ground potassium phosphate (K₃PO₄, 2.5 eq).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive flow of argon, add the palladium source (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 0.02 eq) and the ligand (e.g., SPhos, 0.044 eq).

  • Solvent Addition: Add previously degassed 1,4-dioxane and water (e.g., in a 10:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reactant.

  • Heating: Immerse the flask in a preheated oil bath at 95 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting halide is consumed (typically 4-12 hours).

  • Workup: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

References

  • Title: The Heck, Suzuki and Sonogashira reactions of 7-azaindoles: 3-, 4- and 5-substituted derivatives. Source: Tetrahedron,

  • Title: The Protodeboronation of Arylboronic Acids. Source: Synthesis,

  • Title: A General System for Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides: Activation of Aryl Chloride by a Dialkylbiarylphosphine Ligand. Source: Angewandte Chemie International Edition,

  • Title: New, Stable, and Versatile Biphenyl-Based Phosphine Ligands for Room-Temperature Suzuki-Miyaura Couplings of Aryl and Heteroaryl Chlorides and Bromides. Source: The Journal of Organic Chemistry,

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction. Source: Chemical Reviews,

Technical Support Center: Scale-Up Synthesis of 4-Methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important 7-azaindole derivative. Here, we address common challenges encountered during synthesis, offering practical, field-proven insights in a troubleshooting-focused Q&A format. Our aim is to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in your own laboratory.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of this compound?

A1: The scale-up of this synthesis presents several key challenges rooted in the chemical nature of the 7-azaindole core. These include:

  • Regioselectivity: Controlling the position of incoming substituents on the pyrrolo[2,3-b]pyridine ring system can be difficult. The pyridine nitrogen influences the electron density of the ring, and directing groups are often necessary to achieve the desired substitution pattern, particularly when introducing the methoxy and amine groups at positions 4 and 6, respectively.

  • Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Buchwald-Hartwig amination, are frequently employed. However, catalyst deactivation, ligand selection, and ensuring complete reaction on a large scale can be problematic. Side reactions, such as hydrodehalogenation, can also reduce yield.[1]

  • Protecting Group Strategy: The pyrrole NH is acidic and can interfere with many reactions. Therefore, a robust protecting group strategy is often essential. The selection, introduction, and subsequent removal of these protecting groups can add steps and introduce new challenges, including incomplete reactions or the formation of byproducts during deprotection.[1]

  • Purification: The final product and intermediates can be challenging to purify on a large scale. The presence of structurally similar impurities often necessitates chromatographic purification, which can be a bottleneck in a production environment.

  • Thermal Stability: Some intermediates in azaindole synthesis can have limited thermal stability. Careful temperature control during reactions and work-ups is crucial to prevent degradation.

Q2: What are the common synthetic routes to this compound, and what are the pros and cons of each for scale-up?

A2: There are several plausible synthetic routes, each with its own advantages and disadvantages for large-scale production. A common strategy involves the construction of the substituted pyrrolopyridine core. One such approach is outlined in the diagram below.

Synthetic_Route A 7-Azaindole B N-Oxide-7-azaindole A->B Oxidation (e.g., H2O2) C 4-Chloro-7-azaindole B->C Chlorination (e.g., POCl3) D 4-Methoxy-7-azaindole C->D Methoxylation (e.g., NaOMe) E 4-Methoxy-6-nitro-7-azaindole D->E Nitration (e.g., HNO3/H2SO4) F This compound E->F Reduction (e.g., H2, Pd/C)

Caption: A potential synthetic pathway for this compound.

Pros of this route for scale-up:

  • Readily available starting material: 7-Azaindole is a commercially available starting material.

  • Well-established reactions: The individual steps (oxidation, chlorination, nucleophilic aromatic substitution, nitration, and reduction) are common industrial processes.

Cons and potential scale-up challenges:

  • Handling of hazardous reagents: The use of strong oxidizing agents, phosphorus oxychloride, and nitrating agents requires careful handling and specialized equipment on a large scale.

  • Regioselectivity of nitration: The nitration of 4-methoxy-7-azaindole needs to be carefully controlled to ensure selective introduction of the nitro group at the 6-position. The formation of other isomers is a potential issue.

  • Safety of hydrogenation: The reduction of the nitro group using catalytic hydrogenation requires specialized high-pressure reactors and careful handling of flammable hydrogen gas and the pyrophoric catalyst.

II. Troubleshooting Guides

Problem 1: Low Yield in the Methoxylation of 4-Chloro-7-azaindole

Scenario: You are performing the nucleophilic aromatic substitution of 4-chloro-7-azaindole with sodium methoxide and observing a low yield of the desired 4-methoxy product.

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, temperature, or reagent stoichiometry.Monitor the reaction progress closely using HPLC. Consider increasing the reaction temperature or using a slight excess of sodium methoxide. Ensure the reagents are of high purity and anhydrous conditions are maintained.
Side Reactions The 7-azaindole ring is susceptible to side reactions. For instance, the pyrrole nitrogen can be deprotonated by the strong base, leading to undesired byproducts.The use of a protecting group on the pyrrole nitrogen before methoxylation can prevent this side reaction. A trimethylsilylethoxymethyl (SEM) group is one option, though its subsequent removal needs to be considered.[1]
Product Degradation The product may be unstable under the reaction or work-up conditions, especially at elevated temperatures in the presence of a strong base.Perform the reaction at the lowest effective temperature and minimize the reaction time. A carefully controlled work-up with neutralization at low temperatures is also recommended.
Impure Starting Material The presence of impurities in the 4-chloro-7-azaindole can interfere with the reaction.Ensure the starting material is of high purity. Recrystallization or chromatographic purification may be necessary.
Problem 2: Poor Regioselectivity during Amination

Scenario: You are attempting to introduce an amine group at the C6 position of a 4-methoxy-pyrrolo[2,3-b]pyridine intermediate (e.g., via a halogenated precursor) and are observing a mixture of isomers.

Potential Cause Explanation Recommended Solution
Multiple Reactive Sites The pyrrolo[2,3-b]pyridine ring has multiple positions that can be susceptible to amination, depending on the reaction conditions and the specific precursor used.The choice of synthetic route is critical. Introducing the amino group via the reduction of a nitro group at the 6-position, as outlined in the FAQ, is a reliable way to ensure regioselectivity. If using a cross-coupling approach on a di-halogenated intermediate, the relative reactivity of the halogenated positions needs to be carefully considered. For example, in some systems, palladium oxidative addition is preferred at C2 over C4.[1]
Harsh Reaction Conditions High temperatures or strong bases can sometimes lead to isomerization or the formation of undesired byproducts.Optimize the reaction conditions by screening different solvents, bases, and temperatures. Milder conditions are generally preferred.
Incorrect Precursor The choice of the precursor for amination is crucial. A precursor that is not sufficiently activated at the desired position will lead to poor selectivity.A well-designed synthetic route that installs a functional group at the 6-position that can be reliably converted to an amine is the best approach.

III. Experimental Protocols

Protocol: Synthesis of 4-Methoxy-7-azaindole from 4-Chloro-7-azaindole

This protocol is a representative lab-scale procedure that can be adapted for scale-up with appropriate engineering controls.

Materials:

  • 4-Chloro-7-azaindole

  • Sodium methoxide (NaOMe)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 4-chloro-7-azaindole (1.0 eq) in anhydrous DMF, add sodium methoxide (1.2 eq) portion-wise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 110-130°C and stir for 8 hours, monitoring the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the DMF by vacuum distillation.

  • To the residue, add water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from methanol or ethanol to afford 4-methoxy-7-azaindole.

Note: This protocol is adapted from a patented procedure and should be performed with appropriate safety precautions.[2][3]

IV. Visualization of Key Concepts

Troubleshooting_Amination start Low Yield or Impure Product in Amination Step check_purity Check Purity of Starting Material start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst and Ligand start->check_catalyst sub_purity Impure Starting Material? check_purity->sub_purity sub_conditions Harsh Conditions? check_conditions->sub_conditions sub_catalyst Catalyst Deactivation or Incorrect Ligand? check_catalyst->sub_catalyst sub_purity->check_conditions No purify Purify Starting Material sub_purity->purify Yes end Improved Yield and Purity purify->end sub_conditions->check_catalyst No optimize_conditions Optimize Temperature, Base, and Solvent sub_conditions->optimize_conditions Yes optimize_conditions->end screen_catalysts Screen Different Catalysts and Ligands sub_catalyst->screen_catalysts Yes screen_catalysts->end

Caption: A decision tree for troubleshooting common issues in the amination step.

V. References

  • Hovdahl, E., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(5), 4743. Available from: [Link]

  • Zhang, Z., Yang, Z., Meanwell, N. A., Kadow, J. F., & Wang, T. (2002). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry, 67(7), 2345–2347. Available from: [Link]

  • CN102746295A - Preparation method for 4-substituted-7-azaindole. (2012). Google Patents. Available from:

  • CN102746295B - Preparation method for 4-substituted-7-azaindole. (2014). Google Patents. Available from:

Sources

Technical Support Center: Degradation of 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine Derivatives in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine and its derivatives in cellular assays. This guide is designed to provide in-depth troubleshooting strategies and address common challenges related to the stability and integrity of these compounds in experimental settings. Our goal is to equip you with the knowledge to ensure the reliability and reproducibility of your data.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the stability of this compound derivatives in cellular assays.

Q1: My this compound derivative is showing variable activity in my cell-based assays. What could be the cause?

Variability in compound activity can stem from several factors, with compound instability being a primary suspect. This can manifest as precipitation, chemical degradation, or metabolic conversion in the assay medium. It is crucial to systematically investigate these possibilities to ensure the observed biological effects are due to the intact compound at the intended concentration.

Q2: I've noticed a precipitate forming after adding my compound to the cell culture medium. How does this affect my results?

Precipitation of your test compound will lead to an inaccurate estimation of its potency (e.g., a false, higher IC50) because the actual concentration of the compound in solution is lower than the nominal concentration.[1] Precipitates can also clog liquid handling equipment, leading to erroneous data for other compounds in the assay.[1]

Q3: What are the primary pathways through which a this compound derivative might degrade in a cellular assay?

Several degradation pathways can be active in a cellular assay environment:

  • Metabolic Degradation: The heterocyclic amine structure can be susceptible to metabolism by cellular enzymes, such as cytochrome P450s, leading to the formation of reactive intermediates.[2][3][4]

  • Oxidative Degradation: Reactive oxygen species (ROS), which can be generated by cells or be present in the culture medium, can lead to oxidative degradation of the compound.[5][6][7]

  • Photodegradation: Exposure to light, especially for fluorescent derivatives, can cause photodegradation.[8][9][10][11]

  • Hydrolysis: The compound may undergo hydrolysis depending on the pH and temperature of the assay medium.

Q4: How can I determine if my compound is stable in my specific cell culture medium?

A compound stability test is essential. This typically involves incubating the compound in the complete cell culture medium (including serum, if applicable) under the same conditions as your assay (e.g., 37°C, 5% CO2) for the duration of the experiment.[12] Samples are taken at various time points and analyzed by a suitable analytical method, such as LC-MS/MS, to quantify the amount of the parent compound remaining.[12]

Q5: Are there any general handling and storage recommendations to minimize degradation?

Yes, proper handling and storage are critical. Stock solutions should be prepared in a suitable solvent like anhydrous DMSO and stored at low temperatures (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.[1][13] Protect the compound from light, especially if it has fluorescent properties.

II. Troubleshooting Guide: Investigating and Mitigating Compound Degradation

This in-depth guide provides a systematic approach to troubleshooting issues related to the degradation of this compound derivatives.

Issue 1: Compound Precipitation

Precipitation is a common issue for many small molecule compounds in aqueous-based cellular assays.[1]

Causality:
  • Poor Aqueous Solubility: The inherent chemical properties of the compound may limit its solubility in aqueous solutions.

  • "Solvent Shock": Rapidly diluting a concentrated DMSO stock into the aqueous medium can cause the compound to crash out of solution.[14]

  • High Final Concentration: Exceeding the compound's solubility limit in the final assay volume.

  • pH and Temperature Effects: The pH of the medium (typically 7.2-7.4) and the assay temperature can influence compound solubility.[14][15][16]

  • Interactions with Media Components: The compound may interact with proteins (from serum), salts, or other media components to form insoluble complexes.[14]

Troubleshooting Workflow:

start Precipitation Observed solubility_test Determine Max Soluble Concentration (Protocol 1) start->solubility_test serum_free Test in Serum-Free Medium start->serum_free If using serum reduce_conc Reduce Final Assay Concentration solubility_test->reduce_conc If max conc. is low lower_stock Use Lower Stock Concentration solubility_test->lower_stock If precipitation occurs on addition retest Re-test in Assay reduce_conc->retest slow_add Slow Addition & Mixing lower_stock->slow_add sonicate Sonication of Assay Plate slow_add->sonicate sonicate->retest serum_free->retest formulation Consider Formulation Strategies (e.g., with polymers) formulation->retest retest->formulation If precipitation persists end Issue Resolved retest->end start Suspected Chemical/Metabolic Instability stability_assay Perform Compound Stability Assay (Protocol 2) start->stability_assay lcms_analysis Analyze by LC-MS/MS for Parent & Metabolites stability_assay->lcms_analysis degradation_observed Significant Degradation Observed? lcms_analysis->degradation_observed no_degradation No Significant Degradation degradation_observed->no_degradation No identify_pathway Identify Degradation Pathway degradation_observed->identify_pathway Yes metabolic Metabolic? identify_pathway->metabolic oxidative Oxidative? identify_pathway->oxidative photodegradation Photodegradation? identify_pathway->photodegradation p450_inhibitor Co-incubate with P450 Inhibitor metabolic->p450_inhibitor Yes antioxidant Add Antioxidant to Medium oxidative->antioxidant Yes protect_from_light Protect Assay from Light photodegradation->protect_from_light Yes retest Re-test in Assay p450_inhibitor->retest antioxidant->retest protect_from_light->retest end Issue Resolved retest->end

Caption: Troubleshooting workflow for chemical and metabolic instability.

Experimental Protocols:

Protocol 2: Assessing Compound Stability in Cell Culture Medium

  • Prepare your compound at the highest intended assay concentration in complete cell culture medium (with and without cells).

  • Incubate the samples under standard assay conditions (37°C, 5% CO2).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots of the medium.

  • Quench any enzymatic activity by adding a solvent like acetonitrile.

  • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining over time. [12]The appearance of new peaks may indicate the formation of degradation products or metabolites.

Data Presentation

Summarize your stability data in a clear and concise table.

Time (hours)Concentration in Medium without Cells (µM)% RemainingConcentration in Medium with Cells (µM)% Remaining
010.110010.0100
49.897.08.585.0
89.695.07.171.0
249.291.14.343.0

This is example data. Your results will vary.

III. Authoritative Grounding & Comprehensive References

This guide is based on established principles in drug discovery and cell-based assay development. For further reading, please consult the following resources.

References
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Scialis, R. et al. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]

  • Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481-483. [Link]

  • Auld, D. S., & Inglese, J. (2015). Nuisance compounds in cellular assays. Assay Guidance Manual. [Link]

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). Mitigating heterocycle metabolism in drug discovery. Journal of Medicinal Chemistry, 55(21), 9035-9057. [Link]

  • Tse, E. G., & Engkvist, O. (2021). Metabolism and biomarkers of heterocyclic aromatic amines in humans. Chemical Research in Toxicology, 34(8), 1731-1753. [Link]

  • Grune, T., & Davies, K. J. (2003). The role of reactive oxygen species in the aging of cells and organisms. Aging Cell, 2(1), 1-1. [Link]

  • Zorov, D. B., Juhaszova, M., & Sollott, S. J. (2014). Mitochondrial reactive oxygen species (ROS) and ROS-induced ROS release. Physiological Reviews, 94(3), 909-950. [Link]

  • Keston, A. S., & Brandt, R. (1965). The fluorometric analysis of ultramicro quantities of hydrogen peroxide. Analytical Biochemistry, 11(1), 1-5. [Link]

  • Eggleston, W., & Clark, R. (2021). Photodegradation of pharmaceuticals. Journal of Photochemistry and Photobiology A: Chemistry, 417, 113359. [Link]

  • Goodwin, R. J., & Guy, R. H. (2018). The impact of temperature changes on biological buffers' pKa. Medium. [Link]

Sources

Technical Support Center: Improving Aqueous Solubility of 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] However, the often planar and lipophilic nature of these potent inhibitors frequently leads to poor aqueous solubility. This presents a significant hurdle in drug development, impacting everything from the reliability of in vitro assays to oral bioavailability and the feasibility of parenteral formulations.[3]

This guide provides a comprehensive technical resource for researchers encountering solubility challenges with this class of compounds. It is structured as a series of frequently asked questions (FAQs) for initial troubleshooting, followed by in-depth guides that detail advanced formulation-based and medicinal chemistry strategies.

Frequently Asked Questions (FAQs)

Q1: My this compound analog is precipitating out of my aqueous assay buffer. What are the first things I should check?

A1: This is a classic sign that you have exceeded the thermodynamic or kinetic solubility of your compound.

  • Initial Check (DMSO Concentration): Most stock solutions are prepared in 100% DMSO. When diluting into an aqueous buffer, ensure the final concentration of DMSO is kept to a minimum, typically <1% and ideally <0.5%. High DMSO concentrations can initially solubilize the compound, but as it is diluted, the compound may crash out.

  • Visual Inspection: Use a microscope to inspect the precipitate. Crystalline structures suggest you are exceeding the thermodynamic (true) solubility, while amorphous or oily precipitates might indicate you are exceeding the kinetic (apparent) solubility.

  • Buffer Composition: Check the pH and ionic strength of your buffer. The pyrrolo[2,3-b]pyridine core contains basic nitrogen atoms. Changes in pH can dramatically alter the ionization state and, consequently, the solubility of your molecule.

Q2: What are the simplest, initial steps I can take to increase the amount of my compound in solution for an in vitro screening assay?

A2: Before undertaking complex reformulations, several straightforward methods can provide a quick solution for screening purposes.

  • pH Adjustment: Since the molecule has a basic amine group, lowering the pH of the buffer will protonate it, creating a more soluble cationic species.[4][5] Try preparing your assay buffer at a pH of 6.0 or 6.5 instead of 7.4 and observe if solubility improves.

  • Use of Co-solvents: If your assay can tolerate it, increasing the concentration of a water-miscible organic solvent can significantly boost solubility.[3] Common co-solvents include ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400). However, be aware that co-solvents can impact protein activity, so appropriate vehicle controls are critical.[3]

  • Gentle Warming: Gently warming the solution to 37°C during preparation can sometimes help dissolve the compound, leading to a supersaturated solution that may remain stable for the duration of the experiment. This primarily affects the dissolution rate.

Q3: How do I properly measure the solubility of my compound to get reliable and reproducible data?

A3: It is crucial to distinguish between kinetic and thermodynamic solubility.

  • Kinetic Solubility: This measures the concentration at which a compound precipitates when a DMSO stock solution is added to an aqueous buffer. It reflects the "apparent" solubility and is relevant for high-throughput screening where compounds are in solution for a short time.

  • Thermodynamic Solubility: This is the true equilibrium solubility of the solid compound in a solvent. It is the most relevant measure for predicting in vivo performance and for developing stable formulations.[6][7]

A detailed protocol for a shake-flask method to determine thermodynamic solubility is provided in the Appendices (Protocol 1) . The key is to allow sufficient time (typically 24-48 hours) for the solution to reach equilibrium before measuring the concentration of the dissolved compound in the supernatant.

Troubleshooting Guides: Advanced Strategies

If the initial steps are insufficient, more advanced formulation or structural modification strategies are required. The following workflow can help guide your decision-making process.

G start Poorly Soluble Inhibitor formulation Formulation Strategies (Modify the Vehicle) start->formulation Immediate need for in vivo/formulation medchem Structural Modification (Modify the Molecule) start->medchem Long-term lead optimization ph_salt pH Adjustment & Salt Formation formulation->ph_salt Ionizable compound cosolvent Co-solvents formulation->cosolvent Assay/animal tolerant cyclodextrin Cyclodextrin Complexation formulation->cyclodextrin Stable formulation needed nano Nanosuspension formulation->nano Very low solubility, IV delivery polar Add Polar/Ionizable Groups medchem->polar Increase polarity planarity Disrupt Planarity/Symmetry medchem->planarity Reduce crystal packing energy prodrug Prodrug Approach medchem->prodrug Mask lipophilicity, improve absorption

Caption: Decision workflow for solubility enhancement.

Guide 1: Formulation-Based Approaches
Issue: My compound's intrinsic properties are fixed, but I need to deliver it in an aqueous system for in vivo studies.

Solution: Modify the formulation vehicle using excipients.

1.1 Salt Formation

  • Why it Works: For ionizable compounds like the this compound series, forming a salt is one of the most effective ways to increase both solubility and dissolution rate.[8][9] The salt form alters the pH of the diffusion layer surrounding the solid particle, promoting a higher concentration of the ionized (more soluble) species in solution.[9][10] Approximately 50% of FDA-approved drugs are administered as salts.[8]

  • When to Use It: This is a primary strategy for any compound with a suitable basic pKa. It is highly effective for oral and parenteral dosage forms.

  • Potential Pitfalls: Not all salts are created equal. Some may be hygroscopic, have poor stability, or exhibit complex polymorphic behavior.[8] A screening of different counter-ions (e.g., hydrochloride, mesylate, tosylate, succinate) is necessary to find the optimal form.

  • Experimental Approach: A protocol for salt screening is detailed in the Appendices (Protocol 2) .

1.2 Complexation with Cyclodextrins

  • Why it Works: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate the poorly soluble inhibitor within this cavity, forming an "inclusion complex" where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[12][13][]

  • When to Use It: This is an excellent strategy for compounds that are difficult to solubilize by other means, especially for parenteral formulations. Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are commonly used.[11][12]

  • Experimental Approach: A method for preparing and evaluating a cyclodextrin inclusion complex is provided in the Appendices (Protocol 3) .

G cluster_0 Aqueous Environment drug Poorly Soluble Inhibitor complex Soluble Inclusion Complex drug->complex cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cd->complex

Caption: Mechanism of cyclodextrin inclusion complexation.

1.3 Nanosuspension Formulation

  • Why it Works: A nanosuspension consists of pure drug nanoparticles (typically < 1000 nm) stabilized by surfactants or polymers.[15] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area available for dissolution, leading to a faster dissolution rate and an increase in saturation solubility.[16] This technique has been successfully applied to other poorly soluble kinase inhibitors.[17][18][19]

  • When to Use It: This is a powerful technique for compounds with extremely low solubility (<1 µg/mL) and is suitable for oral and parenteral (IV) administration.[16][17]

  • Potential Pitfalls: Requires specialized equipment (e.g., high-pressure homogenizer, media mill). Physical stability (particle growth via Ostwald ripening) can be a challenge and requires careful selection of stabilizers.

  • Experimental Approach: Typically involves either a "top-down" approach (milling larger particles) or a "bottom-up" approach (precipitation). High-pressure homogenization is a common and scalable top-down method.[3]

Guide 2: Structural Modification Approaches
Issue: My lead compound series consistently suffers from poor solubility, limiting further development.

Solution: Modify the chemical structure of the inhibitor itself to improve its intrinsic physicochemical properties. This is a core activity of medicinal chemistry and involves synthesizing new analogs.

2.1 Introduction of Polar or Ionizable Groups

  • Why it Works: Decreasing the lipophilicity (logP) by adding polar functional groups is a classic strategy to improve aqueous solubility.[6][7] For the pyrrolopyridine scaffold, this can be achieved by adding groups that can hydrogen bond with water or can be ionized at physiological pH.

  • Examples:

    • Adding a morpholine, piperazine, or other basic heterocycle can introduce a site for protonation, which dramatically improves solubility.[20][21]

    • Incorporating hydroxyl (-OH) or short polyethylene glycol (PEG) chains can increase polarity.[22]

    • Replacing a carbon with a nitrogen atom within an aromatic ring can also reduce lipophilicity and improve solubility.[23]

  • Key Consideration: The modification must be made at a position that is solvent-exposed and does not disrupt the key interactions with the target kinase (i.e., preserve potency). This often requires co-crystal structure information or SAR data.[20]

2.2 Disruption of Molecular Planarity and Symmetry

  • Why it Works: The planar nature of many kinase inhibitors, including the pyrrolopyridine core, allows them to pack very efficiently into a stable crystal lattice. This high lattice energy must be overcome for the molecule to dissolve, resulting in low solubility.[6][21] Introducing non-planar or bulky groups disrupts this efficient packing, lowers the melting point, and thereby improves solubility.[6][7]

  • Examples:

    • Adding a strategically placed methyl or cyclopropyl group can create a twist in the molecule.

    • Replacing a flat phenyl ring with a non-planar saturated ring system.

    • Introducing substituents that break the molecule's symmetry.[7]

  • Key Consideration: This is a subtle but powerful strategy that can sometimes improve solubility without significantly increasing polarity, which can be beneficial for maintaining cell permeability.

G parent Parent Scaffold (e.g., 4-methoxy-1H-pyrrolo [2,3-b]pyridin-6-amine) strat1 Strategy 1: Add Polar/Ionizable Groups parent->strat1 strat2 Strategy 2: Disrupt Planarity parent->strat2 strat3 Strategy 3: Prodrug Approach parent->strat3 mod1 Analog with Morpholine (Increases Polarity & Basicity) strat1->mod1 mod2 Analog with meta-Methyl (Creates Torsion, Breaks Planarity) strat2->mod2 mod3 Phosphate Prodrug (Masks Parent, Cleaved in vivo) strat3->mod3

Caption: Overview of structural modification strategies.

2.3 Prodrug Strategies

  • Why it Works: A prodrug is an inactive or less active derivative of a parent drug that is converted in vivo to the active form.[24][25] For solubility enhancement, a highly soluble promoiety (e.g., a phosphate, amino acid, or PEG group) is attached to the parent inhibitor via a cleavable linker.[24][26] This allows for formulation of a highly soluble compound, which, after administration, releases the active (but poorly soluble) parent drug at the site of action.

  • When to Use It: This is a highly effective approach for oral or parenteral delivery when other methods fail, or when very high concentrations are needed (e.g., for IV infusion). The phosphate prodrug is a classic example for improving aqueous solubility.[26]

  • Potential Pitfalls: The conversion of the prodrug to the active drug must be efficient in vivo. The cleaved promoiety must be non-toxic. The synthesis can be complex.

Appendices

Summary of Solubility Enhancement Techniques
TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Ionizes the drug to a more soluble form.[5]Simple, rapid, inexpensive.Only for ionizable drugs; risk of precipitation upon pH change (e.g., in vivo).
Salt Formation Increases dissolution rate by modifying the diffusion layer pH.[9]Significant solubility/dissolution increase; well-established regulatory path.[8][27]Requires ionizable group; potential for hygroscopicity, instability, polymorphism.
Co-solvents Reduces the polarity of the solvent, increasing solubility of lipophilic drugs.[3]Simple to formulate; can achieve very high drug concentrations.Potential for toxicity/tolerability issues; can impact assay performance; risk of precipitation upon dilution.[3]
Cyclodextrins Encapsulates the drug in a soluble host-guest complex.[11][]Significant solubility enhancement; reduces toxicity; creates stable formulations.[28]Requires specific molecular fit; can be expensive; potential for nephrotoxicity with unmodified β-CD.
Nanosuspension Increases surface area by reducing particle size to the nanometer range.[15]Applicable to nearly all poorly soluble drugs; high drug loading; suitable for IV use.[16][17]Requires specialized equipment; potential for physical instability (particle aggregation).
Structural Mod. Alters intrinsic properties (polarity, crystal packing) of the molecule.[6][21]Creates a new chemical entity with permanently improved properties.Requires significant medicinal chemistry effort (synthesis, testing); may alter potency or DMPK properties.
Prodrugs Attaches a soluble promoiety that is cleaved in vivo.[24][26]Dramatically increases solubility for formulation; can improve permeability.[25][29]Complex synthesis; requires efficient and predictable in vivo cleavage; cleaved moiety must be safe.
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of the solid compound (enough that undissolved solid is clearly visible) to a known volume (e.g., 1 mL) of the test buffer (e.g., pH 7.4 Phosphate-Buffered Saline) in a glass vial.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator at a controlled temperature (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand for at least 1 hour for the excess solid to settle. Alternatively, centrifuge the sample (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Dilution & Analysis: Dilute the supernatant with a suitable mobile phase or solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: The measured concentration is the thermodynamic solubility of the compound in that specific medium.

Protocol 2: Small-Scale Salt Screening
  • Solvent Selection: Choose a suitable organic solvent in which the free base of your inhibitor is soluble (e.g., isopropanol, acetone, ethyl acetate).

  • Stoichiometry: Dissolve a known amount of the free base in the chosen solvent. In separate vials, add a stoichiometric equivalent (1.0 eq) of various pharmaceutically acceptable acids (e.g., HCl in isopropanol, methanesulfonic acid, sulfuric acid, tartaric acid) from stock solutions.

  • Precipitation: Agitate the vials and observe for precipitation. If no solid forms, try cooling the solution or adding a small amount of an anti-solvent (e.g., heptane).

  • Isolation & Drying: If a precipitate forms, isolate the solid by filtration, wash with a small amount of solvent, and dry under vacuum.

  • Characterization: Characterize the resulting solid. Confirm salt formation (e.g., via melting point, XRPD).

  • Solubility Testing: Determine the aqueous solubility of each salt form using the shake-flask method (Protocol 1) to identify the form with the most improved properties.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
  • Molar Ratio: Determine the desired molar ratio of drug to cyclodextrin (e.g., 1:1 or 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common starting point.

  • Mixing: Weigh the appropriate amounts of the inhibitor and HP-β-CD and place them in a mortar.

  • Kneading: Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise to the powder mixture. Knead the mixture thoroughly with a pestle for 30-60 minutes to form a thick, uniform paste.

  • Drying: Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated, or use a lyophilizer to produce a fluffy powder.

  • Grinding & Sieving: Gently grind the dried product into a fine powder and pass it through a sieve to ensure uniformity.

  • Evaluation: Confirm complex formation (e.g., via DSC, FTIR, or NMR). Determine the aqueous solubility of the complex using Protocol 1 and compare it to the solubility of the uncomplexed drug.

References

  • Fujikawa, Y., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. [Link]

  • Sharma, D., et al. (2021). Improving solubility via structural modification. ResearchGate. [Link]

  • PubChem. 4-Methoxy-1H-pyrrolo(2,3-b)pyridine. National Center for Biotechnology Information. [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • Kumar, L., & Verma, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Bighash, M., & Lou, H. (2019). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]

  • Van den Mooter, G., et al. (2014). Nanosuspension for the delivery of a poorly soluble anti-cancer kinase inhibitor. European Journal of Pharmaceutics and Biopharmaceutics. [Link]

  • Guedes, I. A., & de Magalhães, J. C. (2011). Prodrugs for Amines. Mini-Reviews in Medicinal Chemistry. [Link]

  • Sravani, B., et al. (2020). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. [Link]

  • Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Fujikawa, Y., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. [Link]

  • Vasu, S. K., et al. (2016). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Van den Mooter, G., et al. (2014). Nanosuspension for the delivery of a poorly soluble anti-cancer kinase inhibitor. ResearchGate. [Link]

  • Fda, A. H., & Al., E. (2012). Pharmaceutical salts: a formulation trick or a clinical conundrum?. European Heart Journal - Cardiovascular Pharmacotherapy. [Link]

  • da Silva, A. B., et al. (2020). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. [Link]

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Kumar, A., & Kumar, A. (2022). Nanosuspension For the Delivery of a Poorly Soluble Anti-Cancer Kinase Inhibitor. International Journal of Pharmaceutical Sciences. [Link]

  • Orzechowska, A., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. [Link]

  • da Silva, A. B., et al. (2020). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology and Pharmaceutical Health Sciences. [Link]

  • Buttar, D., et al. (2021). Tactics to Improve Solubility. Royal Society of Chemistry. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Dr.Oracle. (2025). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?. [Link]

  • Al-kassas, R., & Al-kassas, R. (2022). Formulation And Development Of Nanosuspension For Solubility Enhancement Of Gefitinib. Journal of Population Therapeutics and Clinical Pharmacology. [Link]

  • Sharma, D., et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Duggirala, S., et al. (2019). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Chemistry & Chemical Science. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • da Silva, A. B., et al. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics. [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Chen, J., et al. (2020). Structural modification of BODIPY: Improve its applicability. Dyes and Pigments. [Link]

  • Heimbach, T., et al. (2007). Prodrugs for Improved Aqueous Solubility. ResearchGate. [Link]

Sources

Common issues in cell-based assays with 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for cell-based assays involving 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot common issues encountered during experimentation. The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors.[1][2] This guide synthesizes technical data and field experience to provide robust solutions to common challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter. Each answer provides a diagnostic approach, explains the underlying causes, and offers step-by-step protocols for resolution.

Question 1: My compound shows significantly lower potency or complete inactivity in my cell-based assay compared to its biochemical IC50. What's happening?

This is a common and multifaceted issue when transitioning from a cell-free (biochemical) to a cell-based environment. The discrepancy can be attributed to several factors related to the compound's interaction with the complex cellular system.[3][4]

Potential Causes & Systematic Investigation:

  • Compound-Related Issues:

    • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

    • Efflux Pump Activity: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

    • Compound Instability/Metabolism: The compound may be unstable in the cell culture medium or rapidly metabolized by the cells into an inactive form.[5]

    • Poor Solubility: The compound may be precipitating out of solution in the culture medium, drastically reducing the effective concentration.[6]

  • Target-Related Issues:

    • High Intracellular ATP: If your compound is an ATP-competitive kinase inhibitor, the high concentration of ATP within the cell (1-5 mM) will compete with your inhibitor for the target's binding site, leading to a rightward shift in the IC50 value compared to biochemical assays, which are often run at lower ATP concentrations.[7]

    • Target Engagement: The kinase target may not be in the correct conformation or cellular compartment to be engaged by the inhibitor in the intact cell.[3]

    • Target Expression & Pathway Reliance: The target protein may be expressed at low levels in your chosen cell line, or the cell line may not be dependent on the signaling pathway you are inhibiting for the measured endpoint (e.g., proliferation).

Troubleshooting Workflow:

G start Observed Problem: Compound Inactive in Cells cat1 Step 1: Verify Compound Integrity & Solubility start->cat1 cat2 Step 2: Assess Cell Permeability & Efflux cat1->cat2 If soluble sol1 Solubility Assay (e.g., nephelometry) Visual inspection for precipitate cat1->sol1 cat3 Step 3: Confirm Target Engagement cat2->cat3 If stable & not effluxed sol2 Mass Spec analysis of medium over time Use efflux pump inhibitors (e.g., verapamil) cat2->sol2 cat4 Step 4: Validate Biological System cat3->cat4 If target is engaged sol3 Western Blot for downstream p-marker Cellular Thermal Shift Assay (CETSA) cat3->sol3 sol4 Confirm target expression (WB/qPCR) Use a positive control inhibitor Choose a more dependent cell line cat4->sol4 G cluster_0 Standard Assay Mechanism cluster_1 Interference Mechanism live_cell Live Cell (Metabolic Activity) product Colored/Luminescent Product live_cell->product Reduces reagent Assay Reagent (e.g., MTT) compound Test Compound product2 Colored/Luminescent Product compound->product2 Directly Reduces (False Positive) reagent2 Assay Reagent (e.g., MTT)

Caption: How compounds can directly interfere with assay reagents.

Troubleshooting & Validation Protocol:

  • Protocol 3: Cell-Free Interference Assay

    • Use a multi-well plate (e.g., 96-well) identical to the one used for your cellular experiment.

    • Add cell culture medium to the wells, but do not add any cells .

    • Add your compound in the same concentrations and vehicle (DMSO) as your main experiment. Include a "medium + vehicle only" control.

    • Add the viability/cytotoxicity assay reagent (MTT, resazurin, etc.) to all wells.

    • Incubate for the standard duration of your assay.

    • Read the plate on the appropriate instrument (spectrophotometer, fluorometer, luminometer).

    • Interpretation: Any signal significantly above the "medium + vehicle" control indicates direct interference between your compound and the assay reagents.

Recommended Controls for Cell-Based Assays

Control TypePurposeSetupExpected Outcome (if no issues)
Vehicle Control Establishes baseline cell health and signal.Cells + Medium + Vehicle (e.g., DMSO)Represents 100% viability or baseline signal.
Positive Control Ensures the assay can detect the expected biological effect.Cells + Medium + Known Toxin/InhibitorSignificant decrease in viability or increase in apoptosis signal.
Cell-Free Control Tests for compound interference with assay reagents.Medium + Compound + Assay Reagent (No Cells)Signal should be negligible and identical to the blank.
Compound Color/Fluorescence Control Measures intrinsic optical properties of the compound.Medium + Compound (No Assay Reagent)Signal should be negligible. If not, it must be subtracted from experimental wells.
Question 3: My results are highly variable between replicate wells and between experiments. What are the common sources of this variability?

Variability can undermine the reliability of your data. The key is to systematically identify and control for potential sources of error. [8] Potential Causes & Systematic Investigation:

  • Cell-Related Issues:

    • Inconsistent Seeding Density: Uneven cell distribution across the plate is a major source of variability. "Edge effects," where wells on the perimeter of the plate behave differently due to temperature and evaporation gradients, are common. [9] * Cell Health & Passage Number: Using cells that are unhealthy, have been passaged too many times, or are overly confluent can lead to inconsistent responses. [10][11]

  • Compound-Related Issues:

    • Incomplete Solubilization: If the compound is not fully dissolved in the stock solution or precipitates upon dilution in media, different wells will receive different effective concentrations.

    • Pipetting Errors: Inaccurate or inconsistent pipetting, especially when performing serial dilutions or adding small volumes of concentrated compound, can introduce significant error. [12]

  • Assay Protocol Issues:

    • Inconsistent Incubation Times: Variations in the timing of compound addition or reagent addition can affect the outcome, especially for kinetic assays.

    • Evaporation: During long incubation periods, evaporation from wells (especially outer wells) can concentrate both the compound and media components, altering the cellular response. [9] Best Practices for Reducing Variability:

  • Protocol 4: Improving Assay Consistency

    • Cell Culture: Use healthy, low-passage number cells growing in the logarithmic phase. Perform a cell count and viability check (e.g., trypan blue) before seeding. [10] 2. Cell Seeding: After seeding, allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to promote a more even monolayer. Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media to create a humidity barrier. [9] 3. Compound Preparation: Ensure your compound is fully dissolved in the stock solution (briefly vortex/sonicate if needed). When diluting into aqueous media, add the DMSO stock to the media (not the other way around) and mix immediately to prevent precipitation.

    • Automation & Pipetting: Use calibrated multichannel pipettes or automated liquid handlers for additions to reduce human error. When adding reagents, ensure the timing is consistent for all plates. [12] 5. Plate Sealing: For long incubations (>24 hours), use breathable plate sealers to minimize evaporation while allowing gas exchange.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and store stock solutions of this compound derivatives? A: These compounds are typically soluble in DMSO for creating high-concentration stock solutions (e.g., 10-20 mM). We recommend preparing single-use aliquots of the stock solution and storing them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Before use, thaw an aliquot completely and ensure the compound is fully dissolved by vortexing.

Q2: My pyrrolopyridine derivative is a kinase inhibitor. How does the ATP concentration in my assay affect the measured IC50? A: The pyrrolopyridine scaffold often mimics the purine ring of ATP, making many of its derivatives ATP-competitive inhibitors. [1]The measured IC50 is highly dependent on the ATP concentration in the assay. In biochemical assays run at low ATP levels, the IC50 will be more potent. In cell-based assays, where intracellular ATP is high (~1-5 mM), a much higher concentration of the inhibitor is required to achieve the same level of target inhibition, resulting in a higher IC50. [7]Always consider the ATP concentration when comparing data from different assay formats.

Q3: Can these compounds interfere with apoptosis assays like Caspase-Glo®? A: Yes, interference is possible.

  • Luciferase Inhibition: The compound could directly inhibit the luciferase enzyme, leading to a false-negative result (an apparent reduction in apoptosis).

  • Autofluorescence: If using a fluorescence-based caspase assay (e.g., a FLICA probe), the compound's intrinsic fluorescence could increase the background signal. It is crucial to run cell-free controls where you mix the compound directly with the Caspase-Glo® reagent to check for any direct inhibition of the luciferase enzyme. [13][14] Q4: Are there any known off-target effects for this class of compounds? A: Pyrrolopyridine-based kinase inhibitors can have varying degrees of selectivity. [15]While designed for a specific target, they may inhibit other structurally similar kinases, especially at higher concentrations. [16]This can lead to unexpected phenotypes or toxicity. It is best practice to profile your compound against a panel of kinases to understand its selectivity profile and to use the lowest effective concentration in your experiments to minimize off-target effects. [6]

References

  • Neufeld, M. J., et al. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. ResearchGate. Available at: [Link]

  • Neufeld, M. J., et al. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. PubMed. Available at: [Link]

  • Neufeld, M. J., et al. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. Analytical Chemistry. Available at: [Link]

  • Neufeld, M. J., et al. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. Semantic Scholar. Available at: [Link]

  • Bayer, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]

  • Eng, C. H., et al. (2023). Interference and Artifacts in High-content Screening. Assay Guidance Manual - NCBI. Available at: [Link]

  • Tecan. (n.d.). Master the challenges of cell-based fluorescence assays. Tecan Blog. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • Montanari, E., et al. (2024). Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. NIH. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

  • Niepel, M., et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available at: [Link]

  • Ciulli, A., et al. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. Available at: [Link]

  • Dar, A. C., et al. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available at: [Link]

  • Agilent. (n.d.). Trends in Cell-based Assays. Agilent. Available at: [Link]

  • Scott, J. D., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. NIH. Available at: [Link]

  • Mühlenberg, T. (2014). Does anyone have experience with the Caspase-Glo® 3/7 Assay?. ResearchGate. Available at: [Link]

  • Guha, S., et al. (2018). Cell-Based No-Wash Fluorescence Assays for Compound Screens Using a Fluorescence Cytometry Plate Reader. PubMed Central. Available at: [Link]

  • Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Available at: [Link]

  • Śladowska, H., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. Available at: [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. PubMed. Available at: [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic. Available at: [Link]

  • Lee, J., et al. (2015). Cell-Based Assay Design for High-Content Screening of Drug Candidates. PubMed Central. Available at: [Link]

  • Li, X., et al. (2023). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. PubMed. Available at: [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. BMG LABTECH. Available at: [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Butler, M. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. Available at: [Link]

  • Hansen, T., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Available at: [Link]

  • Timofeeva, O. A., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available at: [Link]

  • Turesky, R. J. (2007). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. NIH. Available at: [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech. Available at: [Link]

  • PubChem. (n.d.). 4-Methoxy-1H-pyrrolo(2,3-b)pyridine. PubChem. Available at: [Link]

  • Śladowska, H., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • ResearchGate. (2025). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. ResearchGate. Available at: [Link]

  • Hoque, C. R., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]

  • PubChem. (n.d.). 1H-pyrrolo(2,3-b)pyridin-6-amine. PubChem. Available at: [Link]

Sources

Technical Support Center: Navigating Unexpected Outcomes in SAR Studies of 4-Methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers engaged in the synthesis and evaluation of 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine analogs. This guide is designed to address common and unexpected challenges encountered during structure-activity relationship (SAR) studies of this versatile scaffold. Our goal is to provide practical, experience-driven insights to help you troubleshoot your experiments and rationalize surprising results.

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold in medicinal chemistry, appearing in numerous kinase inhibitors and other targeted therapies.[1] Its structural similarity to adenine allows it to function as an ATP-competitive inhibitor for a variety of kinases.[1] However, subtle modifications to this core, particularly the this compound series, can lead to unexpected shifts in potency, selectivity, and pharmacokinetic properties. This guide will explore these nuances in a question-and-answer format.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis and in vitro evaluation of your this compound analogs.

Q1: I'm observing a sudden loss of potency after a seemingly minor modification to a substituent on the pyrrolo[2,3-b]pyridine core. What could be the cause?

A1: This is a frequent and often perplexing issue. Several factors could be at play:

  • Disruption of Key Interactions: Even small changes can disrupt critical hydrogen bonds or steric interactions within the kinase hinge-binding region. For instance, altering the position of a nitrogen atom in a pyridine substituent can lead to a complete loss of activity.[2]

  • Introduction of Steric Hindrance: Increasing the size of a substituent can lead to steric clashes with the target protein. A study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides showed that increasing the size of an amide substituent led to a 2-20 fold decrease in activity.[3]

  • Altered Tautomeric States: Modifications can influence the preferred tautomeric state of the pyrrolopyridine core, which can be crucial for target engagement.

  • Unexpected Metabolic Lability: The new analog might be rapidly metabolized in your in vitro assay system. Consider co-incubation with a broad-spectrum cytochrome P450 inhibitor to test this hypothesis.

Q2: My compound shows excellent in vitro potency but has poor cellular activity. What are the likely reasons?

A2: A significant drop-off between biochemical and cellular potency often points to issues with cell permeability, efflux, or off-target effects.

  • Physicochemical Properties: Evaluate the lipophilicity (LogP/LogD) and polar surface area (PSA) of your compound. High lipophilicity can lead to poor solubility and high plasma protein binding, while a high PSA can hinder cell membrane permeability.

  • Efflux by Transporters: Your compound may be a substrate for efflux pumps like P-glycoprotein (P-gp). This can be tested using cell lines that overexpress P-gp or by co-administering a known P-gp inhibitor.

  • Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes. Performing metabolic stability assays with liver microsomes or hepatocytes can provide clarity.[4]

  • Off-Target Engagement: The compound might be hitting other targets within the cell that counteract its intended effect or cause toxicity.[5][6]

Q3: I'm struggling with the synthesis of my target 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine analogs, particularly the final deprotection step. What are some common pitfalls and solutions?

A3: The synthesis of this scaffold can be challenging. A known issue is the difficulty of the final deprotection step, especially when using a trimethylsilylethoxymethyl (SEM) protecting group. The release of formaldehyde during deprotection can lead to the formation of unwanted side products, including tricyclic eight-membered ring structures.[7]

Troubleshooting Steps:

  • Alternative Protecting Groups: Consider using alternative nitrogen protecting groups that can be removed under milder conditions.

  • Scavengers: The addition of a formaldehyde scavenger during the deprotection reaction can help to minimize side product formation.

  • Reaction Conditions: Carefully optimize the deprotection conditions, including the choice of acid or fluoride source, solvent, and temperature.

II. Frequently Asked Questions (FAQs)

This section covers broader conceptual questions related to the SAR of this compound analogs.

Q4: How does bioisosteric replacement of the pyridine ring affect activity and properties?

A4: Bioisosteric replacement is a powerful strategy to modulate the properties of a lead compound.[8][9][10][11] Replacing the pyridine ring in your scaffold can have profound effects:

Original MoietyBioisosteric ReplacementPotential Outcomes
PyridinePhenylLoss of key hydrogen bond acceptor, potentially decreasing potency but improving metabolic stability.
PyridineThiopheneCan mimic the electronics of pyridine but with altered steric bulk.[2]
PyridineBenzonitrileCan mimic the hydrogen-bond acceptor properties of pyridine and is similarly polarized.[12]
PyridineSaturated HeterocyclesCan improve solubility and metabolic stability. For example, replacing a pyridine with a 3-azabicyclo[3.1.1]heptane has been shown to dramatically improve these parameters.[13]

Causality: The nitrogen in the pyridine ring often acts as a hydrogen bond acceptor, which is crucial for binding to the kinase hinge region. Removing or replacing this nitrogen can disrupt this key interaction. However, the pyridine ring can also be a site of metabolic instability. Therefore, bioisosteric replacement can be a trade-off between potency and pharmacokinetic properties.

Q5: What are the common off-target effects observed with this class of compounds, and how can I assess them?

A5: While many 1H-pyrrolo[2,3-b]pyridine derivatives are designed as kinase inhibitors, they can exhibit off-target activity.[5] For example, some PARP inhibitors have been shown to have potent off-target effects on various kinases.[5]

Assessing Off-Target Effects:

  • Kinome Screening: Profiling your compound against a broad panel of kinases is the most direct way to identify off-target kinase activity.

  • Phenotypic Screening: Observing the effects of your compound in various cell-based assays can provide clues about its mechanism of action and potential off-targets.

  • Computational Approaches: Structure-based virtual screening can help predict potential off-target interactions.[6]

It's important to remember that off-target effects are not always detrimental. In some cases, they can contribute to the therapeutic efficacy of a drug through polypharmacology.[5]

III. Experimental Protocols & Visualizations

Protocol: General Procedure for Suzuki Cross-Coupling

This protocol outlines a general method for the C-2 arylation of the 4-chloro-7-azaindole core, a key step in the synthesis of many analogs.[14]

  • Reaction Setup: To a solution of the tosyl-protected 4-chloro-2-iodo-7-azaindole in a suitable solvent (e.g., dioxane/water), add the desired boronic acid or ester (1.2 equivalents).

  • Catalyst and Base: Add a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents) and a base like Na2CO3 (3 equivalents).

  • Reaction Conditions: Degas the mixture and heat to 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Workflow for Investigating Potency Discrepancies

The following diagram illustrates a systematic approach to troubleshooting discrepancies between in vitro and cellular potency.

Caption: A workflow for troubleshooting potency discrepancies.

SAR Logic Diagram: Bioisosteric Replacement

This diagram illustrates the decision-making process and potential outcomes of bioisosteric replacement of a key pyridine moiety.

Caption: Decision tree for bioisosteric replacement strategies.

IV. References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. [Link]

  • Bioisosteric Replacements - Cambridge MedChem Consulting. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]

  • Modular Bioisosteric Replacement of Pyridine Cores with Benzonitriles. [Link]

  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2. [Link]

  • 1h-pyrrolo[2,3-b]pyridines - Google Patents.

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • 4-Methoxy-1H-pyrrolo(2,3-b)pyridine - PubChem. [Link]

  • Discovery and SAR of pyrrolo[2,1-f][3][7][8]triazin-4-amines as potent and selective PI3Kδ inhibitors. [Link]

  • Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H‑Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. [Link]

  • Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. [Link]

  • Unexpected Discovery of Saturated Pyridine Mimetics. [Link]

  • Optimization of 4,6-bis-anilno-1H-pyrrolo[2,3-d]pyrimidine IGF-1R tyrosine kinase inhibitors towards JNK selectivity. [Link]

Sources

Refining experimental protocols for in vivo studies of pyrrolopyridine inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing pyrrolopyridine-based inhibitors in in vivo experimental models. This guide is designed to move beyond simple procedural lists, providing the underlying scientific rationale for protocol design and offering robust troubleshooting strategies. As drug development professionals, our goal is to ensure that every in vivo study is a self-validating system, generating clear, interpretable, and reliable data.

Section 1: Foundational Knowledge - The "Why" Behind Your Protocol

Pyrrolopyridine scaffolds are privileged structures in medicinal chemistry, mimicking the purine ring of ATP to function as competitive kinase inhibitors.[1] They have been successfully developed to target various kinases, including Janus kinases (JAKs), Src family kinases, and RET, making them relevant for oncology and inflammatory diseases.[2][3][4][5][6][7][8] However, their successful application in vivo depends on a nuanced understanding of their mechanism and the biological system.

Mechanism of Action: Beyond the IC50

The core mechanism of a pyrrolopyridine inhibitor is its competition with intracellular ATP at the kinase hinge region.[1] While a potent biochemical IC50 is a prerequisite, it is not a guarantee of in vivo success. The intracellular concentration of ATP is very high (millimolar range), meaning an inhibitor must achieve sufficient concentration at the target site to effectively compete and suppress kinase activity. This fundamental concept underpins the critical importance of pharmacokinetics (PK) and pharmacodynamics (PD).

The signaling pathway being targeted dictates the necessary duration of inhibition. For instance, inhibiting the JAK-STAT pathway may require sustained target coverage to prevent cytokine signaling and subsequent gene transcription.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine Receptor Receptor Complex Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 4. Translocation Transcription Gene Transcription Nucleus->Transcription 5. Regulation Inhibitor Pyrrolopyridine Inhibitor Inhibitor->JAK Inhibition ATP ATP ATP->JAK

Caption: Simplified JAK-STAT signaling pathway and inhibitor action.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during in vivo studies with pyrrolopyridine inhibitors.

Category 1: Compound Formulation & Administration

Q1: My pyrrolopyridine inhibitor shows poor solubility in standard vehicles like saline or PBS. What should I do?

A1: This is a very common challenge. Most kinase inhibitors are hydrophobic. Using an inappropriate vehicle can lead to compound precipitation, inaccurate dosing, and local inflammation at the injection site.

  • Causality: The goal is to create a stable, homogenous solution or suspension that maintains the compound's integrity and allows for accurate administration.

  • Troubleshooting Steps:

    • Check Physicochemical Properties: Review the compound's logP and pKa values. Highly lipophilic compounds (high logP) will require organic co-solvents.

    • Systematic Vehicle Screening: Test solubility in a stepwise manner. A recommended starting point for many inhibitors is a vehicle system containing a solubilizer, a surfactant, and a bulking agent.[5]

    • Sonication & Heating: Gentle warming (to 30-40°C) and sonication can aid dissolution, but you must confirm the compound's thermal stability first.

    • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the vehicle can dramatically improve solubility.

    • Consider Alternative Formulations: For difficult compounds, formulations like cyclodextrin complexes or lipid-based solutions may be necessary.

Table 1: Common Vehicle Components for In Vivo Studies

Component TypeExamplePurpose & Considerations
Aqueous Buffer PBS, Saline, 5% Dextrose in Water (D5W)Primary liquid phase. Ensure tonicity is appropriate for the route of administration.
Solubilizer PEG300, PEG400, Propylene GlycolCo-solvents to dissolve hydrophobic compounds. Can cause viscosity issues at high concentrations.
Surfactant Tween 80, Cremophor ELPrevents precipitation and improves stability of suspensions. Can cause hypersensitivity reactions (especially Cremophor).
Suspending Agent Methylcellulose (MC), Carboxymethylcellulose (CMC)For creating uniform suspensions when a true solution cannot be achieved. Requires vigorous mixing.
  • Self-Validation: Always visually inspect your final formulation for particulates before each use. For longer studies, run a stability test by leaving the formulation at room temperature or 4°C for 24-48 hours to check for precipitation.

Q2: I'm administering the inhibitor orally (p.o.), but the plasma exposure is low and variable. Why?

A2: Poor oral bioavailability is a major hurdle.[9] It can stem from poor solubility in the gastrointestinal tract, low permeability across the gut wall, or extensive first-pass metabolism in the gut and liver.

  • Causality: For oral efficacy, the drug must dissolve, be absorbed into the portal circulation, and survive metabolism by enzymes (like cytochrome P450s) before reaching systemic circulation.[9][10]

  • Troubleshooting Steps:

    • Review Formulation: Ensure the vehicle is optimized for oral delivery (e.g., 0.5% MC with 0.1% Tween 80 is a common choice).

    • Assess Metabolic Stability: Use in vitro tools like liver microsome stability assays to determine if your compound is rapidly metabolized. If so, this may be an intrinsic limitation of the molecule.[11]

    • Consider P-gp Efflux: Many kinase inhibitors are substrates for efflux pumps like P-glycoprotein (P-gp) in the gut, which actively pump the compound back into the intestinal lumen, limiting absorption.[12] This often requires medicinal chemistry efforts to resolve.

    • Switch Administration Route: If oral delivery proves intractable, consider switching to intraperitoneal (i.p.) or subcutaneous (s.c.) injection for initial efficacy studies to bypass absorption and first-pass metabolism barriers.

Category 2: Pharmacokinetics (PK) & Pharmacodynamics (PD)

Q3: My inhibitor was potent in cell culture, but I'm seeing no effect on tumor growth in my xenograft model. What's the first thing to check?

A3: The immediate priority is to establish the relationship between dose, exposure (PK), and target modulation (PD). An in vivo effect is impossible if the compound doesn't reach its target at a sufficient concentration for a sufficient duration.[10][12]

  • Causality: The plasma and tissue concentration of the drug over time (PK) must exceed the level required for target inhibition (the pharmacologically active concentration).

  • Troubleshooting Workflow: This is a critical decision point in any study. A pilot PK/PD study is non-negotiable for a new inhibitor.

Troubleshooting_Workflow Start No In Vivo Efficacy Observed CheckPK Q: Was a pilot PK/PD study performed? Start->CheckPK RunPKPD A: No -> Conduct Pilot PK/PD Study CheckPK->RunPKPD No AnalyzePK A: Yes -> Analyze PK Data CheckPK->AnalyzePK Yes LowExposure Q: Is drug exposure (AUC, Cmax) too low? AnalyzePK->LowExposure TroubleshootDose A: Yes -> Increase Dose or Frequency; Optimize Formulation/Route LowExposure->TroubleshootDose AnalyzePD A: No -> Analyze PD Data LowExposure->AnalyzePD NoTargetEngagement Q: Is there modulation of the target biomarker (e.g., pSTAT)? AnalyzePD->NoTargetEngagement SufficientExposure A: No -> Target not engaged despite 'sufficient' plasma exposure. Consider tissue penetration issues. NoTargetEngagement->SufficientExposure CheckModel A: Yes -> Target engaged, but no efficacy. Re-evaluate model dependency on the target. NoTargetEngagement->CheckModel

Caption: Decision tree for troubleshooting lack of in vivo efficacy.

Q4: How do I design and run a pilot PK/PD study?

A4: This study is essential to determine if your dosing regimen is achieving the desired biological effect.

  • Objective: To correlate the drug concentration in plasma/tissue with the inhibition of a downstream biomarker of your target kinase.

  • Protocol: Pilot PK/PD Study for a Pyrrolopyridine Inhibitor

    • Animal Groups: Use non-tumor-bearing animals (e.g., BALB/c or nude mice) for initial PK. Use tumor-bearing animals for the PD component. A typical design includes 3-4 animals per time point.

    • Dosing: Administer a single dose of the inhibitor at a concentration expected to be efficacious (e.g., 10, 30, or 60 mg/kg).[5]

    • PK Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Process to plasma and store at -80°C.

    • PD Sample Collection: At the same time points, euthanize a separate cohort of animals and harvest tissues of interest (e.g., tumor, spleen). Snap-freeze immediately in liquid nitrogen.

    • Analysis:

      • PK: Analyze plasma samples using LC-MS/MS to determine drug concentration. Calculate key parameters like Cmax (peak concentration), Tmax (time to peak), and AUC (total exposure).

      • PD: Prepare lysates from the harvested tissues. Use Western blotting to measure the phosphorylation status of a direct downstream substrate of your target (e.g., p-STAT3 for a JAK inhibitor, p-Src for a Src inhibitor).

    • Interpretation: Correlate the plasma concentration curve with the level of biomarker inhibition. This will tell you the minimum concentration required for target modulation (Ceff) and how long that modulation lasts. This data is then used to design the dosing schedule for your main efficacy study (e.g., once daily, twice daily).[5]

Table 2: Example PK/PD Correlation Data

Time (hr)Plasma Conc. (ng/mL)% p-STAT Inhibition (Tumor)Interpretation
000Baseline
1150095Strong target inhibition at Tmax.
480090Sustained inhibition.
825050Inhibition is decreasing as drug is cleared.
24105Target is no longer significantly inhibited.
Conclusion from Table: A once-daily (q.d.) dosing might not be sufficient to maintain target coverage. A twice-daily (b.i.d.) regimen should be tested.
Category 3: Target & Model-Related Issues

Q5: My PK/PD data shows good exposure and target engagement in the tumor, but the tumor is still growing. What could be the problem?

A5: This is a frustrating but highly informative result. It suggests that while you are successfully hitting the target, inhibiting that target is not sufficient to stop tumor growth in your chosen model.

  • Causality: The biological hypothesis may be incorrect for this specific context.

  • Troubleshooting Steps:

    • Resistance Mechanisms: The cancer cells may have intrinsic or develop acquired resistance. This can occur through mutations in the target kinase that prevent inhibitor binding or through the activation of compensatory signaling pathways that bypass the inhibited node.[13]

    • Tumor Heterogeneity: The bulk of the tumor may not depend on your target, even if a sub-population does.

    • Model Selection: Critically re-evaluate your choice of animal model. Was the cell line or PDX model previously shown to be dependent on the pathway you are inhibiting? Does it harbor an activating mutation that confers sensitivity?

    • Off-Target Effects: While less common for explaining a lack of efficacy, consider if the inhibitor has off-target effects that promote growth, although this is unlikely.[13] The main concern with off-targets is usually toxicity.

Q6: I'm observing significant weight loss and adverse effects in my treatment group, forcing me to stop the study. How can I manage this?

A6: Toxicity is a common challenge with kinase inhibitors, which can stem from on-target inhibition in normal tissues or off-target effects.[14]

  • Causality: Kinases often play important roles in normal physiological processes. For example, JAK inhibitors can impact hematopoiesis, leading to anemia or lymphopenia.[15] Off-target inhibition of kinases like VEGFR can lead to cardiovascular side effects.

  • Troubleshooting Steps:

    • Conduct a Maximum Tolerated Dose (MTD) Study: Before a full efficacy study, perform a dose-escalation study (e.g., 5-7 days of dosing) in a small number of animals to find the highest dose that can be administered without causing >15-20% body weight loss or other severe clinical signs.

    • Reduce the Dose/Frequency: The simplest solution is to lower the dose or switch from b.i.d. to q.d. dosing. This may be a trade-off with efficacy.

    • Consider Intermittent Dosing: Some toxicities can be managed with intermittent schedules (e.g., 5 days on, 2 days off).[16] This allows normal tissues to recover while hopefully maintaining sufficient anti-tumor pressure.

    • Review Off-Target Profile: If you have data from a broad kinase panel screen, review it for potent inhibition of kinases with known toxicity profiles. This can provide clues to the mechanism of the observed toxicity.

Section 3: Advanced Methodologies - Confirming Target Engagement

For a more direct and quantitative assessment of inhibitor binding in tissues, advanced techniques can be employed. These are particularly useful when good pharmacodynamic antibodies are not available.

  • Cellular Thermal Shift Assay (CETSA): This method measures the thermal stabilization of a protein upon ligand binding. Tissues from treated and vehicle animals are harvested, heated to various temperatures, and the amount of soluble target protein remaining is quantified by Western blot or mass spectrometry. An increase in the melting temperature of the target protein in the drug-treated group confirms target engagement.[17]

  • Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active site of enzymes. In a competitive experiment, tissues from inhibitor-treated animals are lysed and treated with the probe. A reduction in probe labeling of the target kinase, compared to vehicle controls, indicates that the inhibitor was occupying the active site in vivo.[18][19][20]

These methods provide a direct readout of target occupancy and can be invaluable for validating a novel inhibitor series.[20]

References
  • Hynes, J., et al. (2017). Discovery of potent and efficacious pyrrolopyridazines as dual JAK1/3 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Taskar, K. S., et al. (2020). Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. Neuro-Oncology. Available at: [Link]

  • Ardito, C. M., et al. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Pharmaceuticals. Available at: [Link]

  • Duan, J. J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Lang, J. J., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry. Available at: [Link]

  • Abdel-Halim, M., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Sundaramoorthi, R., et al. (2003). Bone-targeted Src kinase inhibitors: novel pyrrolo- and pyrazolopyrimidine analogues. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kralj, A., et al. (2022). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. International Journal of Molecular Sciences. Available at: [Link]

  • Andrews, S. W., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Moslin, R., et al. (2017). 3-Amido pyrrolopyrazine JAK kinase inhibitors: development of a JAK3 vs JAK1 selective inhibitor and evaluation in cellular and in vivo models. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kłys, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]

  • Vianale, G., et al. (2003). Pyrrolopyrimidine c-Src inhibitors reduce growth, adhesion, motility and invasion of prostate cancer cells in vitro. European Journal of Cancer. Available at: [Link]

  • Singh, P., & Kumar, A. (2021). Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. Scientific Reports. Available at: [Link]

  • ResearchGate. (n.d.). (A) Inhibitors of JAK family kinases from Novartis.(B) Pyrrolo pyridine... ResearchGate. Available at: [Link]

  • National Research Council (CNR) - IRIS. (n.d.). Identification of new pyrrolo[2,3-d]pyrimidines as Src tyrosine kinase inhibitors in vitro active against Glioblastoma. CNR-IRIS. Available at: [Link]

  • Semantic Scholar. (n.d.). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Semantic Scholar. Available at: [Link]

  • Adibekian, A., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology. Available at: [Link]

  • Cui, G., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). New pyrrolopyridine-based Thiazolotriazoles As Diabetics Inhibitors: Enzymatic Kinetics and In Silico Study. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available at: [Link]

  • Kairos Discovery. (2025). Overcoming Limitations of Kinase Inhibitors in Cancer Therapy. Kairos Discovery. Available at: [Link]

  • Martin, B. R., et al. (2012). Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes. Journal of the American Chemical Society. Available at: [Link]

  • Varkaris, A., et al. (2021). Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. Clinical Cancer Research. Available at: [Link]

  • ResearchGate. (n.d.). Studies on Pyrrolopyrimidines as Selective Inhibitors of Multidrug-Resistance-Associated Protein in Multidrug Resistance. ResearchGate. Available at: [Link]

  • FMS kinase... (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Dar, A. A., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of Molecular Structure. Available at: [Link]

  • Martin, B. R., et al. (2012). Confirming target engagement for reversible inhibitors in vivo by kinetically tuned activity-based probes. Journal of the American Chemical Society. Available at: [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). MDPI. Available at: [Link]

  • Montanari, E., & Minissale, M. (2024). Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. International Journal of Molecular Sciences. Available at: [Link]

  • Dai, L., et al. (2018). Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ. Science Advances. Available at: [Link]

  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. (2024). MDPI. Available at: [Link]

  • Zhao, L., et al. (2020). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic Chemistry. Available at: [Link]

  • Taran, O., et al. (2016). Quantitating drug-target engagement in single cells in vitro and in vivo. Science Translational Medicine. Available at: [Link]

  • Khan, M. W., & Al-Saleh, A. A. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals. Available at: [Link]

  • Pharma Sales Training. (n.d.). Pharmacodynamics and Pharmacokinetics: The Science... Pharma Sales Training. Available at: [Link]

  • Sun, X., et al. (2019). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity. (2011). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Small molecule inhibition of the mitochondrial lipid transfer protein STARD7 attenuates influenza viral replication. (2024). bioRxiv. Available at: [Link]

  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. (n.d.). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Marfe, G., et al. (2009). In vitro anti-leukaemia activity of pyrrolo[1,2-b][2][12][15]benzothiadiazepines (PBTDs). Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Reid, C. S., et al. (2023). Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Stability issues of 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine. This document is intended for researchers, scientists, and drug development professionals to provide insights into the stability of this molecule in various solvents and experimental conditions. As specific stability data for this compound is not extensively published, this guide is built upon established principles of organic chemistry and data from closely related pyrrolopyridine and aminopyridine structures.

Our goal is to equip you with the knowledge to anticipate potential stability issues, troubleshoot common experimental problems, and design robust protocols.

I. Understanding the Molecule: A Chemist's Perspective

The structure of this compound combines several functional groups that dictate its chemical behavior and potential instability:

  • Pyrrolopyridine Core (7-Azaindole skeleton): This electron-rich heterocyclic system is known to be susceptible to oxidation.[1][2] The pyrrole moiety can be prone to acidic degradation, while the pyridine ring can influence pH-dependent stability.

  • 6-Amino Group: The primary amine on the pyridine ring is a potential site for oxidation, which can lead to the formation of N-oxides or nitro derivatives under oxidative stress.[3] Its basicity will also be a key factor in how the molecule behaves in solutions of varying pH.

  • 4-Methoxy Group: This electron-donating group further activates the heterocyclic ring system, potentially increasing its susceptibility to electrophilic attack and oxidative degradation.[4][5]

Based on these structural features, the primary stability concerns for this molecule are hydrolysis (pH-dependent), oxidation, and photodegradation. [6]

II. Troubleshooting Guide: Common Experimental Issues

This section addresses frequent problems encountered during experiments that may be linked to the instability of this compound.

Observed Problem Potential Root Cause (Instability-Related) Recommended Action & Troubleshooting Steps
Inconsistent assay results or loss of biological activity over time. Degradation of the compound in the assay buffer or during incubation.1. Prepare Fresh Solutions: Always use freshly prepared solutions of the compound for each experiment.2. Time-Course Experiment: Assess the compound's stability in your specific assay buffer over the experiment's duration. Analyze samples by HPLC at t=0 and at the final time point.3. pH Control: Ensure the pH of your buffer is stable and ideally neutral, as pyrrolopyridines can be labile in acidic or alkaline conditions.[6]4. Minimize Light Exposure: Protect solutions from light by using amber vials or covering containers with aluminum foil.
Appearance of new peaks in HPLC or LC-MS analysis of a stock solution. The compound is degrading into one or more new chemical entities.1. Characterize Degradants: Use mass spectrometry (MS) to determine the molecular weights of the new peaks. This can provide clues about the degradation pathway (e.g., an increase of 16 amu suggests oxidation).2. Solvent Selection: Switch to a less reactive, anhydrous, aprotic solvent for stock solutions, such as DMSO or DMF. Avoid protic solvents like methanol or ethanol for long-term storage.3. Storage Conditions: Store stock solutions at -20°C or -80°C and blanketed with an inert gas like argon or nitrogen to prevent oxidation.
Color change in solution (e.g., turning yellow or brown). Formation of colored degradation products, often due to oxidation or polymerization.1. Deoxygenate Solvents: Purge solvents with nitrogen or argon before preparing solutions to remove dissolved oxygen.2. Avoid Air Exposure: Minimize headspace in vials and seal them tightly. Consider using septum-sealed vials for multiple uses.3. Antioxidant Addition: For some applications, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) might be considered, but check for interference with your assay.
Precipitation of the compound from an aqueous solution. Degradation to a less soluble product or pH-dependent solubility issues.1. Verify Solubility: Re-confirm the compound's solubility at the working concentration and pH.2. Analyze Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradant.3. Buffer Selection: Certain buffer components can catalyze degradation. Test stability in different buffer systems (e.g., phosphate vs. TRIS).

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for long-term storage of this compound? A1: For long-term storage, high-quality, anhydrous aprotic solvents such as DMSO or DMF are recommended. These solvents minimize the risk of hydrolytic degradation. Solutions should be stored at low temperatures (-20°C or below) and protected from light and air.

Q2: How does pH affect the stability of this compound? A2: Based on studies of related pyrrolopyridine derivatives, the compound is expected to be most stable in neutral pH (around 7).[6] Strong acidic or alkaline conditions can catalyze the hydrolysis of the pyrrolopyridine ring. The amino group's protonation state will change with pH, which can also affect stability and solubility.

Q3: Is the compound sensitive to light? A3: Yes, pyrrolopyridine structures are often photolabile.[6] Exposure to UV or even ambient laboratory light can provide the energy to initiate degradation reactions. It is crucial to protect solutions and solid material from light during storage and handling.

Q4: What are the likely degradation pathways? A4: The most probable degradation pathways are:

  • Oxidation: Formation of an N-oxide on the pyridine ring, hydroxylation of the aromatic rings, or formation of nitro compounds from the amine.[3]

  • Hydrolysis: Acid or base-catalyzed opening of the pyrrole ring.

  • Photodegradation: Complex reactions leading to various products, potentially involving radical mechanisms.[7]

Q5: How can I confirm if my experimental issues are due to compound instability? A5: The most definitive way is to perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions (acid, base, heat, oxidation, light) and analyzing the resulting solutions by a stability-indicating HPLC method.[8][9] This will help you identify potential degradants and develop an analytical method that can separate them from the parent compound.

IV. Experimental Protocols & Workflows

Protocol 1: Basic Stability Assessment in an Aqueous Buffer

This protocol outlines a simple experiment to determine if the compound is stable under your specific assay conditions.

Objective: To quantify the degradation of this compound in a chosen aqueous buffer over a defined period.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your chosen aqueous buffer (e.g., PBS, pH 7.4)

  • HPLC system with UV detector

  • Amber HPLC vials

Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Prepare Working Solution: Dilute the stock solution into your aqueous buffer to the final working concentration (e.g., 10 µM). Prepare enough volume for all time points.

  • Time Zero (t=0) Sample: Immediately after preparation, transfer an aliquot of the working solution to an amber HPLC vial and analyze it by HPLC. This is your baseline.

  • Incubation: Incubate the remaining working solution under your standard experimental conditions (e.g., 37°C, protected from light).

  • Time Point Samples: At regular intervals (e.g., 2, 4, 8, 24 hours), withdraw aliquots, transfer to amber HPLC vials, and analyze by HPLC.

  • Data Analysis:

    • Develop an HPLC method that gives a sharp, well-resolved peak for the parent compound.

    • Calculate the peak area of the parent compound at each time point.

    • Normalize the peak area at each time point to the peak area at t=0.

    • Plot the percentage of the remaining parent compound versus time. A significant decrease indicates instability.

Workflow for Troubleshooting Stability Issues

The following diagram illustrates a logical workflow for diagnosing and addressing potential stability problems.

G A Inconsistent Experimental Results (e.g., variable IC50, loss of signal) B Is the compound degrading? A->B C Run Basic Stability Check (Protocol 1) B->C D Significant Degradation Observed? C->D E No Significant Degradation D->E No G Yes, Degradation is Confirmed D->G Yes F Issue is likely not compound stability. Investigate other experimental variables: - Pipetting errors - Reagent quality - Cell health E->F H Implement Mitigation Strategies G->H I - Prepare fresh solutions daily - Use anhydrous, aprotic solvents for stock - Protect from light (amber vials) - Deoxygenate aqueous buffers - Store stock at -80°C under Argon/N2 H->I J Re-evaluate Experiment I->J

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways Overview

This diagram illustrates the likely points of reactivity on the this compound molecule.

Caption: Likely degradation pathways for the molecule. (Note: A placeholder image is used. In a real scenario, this would be the chemical structure.)

V. References

  • Gozalishvili, M., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. [Link]

  • Ghosh, S., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Dalton Transactions, 51(34), 13035-13045. [Link]

  • Jeong, H. J., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2438-2446. [Link]

  • Ghosh, S., et al. (2022). Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. ResearchGate. [Link]

  • Saczewski, F., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3377. [Link]

  • Jeong, H. J., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. ResearchGate. [Link]

  • Patel, N. C., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 25(23), 5723. [Link]

  • Pittelkow, M., et al. (2004). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Organic & Biomolecular Chemistry, 2(15), 2243-9. [Link]

  • Han, J., et al. (2016). Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors. European Journal of Medicinal Chemistry, 124, 417-428. [Link]

  • Nicolas, O., et al. (2012). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 62, 149-57. [Link]

  • Vassilev, N., et al. (2020). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 25(18), 4291. [Link]

  • Pittelkow, M., et al. (2004). Substituent effects on the stability of extended benzylic carbocations: A computational study of conjugation. ResearchGate. [Link]

  • Kumar, V. (2016). Forced Degradation Studies. MedCrave. [Link]

  • Saran, S., et al. (2019). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research International, 31(6), 1-13. [Link]

  • Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Keerthi, K., et al. (2023). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Sharma, P., et al. (2024). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. Chemistry, 6(1), 143-157. [Link]

  • Chen, Z., et al. (2022). Stepwise Post-Modification of Pyridine-Imine COFs for Enhanced Hydrolytic Stability and Proton Conductivity. Angewandte Chemie International Edition, 61(38), e202206941. [Link]

  • Roy, T. K., et al. (2024). CuI/DMAP-Catalyzed Oxidative Alkynylation of 7-Azaindoles: Synthetic Scope and Mechanistic Studies. Chemistry – An Asian Journal, 19(6), e202300987. [Link]

  • Lambropoulou, D. A., et al. (2011). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 192(2), 764-771. [Link]

Sources

Validation & Comparative

Illuminating the Mechanism of Action of 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine and its Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a privileged structure, forming the core of numerous inhibitors targeting a diverse array of protein kinases and other enzymes critical in pathophysiology. This guide provides an in-depth technical analysis to confirm the mechanism of action of inhibitors based on the 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine framework. While specific data for this exact substitution pattern is not extensively published, this guide will leverage data from closely related analogs to provide a robust framework for experimental validation and comparative analysis. We will delve into the primary molecular targets, the intricacies of their signaling pathways, and the definitive experimental protocols required to elucidate their inhibitory profiles.

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Versatile Tool in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole and purine, granting it favorable properties for interacting with the ATP-binding pocket of protein kinases. This structural versatility has led to the development of inhibitors against a wide range of kinase families, including Fibroblast Growth Factor Receptors (FGFR), Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), FMS-like Tyrosine Kinase 3 (FLT3), and Colony-Stimulating Factor 1 Receptor (CSF1R), as well as other enzymes like NADPH Oxidase 2 (NOX2). The specific substitutions on the pyrrolopyridine ring, such as the 4-methoxy and 6-amine groups, are crucial for tuning the potency and selectivity of these inhibitors.

Elucidating the Mechanism of Action: A Multi-Target Approach

Given the promiscuous nature of many kinase inhibitors, a comprehensive approach to confirming the mechanism of action is imperative. This involves a combination of biochemical assays to determine direct enzyme inhibition and cellular assays to assess the downstream effects on signaling pathways.

Target I: Fibroblast Growth Factor Receptors (FGFRs)

Abnormal activation of FGFR signaling is a key driver in various cancers.[1] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of FGFR1, 2, and 3.

Signaling Pathway Overview:

Binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This initiates downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and migration.

FGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization FGFR_p p-FGFR FGFR->FGFR_p Autophosphorylation RAS RAS FGFR_p->RAS PI3K PI3K FGFR_p->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor 4-methoxy-1H-pyrrolo [2,3-b]pyridin-6-amine Inhibitor Inhibitor->FGFR_p

FGFR Signaling Pathway and Point of Inhibition.

Experimental Protocols:

1. Biochemical Assay: LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay directly measures the binding of the inhibitor to the kinase.

  • Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled ATP-competitive tracer binds to the kinase's ATP pocket. FRET occurs between the Eu-donor and the tracer-acceptor. A test compound that displaces the tracer will disrupt FRET.

  • Protocol:

    • Prepare a serial dilution of the this compound inhibitor.

    • In a 384-well plate, add the kinase, Eu-labeled antibody, and the test compound.

    • Add the fluorescent tracer to initiate the binding reaction.

    • Incubate at room temperature for 1 hour.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor).

    • Calculate the emission ratio and plot against the inhibitor concentration to determine the IC50 value.

2. Cellular Assay: Western Blot for Phospho-FGFR and Downstream Effectors

This assay confirms that the inhibitor blocks FGFR signaling within a cellular context.

  • Principle: Measures the phosphorylation state of FGFR and downstream proteins like ERK in cells treated with the inhibitor.

  • Protocol:

    • Culture a cancer cell line with known FGFR activation (e.g., SNU-16, KMS-11).

    • Treat the cells with varying concentrations of the inhibitor for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for phospho-FGFR, total FGFR, phospho-ERK, and total ERK.

    • Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and visualize the bands.

    • Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Comparative Data for 1H-pyrrolo[2,3-b]pyridine Derivatives:

CompoundTargetIC50 (nM)Reference
Derivative 4hFGFR17[1]
Derivative 4hFGFR29[1]
Derivative 4hFGFR325[1]
Erdafitinib FGFR1-4-[2]

Alternative Inhibitor: Erdafitinib

Erdafitinib is an FDA-approved pan-FGFR inhibitor.[2] A direct comparison of the IC50 values of novel this compound inhibitors with Erdafitinib in the same assays would provide a clear benchmark of their relative potency.

Target II: Serum/Glucocorticoid-Regulated Kinase 1 (SGK1)

SGK1 is a serine/threonine kinase involved in cell survival, proliferation, and ion transport.[3] The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop SGK1 inhibitors.

Signaling Pathway Overview:

SGK1 is activated downstream of the PI3K pathway. Upon activation by growth factors or hormones, PI3K generates PIP3, which leads to the phosphorylation and activation of SGK1 by PDK1 and mTORC2.[1] Activated SGK1 then phosphorylates various substrates, promoting cell survival and proliferation.

SGK1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 SGK1 SGK1 PDK1->SGK1 mTORC2->SGK1 SGK1_p p-SGK1 SGK1->SGK1_p Phosphorylation Substrates Downstream Substrates SGK1_p->Substrates CellResponse Cell Survival & Proliferation Substrates->CellResponse Inhibitor 4-methoxy-1H-pyrrolo [2,3-b]pyridin-6-amine Inhibitor Inhibitor->SGK1

SGK1 Signaling Pathway and Point of Inhibition.

Experimental Protocols:

1. Biochemical Assay: Radioactive Kinase Assay

This is a classic and robust method to measure kinase activity.

  • Principle: Measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a specific substrate peptide by the kinase.

  • Protocol:

    • Set up a reaction mixture containing recombinant SGK1 enzyme, a specific substrate peptide (e.g., a modified Crosstide peptide), and the inhibitor at various concentrations.[3]

    • Initiate the reaction by adding [γ-³³P]ATP and magnesium acetate.[3]

    • Incubate at room temperature for 30 minutes.[3]

    • Stop the reaction by adding phosphoric acid.[3]

    • Spot the reaction mixture onto P81 phosphocellulose paper and wash to remove unincorporated radiolabeled ATP.

    • Measure the radioactivity on the paper using a scintillation counter.

    • Plot the remaining kinase activity against the inhibitor concentration to determine the IC50.

2. Cellular Assay: Aldosterone-Stimulated Short-Circuit Current (SCC) Assay

This functional assay measures the physiological effect of SGK1 inhibition in epithelial cells.

  • Principle: SGK1 mediates aldosterone-stimulated sodium transport in epithelial cells, which can be measured as a short-circuit current. An SGK1 inhibitor will block this current.

  • Protocol:

    • Culture epithelial cells (e.g., A6 cells) on permeable supports.

    • Mount the supports in an Ussing chamber.

    • Pre-treat the cells with the this compound inhibitor.

    • Stimulate the cells with aldosterone.

    • Measure the change in short-circuit current over time.

    • Compare the current in inhibitor-treated cells to control cells to determine the inhibitory effect.

Comparative Data for a 1H-pyrrolo[2,3-b]pyridine-based SGK1 Inhibitor:

CompoundTargetIC50 (nM)Reference
GSK650394SGK162[3][4]
GSK650394SGK2103[4]

Alternative Inhibitor: GSK650394

GSK650394 is a well-characterized, potent, and selective SGK1 inhibitor with a pyrrolo-pyridine core.[3][4] It serves as an excellent benchmark for evaluating novel this compound-based SGK1 inhibitors.

Target III: NADPH Oxidase 2 (NOX2)

NOX2 is an enzyme that generates reactive oxygen species (ROS) and is implicated in various inflammatory and neurodegenerative diseases. Certain 1H-pyrrolo[2,3-b]pyridine derivatives have shown inhibitory activity against NOX2.

Signaling Pathway Overview:

NOX2 is a multi-subunit enzyme complex. Upon stimulation, cytosolic subunits (p47phox, p67phox, p40phox, and Rac) translocate to the membrane-bound catalytic subunit (gp91phox, also known as NOX2) and p22phox, leading to the production of superoxide from oxygen and NADPH.

NOX2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NOX2_complex gp91phox (NOX2) + p22phox Assembled_complex Assembled NOX2 Complex NOX2_complex->Assembled_complex Stimulus Stimulus (e.g., PMA, fMLP) Cytosolic_subunits p47phox, p67phox, p40phox, Rac Stimulus->Cytosolic_subunits Activation & Translocation Cytosolic_subunits->NOX2_complex Superoxide Superoxide (O₂⁻) Assembled_complex->Superoxide NADPH NADPH NADPH->Assembled_complex O2 O₂ O2->Assembled_complex Inhibitor 4-methoxy-1H-pyrrolo [2,3-b]pyridin-6-amine Inhibitor Inhibitor->Assembled_complex

NOX2 Activation and Point of Inhibition.

Experimental Protocols:

1. Biochemical Assay: Cell-Free NOX2 Activity Assay

This assay measures the activity of the reconstituted NOX2 enzyme complex.

  • Principle: Recombinant or purified NOX2 subunits are combined in vitro, and the production of superoxide is measured, often by the reduction of cytochrome c.

  • Protocol:

    • Prepare a reaction mixture containing membrane fractions (containing gp91phox and p22phox) and cytosolic fractions (containing the other subunits) or purified recombinant proteins.

    • Add the test inhibitor at various concentrations.

    • Initiate the reaction by adding NADPH and an activating agent like arachidonic acid.

    • Include cytochrome c in the reaction mixture.

    • Measure the change in absorbance at 550 nm, which corresponds to the reduction of cytochrome c by superoxide.

    • Calculate the rate of superoxide production and determine the IC50 of the inhibitor.

2. Cellular Assay: Neutrophil Oxidative Burst Assay

This assay measures NOX2 activity in its native cellular environment.

  • Principle: Neutrophils are potent producers of ROS via NOX2 upon stimulation. The production of ROS can be measured using a fluorescent probe.

  • Protocol:

    • Isolate primary human neutrophils from whole blood.

    • Load the neutrophils with a ROS-sensitive fluorescent probe, such as dihydroethidium (DHE) or Amplex Red.

    • Pre-incubate the cells with the this compound inhibitor.

    • Stimulate the cells with an agonist like phorbol 12-myristate 13-acetate (PMA) or f-Met-Leu-Phe (fMLP).

    • Measure the fluorescence intensity over time using a plate reader or flow cytometer.

    • Determine the IC50 of the inhibitor based on the reduction in fluorescence.

Comparative Data for a 1H-pyrrolo[2,3-b]pyridine-based NOX2 Inhibitor:

CompoundTargetpIC50IC50 (µM)Reference
GSK2795039NOX26~1[5]
GSK2795039NOX2-0.269[6]

Alternative Inhibitor: GSK2795039

GSK2795039 is a known NOX2 inhibitor with a 1H-pyrrolo[2,3-b]pyridine core. Its published inhibitory data provides a valuable reference for assessing the potency of new analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of potent and selective inhibitors against a range of therapeutically relevant targets. A definitive confirmation of the mechanism of action requires a systematic approach, employing a battery of biochemical and cellular assays. By comparing the inhibitory profiles of novel compounds against established benchmarks like Erdafitinib, GSK650394, and GSK2795039, researchers can gain a clear understanding of their potency, selectivity, and therapeutic potential. The experimental frameworks provided in this guide offer a robust starting point for these critical investigations, ultimately paving the way for the development of next-generation targeted therapies.

References

  • El-Mernissi, Y., et al. (2024). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1).
  • Yin, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(8), 1335-1345.
  • Fernández-d'Arlas, B., et al. (2023). Identification of a new structural family of SGK1 inhibitors as potential neuroprotective agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163618.
  • BPS Bioscience. (n.d.). CSF1R Kinase Assay Kit. Retrieved from [Link]

  • Reaction Biology. (n.d.). FLT3 (ITD) Cellular Phosphorylation Assay Service. Retrieved from [Link]

  • Crowley, M. P., et al. (2020). Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development. Drugs in R&D, 20(3), 225-235.
  • Lee, L. Y., et al. (2019). Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia. Journal of the Advanced Practitioner in Oncology, 10(4), 384-391.
  • Janssen Biotech, Inc. (n.d.). BALVERSA™ (erdafitinib) Mechanism of Action. Retrieved from [Link]

  • Patsnap. (2024).
  • Al-Gharabli, S. I., et al. (2020). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 25(23), 5585.
  • Daiichi Sankyo, Inc. (n.d.). TURALIO® (pexidartinib) Mechanism of Action. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Erdafitinib? Synapse.
  • Lee, L. Y., et al. (2019). Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia. JADPRO, 10(4), 384-391.
  • Hirano, K., et al. (2015). Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor. Antioxidants & Redox Signaling, 23(5), 358-374.

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold, a key component of 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine, is a privileged structure in kinase inhibitor design. Its ability to mimic the adenine hinge-binding motif of ATP allows for competitive inhibition of a wide range of kinases.[1] This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors based on this scaffold, offering insights into their selectivity and potential off-target effects. Understanding these profiles is critical for the development of safe and effective therapeutics, as off-target kinase inhibition can lead to toxicity.[2][3]

The Imperative of Kinase Inhibitor Selectivity

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes.[3] Their dysregulation is a hallmark of many diseases, including cancer, making them prime therapeutic targets.[2] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in developing highly selective inhibitors.[2][4] Promiscuous kinase inhibitors can lead to unforeseen side effects and complicate the interpretation of experimental results.[2] Therefore, a thorough assessment of an inhibitor's selectivity is a cornerstone of modern drug discovery.[3][5]

Methodologies for Comprehensive Cross-Reactivity Profiling

A multi-pronged approach is essential to build a comprehensive understanding of a kinase inhibitor's selectivity. This typically involves a combination of in vitro biochemical assays, in-cell target engagement studies, and global proteomic analyses.

In Vitro Kinome-Wide Profiling

The initial step in characterizing a novel inhibitor is to assess its activity against a broad panel of purified kinases. This provides a foundational understanding of its potency and selectivity landscape.

Experimental Protocol: KINOMEscan® Competition Binding Assay

A widely utilized platform for in vitro profiling is the KINOMEscan® assay, which measures the ability of a test compound to compete with an immobilized, active-site directed ligand.[6][7][8]

Methodology:

  • Assay Principle: The assay involves a test compound, a DNA-tagged kinase, and a ligand immobilized on a solid support.[6]

  • Competition: In the presence of a test compound that binds to the kinase's active site, the amount of kinase captured on the solid support is reduced.[6]

  • Quantification: The amount of kinase is quantified using qPCR, which detects the DNA tag.[6]

  • Data Analysis: The results are typically reported as percent of control, with lower values indicating stronger binding. Dissociation constants (Kd) can be determined by running the assay at multiple compound concentrations.[6]

Diagram: KINOMEscan® Workflow

KINOMEscan_Workflow cluster_0 Assay Components cluster_1 Binding Competition cluster_2 Quantification cluster_3 Data Analysis A Test Compound D Incubation A->D B DNA-Tagged Kinase B->D C Immobilized Ligand C->D E Capture on Solid Support D->E F qPCR Detection of DNA Tag E->F G Determine % of Control / Kd F->G CETSA_Workflow cluster_0 Cellular Treatment cluster_1 Thermal Denaturation cluster_2 Analysis cluster_3 Result A Treat cells with inhibitor or vehicle B Heat cells across a temperature gradient A->B C Cell Lysis B->C D Separate soluble and aggregated proteins C->D E Quantify soluble target protein D->E F Generate melting curve to show thermal shift E->F

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

Proteome-Wide Off-Target Profiling

To identify both expected and unexpected off-targets, proteome-wide approaches are invaluable. Chemical proteomics methods, such as the use of kinobeads, and phosphoproteomics are powerful tools in this regard. [9][10] Experimental Protocol: Kinobeads Affinity Chromatography

This technique uses broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome. [11][12] Methodology:

  • Competitive Binding: Cell lysates are incubated with the free test inhibitor at various concentrations before being exposed to the kinobeads. [12]2. Kinase Capture: The kinobeads then capture kinases that are not bound by the free inhibitor. [11]3. Elution and Identification: The captured kinases are eluted and identified and quantified using mass spectrometry. [12]4. Data Analysis: A decrease in the amount of a specific kinase captured in the presence of the inhibitor indicates that the inhibitor binds to that kinase. [11]

Experimental Protocol: Phosphoproteomics

Phosphoproteomics analyzes changes in the phosphorylation status of proteins in response to inhibitor treatment, providing insights into the inhibitor's effect on kinase signaling pathways. [13][14] Methodology:

  • Cell Treatment and Lysis: Treat cells with the inhibitor and lyse them.

  • Protein Digestion: Digest the proteins into peptides.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques like immobilized metal affinity chromatography (IMAC) or titanium dioxide (TiO2) chromatography. [9]4. Mass Spectrometry: Analyze the enriched phosphopeptides by LC-MS/MS to identify and quantify changes in phosphorylation sites. [9]5. Data Analysis: Compare the phosphoproteomes of inhibitor-treated and control cells to identify signaling pathways affected by the inhibitor. [14]

Comparative Analysis: this compound Derivatives vs. Other Scaffolds

The 7-azaindole core has been incorporated into numerous clinical and preclinical kinase inhibitors targeting a variety of kinases. [15][16][17][18]Below is a comparative summary of the selectivity profiles of representative inhibitors based on this scaffold against those with different core structures.

Inhibitor (Scaffold) Primary Target(s) Selectivity Profile Highlights Key Off-Targets
GSK1070916A (7-Azaindole)Aurora BPotent and selective inhibitor of Aurora B kinase. [15]Data on broader kinome screening is limited in the provided text.
Compound Series (7-Azaindole)PI3KγHigh selectivity against other class I PI3K isoforms (>300-fold). [19]Some members of the series may inhibit mTOR and other kinases. [19]
Azaindole Derivatives (7-Azaindole)CDK9Highly potent and selective for CDK9. [16]Specific off-target data requires deeper investigation of supplementary materials. [16]
Covalent Inhibitors (7-Azaindole)FGFR4High selectivity among a panel of kinases. [18]Limited off-target information provided.
Imatinib (2-Phenylaminopyrimidine)ABL, c-Kit, PDGFRKnown to inhibit DDR1 and NQO2 as off-targets. [12]Broad off-target activity is well-documented. [3]
Dasatinib (Aminothiazole)SRC, ABLDual SRC/Abl inhibitor with broad activity against various tumor types. [3]Known to have a complex off-target profile. [10]

This table is a synthesis of information from the provided search results and is not exhaustive.

Conclusion

The this compound scaffold is a versatile starting point for the design of potent kinase inhibitors. However, as with any ATP-competitive inhibitor, achieving a high degree of selectivity is a significant challenge that requires rigorous and multi-faceted profiling. The combination of in vitro kinome-wide screening, cellular target engagement assays, and proteomic approaches provides a comprehensive framework for characterizing the cross-reactivity of these and other kinase inhibitors. This detailed understanding is paramount for advancing the safest and most effective kinase-targeted therapies into the clinic.

References

  • Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase. Cancer Research. [Link]

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. International Journal of Molecular Sciences. [Link]

  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry. [Link]

  • Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates. Current Protocols in Chemical Biology. [Link]

  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Proteomics. [Link]

  • Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • Profiling kinase-inhibitor fingerprints to assign phosphorylation sites to upstream kinases. Nature Methods. [Link]

  • Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. Molecular & Cellular Proteomics. [Link]

  • In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Cell. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. The FEBS Journal. [Link]

  • The KiNativ approach to kinase inhibitor profiling. ResearchGate. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. [Link]

  • Strategy toward Kinase-Selective Drug Discovery. Journal of the American Chemical Society. [Link]

  • Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online. [Link]

  • Phosphotyrosine-based Phosphoproteomics for Target Identification and Drug Response Prediction in AML Cell Lines. Molecular & Cellular Proteomics. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • KINOMEscan® Kinase Profiling Platform. DiscoverX. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Target Landscape of Clinical Kinase Inhibitors. EMBL-EBI. [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research. [Link]

  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?. ACS Chemical Biology. [Link]

  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science. [Link]

  • LINCS Kinativ. Ma'ayan Lab – Computational Systems Biology. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • Kinase Product Solutions. DiscoverX. [Link]

  • Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. Molecular Omics. [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [Link]

  • Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. PMC. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC. [Link]

  • Pyrrolopyrazines as kinase inhibitors. European Patent Office. [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. [Link]

  • Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. European Journal of Medicinal Chemistry. [Link]

  • KinomeMETA: meta-learning enhanced kinome-wide polypharmacology profiling. ChemRxiv. [Link]

Sources

A Comparative Efficacy Analysis of 1H-Pyrrolo[2,3-b]pyridine Derivatives Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core component of potent kinase inhibitors. This guide provides a detailed comparative analysis of the efficacy of novel 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine derivatives against established drugs targeting key kinases implicated in cancer and neurodegenerative diseases. Specifically, we will focus on the comparison of a representative Fibroblast Growth Factor Receptor (FGFR) inhibitor from this class, compound 4h , with FDA-approved FGFR inhibitors, and a potent Glycogen Synthase Kinase 3β (GSK-3β) inhibitor, S01 , against clinical-stage GSK-3β modulators. This guide is intended to provide researchers and drug development professionals with a comprehensive technical overview, supported by experimental data and detailed protocols, to inform future research and development efforts in this promising area.

Part 1: Targeting Aberrant Kinase Activity in Disease

Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. The 1H-pyrrolo[2,3-b]pyridine core, being a bioisostere of adenine, effectively competes for the ATP-binding site of various kinases, making it an attractive scaffold for the design of targeted inhibitors.

FGFR Inhibition in Oncology

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is crucial for cell proliferation, differentiation, and survival.[1] Aberrant FGFR signaling, due to gene amplification, fusions, or activating mutations, is a known oncogenic driver in various solid tumors, including breast, lung, bladder, and gastric cancers.[1][2][3] This has led to the development and approval of several FGFR inhibitors for cancer therapy.[3][4][5]

GSK-3β Inhibition in Alzheimer's Disease

Glycogen Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase implicated in a wide range of cellular processes. In the context of Alzheimer's disease, GSK-3β is a key player in the hyperphosphorylation of the tau protein, a primary component of neurofibrillary tangles, and modulates the production of amyloid-β (Aβ) peptides, which form senile plaques.[6][7] Therefore, inhibiting GSK-3β presents a promising therapeutic strategy for Alzheimer's disease.[6][8]

Part 2: Mechanism of Action and Signaling Pathways

FGFR Signaling Pathway and Inhibition

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This activates downstream signaling cascades, primarily the RAS-MEK-ERK and PI3K-Akt pathways, which promote cell proliferation and survival.[9] 1H-pyrrolo[2,3-b]pyridine derivatives, such as compound 4h , act as ATP-competitive inhibitors, binding to the kinase domain of FGFR and preventing its autophosphorylation, thereby blocking downstream signaling.[9]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Autophosphorylation & Recruitment Pyrrolo_pyridine This compound Derivative (e.g., 4h) Pyrrolo_pyridine->FGFR Inhibition GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: FGFR Signaling Pathway and Inhibition by 1H-Pyrrolo[2,3-b]pyridine Derivatives.

GSK-3β Signaling Pathway and Inhibition in Alzheimer's Disease

In the context of Alzheimer's disease, GSK-3β is constitutively active and contributes to tau hyperphosphorylation and Aβ production. The Wnt signaling pathway normally inhibits GSK-3β, leading to the stabilization of β-catenin and promoting neuronal survival. In Alzheimer's disease, this pathway is often impaired. 1H-pyrrolo[2,3-b]pyridine derivatives, such as S01 , act as potent ATP-competitive inhibitors of GSK-3β, thereby reducing tau phosphorylation and promoting neuroprotective pathways.[10]

GSK3b_Signaling_Pathway cluster_upstream Upstream Signaling cluster_cytoplasm Cytoplasm Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Activation GSK3b GSK-3β Frizzled->GSK3b Inhibition beta_catenin β-catenin Frizzled->beta_catenin Stabilization Tau Tau GSK3b->Tau Phosphorylation GSK3b->beta_catenin Phosphorylation Pyrrolo_pyridine This compound Derivative (e.g., S01) Pyrrolo_pyridine->GSK3b Inhibition Hyperphosphorylated_Tau Hyperphosphorylated Tau (Neurofibrillary Tangles) Tau->Hyperphosphorylated_Tau Degradation Degradation beta_catenin->Degradation Neuronal_Survival Neuronal Survival & Gene Expression beta_catenin->Neuronal_Survival

Caption: GSK-3β Signaling in Alzheimer's and Inhibition by 1H-Pyrrolo[2,3-b]pyridine Derivatives.

Part 3: Comparative Efficacy Analysis

In Vitro Efficacy
CompoundTargetIC50 (nM)Cell LineAssay TypeReference
Compound 4h FGFR17-Kinase Assay[9]
FGFR29-Kinase Assay[9]
FGFR325-Kinase Assay[9]
4T1 (Breast Cancer)-Cell Proliferation[9]
PemigatinibFGFR1/2/30.4/0.5/1.2-Kinase Assay[3]
InfigratinibFGFR1/2/31.1/1.0/2.3-Kinase Assay[4]
ErdafitinibFGFR1/2/3/41.2/2.5/3.0/5.7-Kinase Assay[11]
FutibatinibFGFR1/2/3/421/19/33/110-Kinase Assay[3]

Compound 4h demonstrates potent, low nanomolar inhibition of FGFR1, 2, and 3, comparable to or exceeding the potency of some approved drugs in biochemical assays.[9] Furthermore, it effectively inhibited the proliferation of the 4T1 breast cancer cell line.[9]

The 1H-pyrrolo[2,3-b]pyridine derivative S01 was identified as a highly potent GSK-3β inhibitor. Its in vitro efficacy is compared with that of Tideglusib, a non-ATP competitive inhibitor that has undergone clinical trials for Alzheimer's disease.

CompoundTargetIC50 (nM)Cell LineAssay TypeReference
Compound S01 GSK-3β0.35-Kinase Assay[10]
SH-SY5Y-Tau Phosphorylation[10]
SH-SY5Y-Neurite Outgrowth[10]
TideglusibGSK-3β~6000 (non-ATP competitive)SH-SY5YTau Phosphorylation[6]

S01 exhibits exceptional potency against GSK-3β with a sub-nanomolar IC50 value, significantly more potent than the reported activity of Tideglusib.[6][10] In cell-based assays, S01 effectively reduced tau phosphorylation and promoted neurite outgrowth in SH-SY5Y neuroblastoma cells, indicative of its neuroprotective potential.[10]

In Vivo Efficacy

While in vivo data for compound 4h is not yet extensively published, the potent in vitro activity suggests it would be a strong candidate for evaluation in animal models of FGFR-driven cancers, such as patient-derived xenograft (PDX) models of breast cancer.[12][13]

The in vivo efficacy of S01 was evaluated in an aluminum chloride (AlCl₃)-induced zebrafish model of Alzheimer's disease. This model recapitulates key pathological features of the disease, including cognitive deficits.[10]

CompoundModelEndpointResultReference
Compound S01 AlCl₃-induced ZebrafishDyskinesiaAmeliorated dyskinesia at 0.12 µM[10]
Donepezil (Standard of Care)AlCl₃-induced ZebrafishDyskinesiaAmeliorated dyskinesia at 8 µM[10]

S01 demonstrated significant in vivo efficacy, ameliorating dyskinesia in the zebrafish model at a much lower concentration than the standard-of-care drug, Donepezil, highlighting its potential as a disease-modifying agent.[10]

Part 4: Experimental Protocols

In Vitro FGFR Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent kinase assay to measure the activity of FGFR and the inhibitory effects of test compounds.

  • Reagent Preparation:

    • Prepare 1x Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Dilute FGFR enzyme and substrate (e.g., poly(E,Y)4:1) in 1x Kinase Reaction Buffer.

    • Prepare a serial dilution of the 1H-pyrrolo[2,3-b]pyridine derivative (e.g., compound 4h ) and known FGFR inhibitors in the kinase buffer with a constant final DMSO concentration (e.g., 1%).

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the inhibitor or vehicle (DMSO) to the appropriate wells.

    • Add 2 µL of the diluted FGFR enzyme.

    • Add 2 µL of the substrate/ATP mix to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of FGFR inhibitors on the proliferation of cancer cell lines with FGFR alterations (e.g., SNU-16, 4T1).

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compounds for 72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blot Analysis of FGFR Signaling

This protocol assesses the effect of inhibitors on the phosphorylation of FGFR and downstream signaling proteins.

  • Cell Treatment and Lysis:

    • Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and incubate with primary antibodies against p-FGFR, total FGFR, p-ERK, total ERK, p-Akt, and total Akt.

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro GSK-3β Kinase Assay

This protocol outlines a method to determine the inhibitory activity of compounds against GSK-3β.

  • Reagent Preparation:

    • Prepare a kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

    • Prepare a serial dilution of the test compounds.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase buffer, the test compound, GSK-3β enzyme, and a substrate peptide (e.g., a phosphopeptide).

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Detection:

    • Stop the reaction and measure the amount of ADP produced using a luminescent assay kit (e.g., ADP-Glo™).

  • Data Analysis:

    • Calculate the IC50 values as described for the FGFR kinase assay.

Tau Phosphorylation Assay in SH-SY5Y Cells

This protocol evaluates the effect of GSK-3β inhibitors on tau phosphorylation in a neuronal cell line.

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells and differentiate them into a neuronal phenotype using retinoic acid.

  • Compound Treatment:

    • Treat the differentiated cells with the test compounds for 24 hours.

  • Cell Lysis and Western Blotting:

    • Lyse the cells and perform western blotting as described previously, using primary antibodies against phosphorylated tau (e.g., AT8, PHF-1) and total tau.

  • Data Analysis:

    • Quantify the band intensities to determine the ratio of phosphorylated tau to total tau.

Neurite Outgrowth Assay

This protocol assesses the neurotrophic effects of GSK-3β inhibitors.

  • Cell Seeding:

    • Seed SH-SY5Y cells or primary neurons on a suitable substrate (e.g., poly-L-lysine coated plates).

  • Compound Treatment:

    • Treat the cells with the test compounds in a low-serum medium to induce neurite outgrowth.

  • Imaging:

    • After 48-72 hours, fix the cells and stain for neuronal markers (e.g., β-III tubulin).

    • Capture images using a fluorescence microscope.

  • Data Analysis:

    • Quantify neurite length and branching using image analysis software.

In Vivo Zebrafish Model of Alzheimer's Disease

This protocol describes the induction of an Alzheimer's-like phenotype in zebrafish for in vivo drug screening.

  • Model Induction:

    • Expose adult zebrafish to aluminum chloride (AlCl₃) in the tank water for a specified period (e.g., 21 days) to induce neurotoxicity and cognitive impairment.[14]

  • Drug Administration:

    • Administer the test compounds to the zebrafish, either through immersion in the tank water or via intraperitoneal injection.

  • Behavioral Analysis:

    • Assess cognitive function using behavioral tests such as the T-maze for learning and memory or by analyzing locomotor activity.

  • Biochemical Analysis:

    • At the end of the study, collect zebrafish brains for biochemical analysis, including measurement of Aβ levels and tau phosphorylation by ELISA or western blotting.

Conclusion

The this compound scaffold represents a highly promising platform for the development of potent and selective kinase inhibitors. The representative compounds, 4h for FGFR and S01 for GSK-3β, demonstrate exceptional in vitro potency that is comparable or superior to established drugs and clinical candidates. Furthermore, the significant in vivo efficacy of S01 in a zebrafish model of Alzheimer's disease underscores the therapeutic potential of this chemical series.

While the presented data is compelling, it is crucial to acknowledge that direct head-to-head comparative studies under identical experimental conditions are necessary for a definitive assessment of relative efficacy. The detailed experimental protocols provided in this guide offer a framework for conducting such studies. Future research should focus on comprehensive preclinical evaluation of these derivatives, including pharmacokinetic profiling, toxicity studies, and efficacy testing in more advanced animal models, to pave the way for their potential clinical development as novel therapeutics for cancer and neurodegenerative diseases.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC - NIH.
  • Synthesis and Biological Evaluation of New Pyrrolotacrines for the Treatment of Alzheimer's Disease. Modern Scientific Press.
  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Neurotoxicity of aluminium chloride and okadaic acid in zebrafish: Insights into Alzheimer's disease models through anxiety and locomotion testing, and acute toxicity assessment with Litsea garciae bark's methanolic extract. Journal of King Saud University.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
  • The Efficacy and Safety of FGFR-Selective Inhibitors for Cancer Patients. Annals of Clinical Case Reports.
  • In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mut
  • Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. PMC.
  • A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells. PubMed.
  • FGFR Inhibitors Show Promise in Cholangiocarcinoma but Face Acquired Resistance.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridiz
  • Current FDA-approved FGFR inhibitors with supporting trials for FDA...
  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Semantic Scholar.
  • Targeting FGFR for cancer therapy. PMC - PubMed Central.
  • GSK-3β, a pivotal kinase in Alzheimer disease. Frontiers.
  • GSK-3β and its Inhibitors in Alzheimer's Disease: A Recent Upd
  • The FGF/FGFR System in Breast Cancer: Oncogenic Features and Therapeutic Perspectives. PMC - NIH.
  • FGFR Alterations Emerge as Enticing Target in Multiple Tumor Types. OncLive.
  • GSK-3beta Activity Assay Kit (CS099) - Technical Bulletin. Sigma-Aldrich.
  • Evaluation of FGFR targeting in breast cancer through interrogation of p
  • Evaluation of FGFR targeting in breast cancer through interrogation of p
  • Inhibition of the fibroblast growth factor receptor (FGFR)
  • Abstract 4218: Discovery and in vitro characterization of FGFR/HDAC dual inhibitors for FGFR-driven cancer. AACR Journals.
  • FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice.
  • GSK-3 inhibitors for Alzheimer's disease: Expert Review of Neurotherapeutics.
  • Machine Learning for Discovery of GSK3β Inhibitors.
  • Effects of FGFR inhibitors on the in vitro growth of colorectal cancer...
  • Evaluation of FGFR targeting in breast cancer through interrogation of patient-derived models. Monash University.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central.
  • Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. PubMed Central.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. MDPI.
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. NIH.
  • Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evalu
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Semantic Scholar.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
  • tau Phosphorylation Assay. Innoprot Alzheimer's Disease in vitro Models.

Sources

A Comparative Guide to the In Vitro and In Vivo Activity of 4-Methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology, the 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a "privileged" structure. Its inherent ability to mimic the adenine hinge-binding motif of ATP has made it a cornerstone in the design of potent kinase inhibitors. This guide provides a comparative analysis of the in vitro and in vivo activities of a specific subclass: 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine analogs. Our focus will be on elucidating the structure-activity relationships (SAR) that govern their efficacy and translating these findings into a predictive framework for future drug development.

The rationale for investigating this particular scaffold lies in the electronic and steric properties imparted by the 4-methoxy and 6-amino substitutions. The methoxy group at the 4-position can influence solubility and metabolic stability, while also potentially engaging in key interactions within the ATP-binding pocket of target kinases. The 6-amine functionality serves as a crucial vector for introducing a diverse range of substituents to explore and optimize interactions with the solvent-exposed region of the kinase, thereby enhancing potency and selectivity. Through a systematic comparison of analogs, we can begin to dissect the contributions of these modifications to the overall pharmacological profile.

In Vitro Activity: From Target Engagement to Cellular Potency

The initial assessment of any potential drug candidate begins with a thorough in vitro characterization. This typically involves biochemical assays to determine the direct inhibitory effect on the target kinase, followed by cell-based assays to confirm target engagement in a more physiologically relevant context.

A review of the literature on pyridine derivatives suggests that the presence and position of methoxy (OMe) groups can significantly impact biological activity, with an increasing number of these substituents often correlating with increased potency.[1]

Comparative In Vitro Activity of 1H-pyrrolo[2,3-b]pyridine Analogs
Compound IDTarget Kinase(s)IC50 (nM)Cell-Based AssayCell LineReference
Compound 4h FGFR1, FGFR2, FGFR37, 9, 25Proliferation4T1 (Breast Cancer)[2][3][4]
Compound 3c CSF1R>1000 (20-fold less potent than reference)N/AN/A[5]
Compound 11f PDE4B110N/AN/A[6]
IGF-1R Inhibitor IGF-1R<100N/AN/A[7]

Note: This table is a compilation from multiple sources and represents the activity of various 1H-pyrrolo[2,3-b]pyridine derivatives, not a direct comparison of a homologous series of this compound analogs.

From this compiled data, we can observe that the 1H-pyrrolo[2,3-b]pyridine scaffold can be adapted to target a range of kinases with high potency. For instance, compound 4h demonstrates low nanomolar inhibition of FGFR kinases and subsequently inhibits the proliferation of 4T1 breast cancer cells.[2][3][4] In contrast, the 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine analog 3c was found to be significantly less potent against CSF1R compared to its pyrrolopyrimidine counterpart, highlighting the sensitivity of the scaffold to structural modifications.[5]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: FGFR1)

The following protocol provides a representative example of a biochemical assay to determine the IC50 of a test compound against a target kinase.

1. Reagents and Materials:

  • Recombinant human FGFR1 kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Test compounds (solubilized in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

2. Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add 5 µL of each compound dilution to the wells of a 96-well plate. Include wells with DMSO only as a negative control and wells with a known inhibitor as a positive control.

  • Add 10 µL of a solution containing the FGFR1 kinase and the peptide substrate in assay buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer to each well. The final ATP concentration should be at or near its Km for the kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.

  • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.

In_Vitro_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Dilution 1. Compound Serial Dilution Add_Compound 4. Add Compound to Plate Kinase_Substrate_Mix 2. Prepare Kinase/ Substrate Mix Add_Kinase_Substrate 5. Add Kinase/ Substrate Mix ATP_Solution 3. Prepare ATP Solution Add_ATP 6. Initiate Reaction with ATP Add_Compound->Add_Kinase_Substrate Add_Kinase_Substrate->Add_ATP Incubate 7. Incubate at 30°C Add_ATP->Incubate Add_Detection_Reagent 8. Add Kinase-Glo® Reagent Incubate->Add_Detection_Reagent Incubate_RT 9. Incubate at RT Add_Detection_Reagent->Incubate_RT Read_Luminescence 10. Measure Luminescence Incubate_RT->Read_Luminescence Data_Analysis 11. Calculate IC50 Read_Luminescence->Data_Analysis

In Vitro Kinase Assay Workflow.

In Vivo Efficacy: From Animal Models to Preclinical Validation

Promising in vitro data is the first step; however, the true potential of a drug candidate can only be assessed through in vivo studies. These experiments provide critical information on a compound's pharmacokinetics (PK), pharmacodynamics (PD), and overall efficacy in a complex biological system.

In Vivo Activity of 1H-pyrrolo[2,3-b]pyridine Analogs in Xenograft Models

Several studies have reported the in vivo anti-tumor activity of 1H-pyrrolo[2,3-b]pyridine derivatives in mouse xenograft models. These models are crucial for evaluating the therapeutic potential of anticancer agents.[8]

Compound IDTumor ModelDosing RegimenEfficacy (e.g., TGI %)Reference
PKB/Akt Inhibitor Human Tumor XenograftsOralStrong inhibition of tumor growth[8]
GSK2795039 N/A (crosses BBB)N/APrevents amyloid-beta driven pathogenesis[9]

Note: This table provides examples of in vivo activity for related pyrrolopyridine structures. TGI stands for Tumor Growth Inhibition.

For example, a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which share a similar nitrogenous heterocyclic core, demonstrated potent and orally bioavailable inhibition of PKB/Akt and strongly inhibited the growth of human tumor xenografts in nude mice.[8] Another example, GSK2795039, a 3,4-disubstituted-1H-pyrrolo[2,3-b]pyridine derivative, has been shown to be effective in in vivo models of neuroinflammation, highlighting the ability of this scaffold to be tailored for different therapeutic areas.[9]

Experimental Protocol: Murine Xenograft Tumor Model

The following is a generalized protocol for evaluating the in vivo efficacy of a test compound in a subcutaneous xenograft model.

1. Cell Culture and Animal Husbandry:

  • Select a human cancer cell line with a known sensitivity to the targeted pathway (e.g., a cell line with an activating mutation in the target kinase).

  • Culture the cells under standard conditions.

  • Acquire immunocompromised mice (e.g., athymic nude or SCID mice) and allow them to acclimatize.

2. Tumor Implantation:

  • Harvest the cancer cells and resuspend them in a suitable medium (e.g., a mixture of PBS and Matrigel).

  • Subcutaneously inject approximately 1-10 million cells into the flank of each mouse.

  • Monitor the mice for tumor growth.

3. Treatment Phase:

  • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.

  • Administer a vehicle control to the control group.

4. Monitoring and Endpoint:

  • Measure tumor volume (e.g., using calipers) and body weight 2-3 times per week.

  • Monitor the animals for any signs of toxicity.

  • The study is typically terminated when the tumors in the control group reach a maximum allowable size, or after a predetermined treatment period.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

5. Data Analysis:

  • Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

  • Analyze changes in body weight as a measure of toxicity.

  • Perform statistical analysis to determine the significance of the observed effects.

In_Vivo_Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint & Analysis Cell_Culture 1. Cell Culture Tumor_Implantation 2. Tumor Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization 4. Randomize Mice Tumor_Growth->Randomization Dosing 5. Administer Compound & Vehicle Randomization->Dosing Monitoring 6. Monitor Tumor Volume & Body Weight Dosing->Monitoring Termination 7. Study Termination Monitoring->Termination Tumor_Excision 8. Excise Tumors Termination->Tumor_Excision Data_Analysis 9. Analyze TGI & Toxicity Tumor_Excision->Data_Analysis

In Vivo Xenograft Study Workflow.

Bridging the Gap: In Vitro to In Vivo Translation

A critical aspect of drug development is the correlation between in vitro potency and in vivo efficacy. A potent inhibitor in a biochemical assay does not always translate to a successful in vivo outcome. Several factors can influence this translation, including:

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound determine its exposure at the tumor site. Poor oral bioavailability or rapid clearance can lead to insufficient drug levels to inhibit the target in vivo.[8]

  • Target Engagement in Vivo: It is essential to confirm that the drug is reaching its target in the tumor tissue at concentrations sufficient to cause inhibition. This can be assessed through pharmacodynamic (PD) biomarker studies.

  • Off-Target Effects: A compound may have off-target activities that contribute to its in vivo efficacy or toxicity.

  • Tumor Microenvironment: The complex interplay of the tumor with its surrounding stroma and immune cells can influence drug response in ways that are not captured in in vitro models.

The 1H-pyrrolo[2,3-b]pyridine scaffold generally offers good drug-like properties, but careful optimization of the substituents is necessary to achieve a favorable PK profile. For example, the introduction of polar groups can improve solubility but may also increase clearance. Conversely, lipophilic groups may enhance cell permeability but can also lead to metabolic liabilities.

In_Vitro_In_Vivo_Correlation cluster_factors Translational Factors In_Vitro In Vitro Potency (IC50) PK Pharmacokinetics (ADME) In_Vitro->PK influences PD Target Engagement (Biomarkers) In_Vitro->PD predicts In_Vivo In Vivo Efficacy (TGI) PK->In_Vivo determines exposure PD->In_Vivo confirms mechanism TME Tumor Microenvironment TME->In_Vivo modulates response Off_Target Off-Target Effects Off_Target->In_Vivo contributes to

Factors Influencing In Vitro to In Vivo Translation.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct comparative data for a homologous series of these specific analogs is limited, by examining the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives, we can appreciate the therapeutic potential of this core structure. The key to successful drug development with this scaffold lies in a multi-parameter optimization approach that balances high in vitro potency with favorable in vivo properties. Future work should focus on systematic modifications at the 6-amino position, guided by structural biology and a deep understanding of the target kinase, to develop next-generation inhibitors with improved efficacy and safety profiles.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC. (2021). PubMed Central. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (n.d.). MDPI. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). RSC Publishing. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. (n.d.). PubMed Central. [Link]

  • Optimization of 4,6-bis-anilno-1H-pyrrolo[2,3-d]pyrimidine IGF-1R tyrosine kinase inhibitors towards JNK selectivity. (n.d.). PubMed. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. (n.d.). PubMed Central. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. [Link]

  • Optimization of 4,6-bis-anilno-1H-pyrrolo[2,3-d]pyrimidine IGF-1R tyrosine kinase inhibitors towards JNK selectivity. (n.d.). ResearchGate. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. (n.d.). PubMed Central. [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) | Journal of Medicinal Chemistry. (2010). ACS Publications. [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity | Journal of Medicinal Chemistry. (2019). ACS Publications. [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models | Request PDF. (n.d.). ResearchGate. [Link]

Sources

A Head-to-Head Comparison of 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine and Competing Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. These "privileged structures" serve as foundational blueprints for interacting with a multitude of biological targets.[1][2] This guide provides a detailed comparative analysis of the 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine scaffold against three other widely employed heterocyclic systems: Indole, Pyrazolopyrimidine, and Pyrrolopyrimidine. We will delve into a head-to-head comparison of their structural features, biological performance in the context of kinase inhibition, and their pharmacokinetic profiles, supported by experimental data and validated protocols. This analysis aims to equip researchers, scientists, and drug development professionals with the in-depth insights required to make informed decisions in scaffold selection for targeted therapeutic design.

Introduction: The Strategic Choice of a Core Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a premier example of a privileged scaffold. Its structure is a bioisosteric analog of purines, making it an exceptional mimic for the adenine ring of ATP.[3] This inherent characteristic allows 7-azaindole derivatives to function as highly effective inhibitors of kinases, a class of enzymes frequently implicated in oncogenesis and inflammatory diseases.[3][4] The specific molecule at the center of our discussion, this compound, adds key functional groups—a methoxy group as a hydrogen bond acceptor and an amine group as a hydrogen bond donor—that can be pivotal for enhancing target affinity and modulating physicochemical properties.

To contextualize its performance, we will compare it against three other cornerstone scaffolds:

  • Indole: A ubiquitous scaffold in natural products and pharmaceuticals, celebrated for its chemical versatility and broad biological activity.[5][6][7]

  • Pyrazolopyrimidine: A potent purine bioisostere renowned for its success in developing selective kinase inhibitors.[8][9][10]

  • Pyrrolopyrimidine: A close structural relative of 7-azaindole, also widely used in the development of kinase inhibitors.[11][12]

This guide will dissect these scaffolds to provide a clear, evidence-based comparison of their respective merits and liabilities in a drug discovery context.

Structural and Physicochemical Properties: A Comparative Overview

The foundational characteristics of a scaffold dictate its potential for development. The subtle differences in heteroatom placement and aromaticity influence everything from synthetic accessibility to in vivo behavior.

PropertyThis compoundIndole (Core)Pyrazolopyrimidine (Core)Pyrrolopyrimidine (Core)
Molecular Formula C₈H₉N₃OC₈H₇NC₆H₄N₄C₆H₅N₃
Molecular Weight ( g/mol ) 163.18117.15120.12119.13
H-Bond Acceptors 4143
H-Bond Donors 2111
Topological Polar Surface Area (TPSA) 67.9 Ų15.8 Ų51.7 Ų41.6 Ų
LogP (Predicted) 1.152.140.851.10
Note: Properties for the specific title compound are calculated, while data for other scaffolds are for the unsubstituted parent ring to provide a baseline for comparison.

Expert Analysis: The 7-azaindole scaffold of our lead compound presents a balanced profile. Its TPSA is higher than that of indole, suggesting potentially better solubility but lower passive permeability, a common trade-off in drug design. Compared to the pyrazolopyrimidine and pyrrolopyrimidine cores, the 7-azaindole scaffold has a similar LogP and TPSA, positioning it within a favorable physicochemical space for oral bioavailability. The additional methoxy and amine groups on our title compound significantly increase its polarity and hydrogen bonding capacity, which can be strategically exploited to achieve potent and selective binding to a target protein.

Head-to-Head in Kinase Inhibition: Mechanism and Performance

The primary utility of these scaffolds often lies in their application as kinase inhibitors.[13][14] Their ability to occupy the ATP-binding site and form critical hydrogen bonds with the "hinge region" of the kinase domain is the cornerstone of their mechanism.[3][9]

G ATP_pool Cellular ATP Pool ATP ATP ATP_pool->ATP Inhibition Competitive Inhibition (Phosphorylation Blocked) ATP->Inhibition Competes with Scaffold Scaffold Scaffold->Inhibition

Caption: ATP-Competitive Inhibition Mechanism of Heterocyclic Scaffolds.

Comparative Inhibitory Potency

To provide a quantitative comparison, the table below collates IC₅₀ data for representative compounds from each scaffold class against relevant kinase targets.

Scaffold ClassRepresentative CompoundTarget KinaseIC₅₀ (nM)Reference
1H-pyrrolo[2,3-b]pyridine Compound 4h (A 7-azaindole derivative)FGFR17[15]
1H-pyrrolo[2,3-b]pyridine Compound 1r (A diarylurea derivative)FMS Kinase<100 est.[16]
Indole Sunitinib (FDA-approved drug)VEGFR29[6]
Pyrazolopyrimidine Compound 50 PI3Kα2.6[9]
Pyrrolopyrimidine Compound 18p ENPP125.0[17][18]
Note: Data is compiled from different studies and serves for illustrative comparison. Direct comparison requires head-to-head testing under identical assay conditions.

Expert Analysis: All four scaffolds are capable of producing highly potent kinase inhibitors, with IC₅₀ values frequently in the low nanomolar range.

  • 1H-pyrrolo[2,3-b]pyridine (7-Azaindole): Demonstrates exceptional potency, as seen with FGFR inhibitors.[15] Its nitrogen atom at position 7 is perfectly positioned to act as a hydrogen bond acceptor with the kinase hinge, closely mimicking the N1 of adenine.

  • Indole: While not a direct purine isostere, the indole scaffold is highly versatile.[1] Approved drugs like Sunitinib showcase its success, though achieving selectivity can sometimes be a challenge due to its broader interaction profile.[6]

  • Pyrazolopyrimidine & Pyrrolopyrimidine: These scaffolds are perhaps the most direct competitors to 7-azaindole as purine mimics.[9][12] Their structures are frequently exploited to generate potent and selective inhibitors against a wide range of kinases, particularly in the PI3K family.[9]

The choice between these scaffolds often comes down to the specific topology of the target kinase's active site and the opportunities for derivatization to achieve selectivity. The 4-methoxy and 6-amine groups of our lead compound provide vectors for exploring additional interactions outside the primary hinge-binding motif, which is a key strategy for enhancing selectivity.

Experimental Protocols for Scaffold Evaluation

To ensure scientific rigor, the data presented above must be generated through validated, reproducible experimental protocols. Below are methodologies for key assays in a kinase inhibitor discovery cascade.

G start Compound Library (Diverse Scaffolds) biochemical_assay Primary Screen: Biochemical Kinase Assay (e.g., HTRF) start->biochemical_assay ic50 IC50 Determination (Potency) biochemical_assay->ic50 Identify Hits cellular_assay Secondary Screen: Cellular Proliferation Assay (e.g., MTT) ic50->cellular_assay Confirm Potency adme Tertiary Screen: In Vitro ADME Profiling cellular_assay->adme Assess Drug-likeness lead_opt Lead Optimization adme->lead_opt

Caption: Standard Workflow for Kinase Inhibitor Screening and Validation.

Protocol 1: In Vitro Kinase Inhibition HTRF Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for primary screening and IC₅₀ determination due to its high sensitivity and low background interference.[19][20]

Objective: To determine the concentration at which a compound inhibits 50% of kinase activity (IC₅₀).

Materials:

  • Recombinant Kinase Enzyme

  • Biotinylated Substrate Peptide

  • ATP

  • Test Compounds (solubilized in DMSO)

  • HTRF Detection Reagents: Europium Cryptate-labeled anti-phospho-antibody (Donor) and Streptavidin-XL665 (Acceptor)

  • Assay Buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • 384-well low-volume plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 1 µL of each concentration into the assay plate. Include positive (known inhibitor) and negative (DMSO only) controls.

  • Enzyme/Substrate Addition: Prepare a mix of the kinase and its biotinylated substrate in assay buffer. Add 10 µL of this mix to each well.

  • Initiate Reaction: Prepare a solution of ATP in assay buffer at a concentration close to its Km value for the specific kinase. Add 10 µL of the ATP solution to each well to start the phosphorylation reaction.

  • Incubation: Incubate the plate at room temperature for a pre-determined time (e.g., 60 minutes), allowing for substrate phosphorylation.

  • Detection: Add 20 µL of the HTRF detection reagent mix to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the ratio against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Proliferation MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing a functional readout of a compound's anticancer effect.[21]

Objective: To assess the effect of an inhibitor on the proliferation of a cancer cell line.

Materials:

  • Cancer Cell Line (e.g., MCF-7, HCT-116)

  • Complete Cell Culture Medium (e.g., DMEM + 10% FBS)

  • Test Compounds

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization Solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the DMSO control and plot cell viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Comparative ADME & Pharmacokinetic Profiles

A potent compound is of little therapeutic value if it cannot reach its target in the body. The ADME (Absorption, Distribution, Metabolism, Excretion) profile is therefore a critical differentiator between scaffolds.[22]

Parameter7-Azaindole DerivativesIndole DerivativesPyrazolopyrimidine DerivativesPyrrolopyrimidine Derivatives
Aqueous Solubility Moderate to HighLow to ModerateModerate to HighModerate to High
Intestinal Absorption Generally Good[23]Variable, often highGenerally GoodFavorable[24]
Metabolic Stability Prone to oxidation, but can be modulatedOften susceptible to CYP-mediated oxidationGenerally more stable than indolesGenerally stable
BBB Permeation Can be designed to be CNS penetrant or non-penetrant[25]Often CNS penetrantCan be modulatedCan be modulated
Toxicity Profile Generally well-tolerated; potential for off-target kinase effectsCan have liabilities (e.g., hERG), requires careful designGenerally favorableGenerally favorable[24]
This table represents general trends observed in the literature. Specific properties are highly dependent on the substituents attached to the core scaffold.

Expert Analysis: The nitrogen atoms in the 7-azaindole, pyrazolopyrimidine, and pyrrolopyrimidine scaffolds often improve aqueous solubility compared to the more lipophilic indole core.[22] This can be a significant advantage in formulation and achieving adequate oral exposure. However, these same nitrogen atoms can also serve as sites for metabolism. The indole scaffold's primary metabolic liability is often oxidation of the electron-rich pyrrole ring.

The 4-methoxy group on our lead compound could be a potential site of O-demethylation, a common metabolic pathway. However, this can be addressed through medicinal chemistry efforts, such as replacing it with a more stable group if metabolic instability proves to be an issue. In silico ADMET profiling is a crucial first step to predict these liabilities early in the design phase.[23][24]

Conclusion: Selecting the Right Scaffold for the Job

This guide has systematically compared this compound and its underlying 7-azaindole scaffold against indole, pyrazolopyrimidine, and pyrrolopyrimidine.

  • The 7-azaindole scaffold stands out as a premier purine mimic, offering a robust platform for designing potent kinase inhibitors with a favorable balance of physicochemical properties. The specific substitution pattern of this compound provides excellent vectors for optimization of potency and selectivity.

  • The indole scaffold remains a workhorse of medicinal chemistry due to its versatility and prevalence in nature, though it may require more effort to optimize kinase selectivity and metabolic stability.[5][26]

  • Pyrazolopyrimidines and Pyrrolopyrimidines are direct and highly effective competitors, sharing the purine-mimetic advantage of 7-azaindole.[9][12] The choice between them often depends on subtle differences in the target's active site and the desired intellectual property landscape.

Ultimately, the optimal scaffold is not a one-size-fits-all solution but is dictated by the specific therapeutic target and the desired drug profile. The this compound scaffold represents a highly promising starting point, particularly for kinase-targeted therapies, combining a validated core architecture with functional groups ripe for strategic optimization.

References

  • A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. Vertex AI Search.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
  • Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics. RSC Publishing.
  • A Review of the Therapeutic Importance of Indole Scaffold in Drug... Ingenta Connect.
  • Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. PubMed.
  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Liter
  • Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Bentham Science Publishers.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry.
  • Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review. Bentham Science.
  • Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review. PubMed.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. MDPI.
  • The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry
  • Assay Development for Protein Kinase Enzymes. NCBI.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online.
  • Heterocyclic Analogues as Kinase Inhibitors: A Focus Review. PubMed.
  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • HTRF Kinase Assay Development and Methods in Inhibitor Characteriz
  • (PDF) Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer.
  • Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione deriv
  • Methods for Detecting Kinase Activity. Cayman Chemical.
  • Designing Pyrrolopyrimidine Linked Triazole Derivatives as JAK Inhibitors for Anti- Cancer Activity: Molecular Docking Analysis and ADMET Prediction.
  • Heterocyclic Analogues as Kinase Inhibitors: A Focus Review. Scilit.
  • Heterocyclic Analogues As Kinase Inhibitors: A Focus Review.
  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. PubMed Central.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors.
  • Swissadme Analysis Of Some Selected Analogues Of Pyrrole. IJCRT.org.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.
  • 4-Methoxy-1H-pyrrolo 2,3-b pyridine AldrichCPR 122379-63-9. Sigma-Aldrich.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • This compound. BLDpharm.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
  • Synthesis and trypanocidal activity of a library of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols.

Sources

Validating Off-Target Effects of 4-Methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precision of molecularly targeted agents is paramount. The 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine scaffold has emerged as a promising chemotype, with derivatives demonstrating potent inhibitory activity against key cellular signaling nodes. Notably, compounds such as 6-Amino-2-(4-fluorophenyl)-4-methoxy-3-(4-pyridyl)-1H-pyrrolo[2,3-b]pyridine have been identified as potent and selective inhibitors of p38 MAP kinase, a critical mediator of inflammatory responses.[1] While on-target efficacy is the initial goal, a comprehensive understanding of a compound's full interaction profile within the cellular environment is crucial for its safe and effective development. This guide provides a comparative overview of state-of-the-art methodologies for validating and characterizing the off-target effects of this compound derivatives, ensuring a robust preclinical assessment.

The Imperative of Off-Target Profiling

Off-target interactions, where a drug molecule binds to and modulates the activity of proteins other than its intended target, can lead to unforeseen toxicities or, in some cases, serendipitous therapeutic benefits. For kinase inhibitors like the this compound series, the high degree of structural conservation across the human kinome presents a significant challenge in achieving absolute selectivity. Therefore, a multi-pronged approach to off-target validation is not just recommended but essential for a thorough understanding of a drug candidate's mechanism of action and potential clinical liabilities.

A Comparative Analysis of Key Validation Methodologies

Here, we compare three powerful and widely adopted techniques for identifying and validating off-target effects: Kinome Scanning, Cellular Thermal Shift Assay (CETSA), and Phosphoproteomics. Each method offers unique insights into a compound's interaction profile, and their combined application provides a comprehensive picture of its cellular selectivity.

Methodology Principle Primary Output Advantages Limitations
Kinome Scanning In vitro binding or enzymatic assays against a large panel of recombinant kinases.Quantitative measure of binding affinity (Kd) or inhibitory activity (IC50) against hundreds of kinases.High-throughput; provides a broad, quantitative overview of kinome-wide selectivity.Performed in a cell-free system, which may not fully recapitulate the cellular environment; may not identify off-targets outside the kinome.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation in intact cells or cell lysates.A shift in the melting temperature (Tm) of a protein upon compound treatment, indicating direct target engagement.Confirms target engagement in a physiological context (intact cells); can be adapted for target identification.Requires a specific antibody for each protein of interest for detection; not inherently a high-throughput screening method for unknown off-targets.
Phosphoproteomics Mass spectrometry-based quantification of changes in protein phosphorylation across the proteome in response to compound treatment.Global, unbiased view of changes in signaling pathways; identifies downstream functional consequences of on- and off-target kinase inhibition.Provides functional insights into the cellular response to the inhibitor; can identify unexpected off-target effects on signaling networks.Does not directly measure binding; changes in phosphorylation can be indirect effects; technically complex and data-intensive.

In-Depth Experimental Workflows

Kinome Scanning: A Broad Net for Kinase Interactions

Kinome scanning services offer a powerful initial screen to understand the selectivity of a this compound derivative against a large panel of human kinases. The underlying principle of these assays is typically either competitive binding or direct enzymatic inhibition.

Experimental Workflow: Competitive Binding Kinome Scan

Caption: Workflow for a competitive binding-based kinome scan.

Step-by-Step Protocol:

  • Compound Preparation: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: The test compound is serially diluted and added to microtiter plates containing a panel of recombinant human kinases.

  • Competitive Binding: A known, immobilized ligand for each kinase is introduced. The test compound competes with this ligand for binding to the kinase's active site.

  • Incubation and Washing: The plates are incubated to allow the binding reaction to reach equilibrium. Unbound components are then washed away.

  • Detection and Quantification: The amount of kinase bound to the immobilized ligand is quantified, often using techniques like quantitative PCR (qPCR) for DNA-tagged kinases or immuno-detection methods. A lower signal indicates stronger competition from the test compound.

  • Data Analysis: The results are expressed as the percentage of kinase activity remaining or as a dissociation constant (Kd), providing a quantitative measure of the compound's affinity for each kinase in the panel.

Cellular Thermal Shift Assay (CETSA): Validating Intracellular Target Engagement

CETSA is a powerful biophysical method that allows for the confirmation of drug-target engagement in a more physiologically relevant setting, such as intact cells or tissue samples. The principle is that the binding of a ligand, in this case, a this compound derivative, to its target protein alters the protein's thermal stability.

Experimental Workflow: CETSA

Caption: A schematic of the Cellular Thermal Shift Assay (CETSA) workflow.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., a cell line where the p38 pathway is active) and treat with the this compound derivative or a vehicle control for a defined period.

  • Heating: Aliquots of the cell suspension or lysate are heated to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction (containing denatured proteins) by centrifugation.

  • Protein Quantification: The amount of the target protein (and potential off-targets) remaining in the soluble fraction is quantified using methods like Western blotting or ELISA.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Phosphoproteomics: Unveiling Functional Consequences

Phosphoproteomics provides a global and unbiased view of the changes in cellular signaling pathways upon treatment with a kinase inhibitor. By quantifying changes in protein phosphorylation, this technique can identify the downstream consequences of both on-target and off-target inhibition.

Experimental Workflow: Phosphoproteomics

Caption: Overview of a typical phosphoproteomics experimental workflow.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Treat cultured cells with the this compound derivative at a relevant concentration and for a specific time course.

  • Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme such as trypsin.

  • Phosphopeptide Enrichment: Phosphopeptides are selectively enriched from the complex peptide mixture using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) to determine their sequence and phosphorylation site.

  • Data Analysis: The MS/MS data is searched against a protein database to identify the phosphopeptides. The relative abundance of each phosphopeptide between the treated and control samples is quantified.

  • Pathway Analysis: Bioinformatic tools are used to map the significantly altered phosphoproteins to known signaling pathways, revealing the functional impact of the inhibitor.

Conclusion: An Integrated Strategy for Off-Target Validation

A robust assessment of the off-target effects of this compound derivatives requires a multi-faceted approach. While kinome scanning provides a broad, initial screen of selectivity against other kinases, it is crucial to validate these findings in a more physiological context. CETSA offers a direct measure of target engagement within intact cells, confirming that the compound reaches and binds to its intended and potential unintended targets. Finally, phosphoproteomics provides an unbiased, global view of the functional consequences of compound treatment, uncovering effects on cellular signaling networks that might not be predicted from binding data alone. By integrating the insights from these complementary methodologies, researchers can build a comprehensive and reliable profile of their drug candidates, de-risking their progression towards clinical development and ultimately contributing to the creation of safer and more effective medicines.

References

Sources

A Comparative Guide to the Synthesis and Biological Evaluation of 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs and clinical candidates. This guide provides a comprehensive analysis of 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine, a promising but sparsely documented derivative. Due to the limited availability of direct experimental data for this specific compound, we present a plausible and scientifically grounded synthetic route based on established methodologies for related 7-azaindole analogues. Furthermore, we contextualize its potential biological significance by comparing the known activities of the broader 7-azaindole class with two well-characterized kinase inhibitors that share structural similarities or target relevant pathways: Pexidartinib (a CSF1R inhibitor) and AZD4547 (an FGFR inhibitor). This guide aims to serve as a valuable resource for researchers interested in the synthesis and evaluation of novel 7-azaindole derivatives for drug discovery.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole core is a bioisostere of indole and purine, offering unique hydrogen bonding capabilities and physicochemical properties that have been successfully exploited in the development of potent and selective kinase inhibitors. Its rigid bicyclic structure provides a well-defined platform for the orientation of substituents to interact with target proteins. Notably, derivatives of this scaffold have shown a wide range of biological activities, including inhibition of key kinases involved in oncology and inflammatory diseases, such as Colony-Stimulating Factor 1 Receptor (CSF1R) and Fibroblast Growth Factor Receptors (FGFRs). This compound represents an under-explored analogue with potential for unique biological activity due to the specific substitution pattern on the 7-azaindole core.

Synthesis of this compound: A Proposed Route

Proposed Synthetic Workflow

Synthetic_Workflow A 7-Azaindole B 7-Azaindole N-oxide A->B H2O2 C 4-Chloro-7-azaindole B->C POCl3 D 4-Methoxy-7-azaindole C->D NaOMe E 4-Methoxy-6-nitro-7-azaindole D->E Nitrating Agent F This compound E->F Reduction (e.g., Fe/NH4Cl)

Caption: Proposed synthetic route for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Methoxy-7-azaindole

This initial step follows a patented procedure for the preparation of 4-substituted-7-azaindoles[1].

  • N-Oxidation of 7-Azaindole: 7-azaindole is oxidized using an oxidizing agent like hydrogen peroxide in a suitable solvent to yield 7-azaindole N-oxide.

  • Chlorination: The resulting N-oxide is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to introduce a chlorine atom at the 4-position, yielding 4-chloro-7-azaindole.

  • Methoxylation: The 4-chloro-7-azaindole is subsequently reacted with sodium methoxide in a suitable solvent like DMF to afford 4-methoxy-7-azaindole.

Step 2: Nitration of 4-Methoxy-7-azaindole (Proposed)

The introduction of a nitro group at the 6-position is a critical step. While not specifically reported for 4-methoxy-7-azaindole, nitration of electron-rich heterocyclic systems is a common transformation.

  • Reaction Setup: Dissolve 4-methoxy-7-azaindole in a suitable solvent (e.g., concentrated sulfuric acid) and cool to 0°C.

  • Nitration: Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining the low temperature. The electron-donating methoxy group and the pyrrole ring are expected to direct the nitration to the 6-position.

  • Work-up: After the reaction is complete, quench the reaction mixture with ice and neutralize to precipitate the 4-methoxy-6-nitro-7-azaindole. Purify by recrystallization or column chromatography.

Step 3: Reduction of the Nitro Group (Proposed)

The final step involves the reduction of the nitro group to the corresponding amine. This is a standard transformation in organic synthesis.

  • Reaction Setup: Suspend 4-methoxy-6-nitro-7-azaindole in a solvent mixture such as ethanol and water.

  • Reduction: Add a reducing agent, for example, iron powder and ammonium chloride, and heat the mixture to reflux.

  • Work-up: Upon completion, filter the reaction mixture to remove the iron salts, and concentrate the filtrate. The crude product can then be purified by column chromatography to yield the target compound, this compound.

Biological Data and Comparative Analysis

As of the date of this guide, specific biological data for this compound, such as IC₅₀ values against specific kinases, has not been reported in publicly available literature. However, the 7-azaindole scaffold is a well-established kinase inhibitor motif. To provide a meaningful comparison, we will examine the biological profiles of two well-characterized drugs, Pexidartinib and AZD4547, which target kinases relevant to the 7-azaindole class.

Overview of Comparative Compounds
  • Pexidartinib (PLX3397): An orally available, multi-targeted tyrosine kinase inhibitor that potently inhibits CSF1R, KIT, and FLT3.[2][3] It is approved for the treatment of tenosynovial giant cell tumor.[3]

  • AZD4547: A potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase family, specifically targeting FGFR1, 2, and 3.[4]

Comparative Biological Activity
CompoundTarget(s)IC₅₀ (nM)Key Cellular Effects
This compound Hypothesized: Kinases (e.g., CSF1R, FGFR)Not availableNot available
Pexidartinib CSF1R, KIT, FLT320 (CSF1R), 10 (KIT), 160 (FLT3)[3]Inhibits proliferation of CSF1R-dependent cells, blocks tumor-associated macrophage (TAM) survival.[2]
AZD4547 FGFR1, FGFR2, FGFR30.2 (FGFR1), 2.5 (FGFR2), 1.8 (FGFR3)[4]Inhibits FGFR signaling and growth in tumor cell lines with deregulated FGFR expression.[4]
Signaling Pathways

The potential targets of this compound, CSF1R and FGFR, are key players in distinct but crucial signaling pathways implicated in cancer and other diseases.

Signaling_Pathways cluster_0 CSF1R Pathway cluster_1 FGFR Pathway CSF1 CSF1 CSF1R CSF1R CSF1->CSF1R PI3K PI3K CSF1R->PI3K AKT AKT PI3K->AKT Proliferation_Survival Macrophage Proliferation & Survival AKT->Proliferation_Survival FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Differentiation ERK->Cell_Proliferation

Caption: Simplified overview of the CSF1R and FGFR signaling pathways.

Reproducibility and Experimental Considerations

Synthesis: The proposed synthesis of this compound relies on well-established and generally reproducible reactions. However, the nitration step (Step 2) is critical and may require careful optimization of reaction conditions (temperature, nitrating agent, and reaction time) to achieve the desired regioselectivity and avoid side products. The purity of the starting materials and intermediates is crucial for the success of each step.

Biological Evaluation: Should this compound be synthesized, its biological activity would need to be determined through rigorous in vitro and in vivo testing. Initial screening against a panel of kinases would be essential to identify its primary targets. Subsequent cellular assays would be necessary to confirm its on-target activity and assess its functional effects. For a meaningful comparison with compounds like Pexidartinib and AZD4547, it would be crucial to use similar assay conditions and cell lines.

Conclusion

This compound represents a novel and intriguing derivative of the medicinally important 7-azaindole scaffold. While direct experimental data on its synthesis and biological activity are currently lacking, this guide provides a plausible synthetic route based on established chemical principles. By comparing the known biological profiles of the 7-azaindole class and related kinase inhibitors, Pexidartinib and AZD4547, we can anticipate that this compound may exhibit interesting kinase inhibitory activity. This guide serves as a foundational resource to stimulate further research into the synthesis and biological characterization of this and other novel 7-azaindole derivatives, which could lead to the discovery of new therapeutic agents.

References

  • Preparation method for 4-substituted-7-azaindole.
  • Gavine, P. R., et al. (2012). AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family. Cancer research, 72(8), 2045–2056. [Link]

  • Pexidartinib. PubChem. (n.d.). CID 25151352. [Link]

Sources

Benchmarking 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine inhibitors against a kinase panel

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Benchmarking Novel 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine Kinase Inhibitors

Executive Summary: The discovery of novel kinase inhibitors is a cornerstone of modern therapeutic development, particularly in oncology. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a well-established "privileged" structure, forming the core of numerous potent kinase inhibitors.[1][2][3][4] This guide provides a comprehensive framework for the preclinical benchmarking of a novel derivative, this compound (herein designated as "Cmpd-X"), against a broad panel of kinases. As Senior Application Scientists, we present not just protocols, but the strategic rationale behind them, ensuring a robust and translatable dataset. This document outlines the imperative for selectivity profiling, details validated biochemical and cellular assay methodologies, provides a strategy for data analysis and interpretation, and presents a case study to contextualize the workflow.

The Rationale for Kinase Selectivity Profiling

The human kinome consists of over 500 kinases, many of which share significant structural homology within the ATP-binding site.[5] While polypharmacology can sometimes be beneficial, a lack of inhibitor selectivity is a primary driver of off-target toxicity and adverse events in clinical development. Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a critical tool for validating a compound's mechanism of action and predicting its therapeutic index.[6][7]

The 1H-pyrrolo[2,3-b]pyridine core is a versatile scaffold that has been successfully utilized to target a range of kinases, including Bruton's tyrosine kinase (BTK), Cyclin-dependent kinase 8 (CDK8), and Fibroblast growth factor receptors (FGFRs).[1][2][4] Given this history, a new derivative like Cmpd-X, while promising, must be rigorously profiled to understand its unique selectivity profile compared to other inhibitors.

A Multi-Tiered Benchmarking Strategy

An efficient and cost-effective strategy for kinase inhibitor profiling involves a tiered approach.[6] This ensures that resources are focused on the most relevant interactions, moving from a broad, low-resolution view to a highly quantitative assessment of key targets.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Selectivity & Cellular Validation Compound Cmpd-X & Benchmark Inhibitors PrimaryScreen Broad Kinase Panel Screen (e.g., 200-400 kinases) @ Single High Concentration (e.g., 1 µM) Compound->PrimaryScreen Test HitIdentification Identify 'Hits' (% Inhibition > 70%) PrimaryScreen->HitIdentification Analyze IC50 10-Point Dose Response Curve (IC50 Determination) HitIdentification->IC50 Validate Hits DataAnalysis Calculate Potency (IC50) for each 'Hit' Kinase IC50->DataAnalysis Selectivity Quantify Selectivity (e.g., S-Score, Gini Coefficient) DataAnalysis->Selectivity Cellular Cell-Based Target Engagement (e.g., NanoBRET™) DataAnalysis->Cellular Orthogonal Validation Report Comprehensive Selectivity Report Selectivity->Report Cellular->Report

Fig 1. Multi-Tiered Kinase Inhibitor Benchmarking Workflow.

Experimental Methodologies

The validity of any benchmarking study rests on the quality and appropriateness of the assays employed. We advocate for a dual approach: initial profiling using a robust biochemical assay, followed by validation in a more physiologically relevant cellular context for high-priority targets.

Biochemical Kinase Profiling

Radiometric assays using [γ-³³P]-ATP are considered the gold standard due to their direct measurement of substrate phosphorylation, minimizing interference from assay artifacts.[5] However, luminescence-based assays like ADP-Glo™ have become an industry standard for their high-throughput capability, robust signal, and non-radioactive format.[8][9]

Protocol: ADP-Glo™ Universal Kinase Assay

This protocol is a generalized procedure and must be optimized for each specific kinase-substrate pair.

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute kinase enzyme and substrate to desired stock concentrations in Kinase Buffer.

    • Prepare ATP solution at 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration, approximating the Kₘ for many kinases).

    • Prepare Cmpd-X and benchmark inhibitors (e.g., Staurosporine, Dasatinib) in 100% DMSO, then create a 10-point, 3-fold serial dilution series. Further dilute this series in Kinase Buffer to create a 4x final concentration working solution.

  • Kinase Reaction (in a 384-well plate):

    • Add 2.5 µL of 4x compound solution (or DMSO vehicle control) to appropriate wells.

    • Add 5 µL of a 2x kinase/substrate mix. Pre-incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 2.5 µL of 4x ATP solution.

    • Incubate for 60 minutes at 30°C. The reaction time should be optimized to ensure product formation is within the linear range (typically <20% ATP consumption).

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

    • Read luminescence on a compatible plate reader.

  • Data Analysis:

    • For the primary screen, calculate percent inhibition relative to high (DMSO vehicle) and low (no enzyme) controls.

    • For dose-response experiments, plot the log of inhibitor concentration vs. normalized luminescence and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Target Engagement

Biochemical assays measure direct enzymatic inhibition but do not account for cell permeability, target accessibility, or competition from high intracellular ATP concentrations. Cellular target engagement assays, such as the NanoBRET™ Target Engagement assay, provide this crucial validation by measuring compound binding to a specific kinase in live cells.[10][11]

G cluster_0 No Inhibitor Present cluster_1 Inhibitor Present Kinase_NL Kinase- NanoLuc® Tracer Fluorescent Tracer Kinase_NL->Tracer Binding BRET High BRET Signal Tracer->BRET Energy Transfer Kinase_NL2 Kinase- NanoLuc® Inhibitor Cmpd-X Kinase_NL2->Inhibitor Binding NoBRET Low BRET Signal Tracer2 Fluorescent Tracer

Fig 2. Principle of the NanoBRET™ Target Engagement Assay.

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Assay Setup: Plate the transfected cells in a 96-well plate. Add the NanoBRET™ Tracer and Cmpd-X (in a dose-response format) to the wells.

  • Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂) for 2 hours to allow for compound entry and target binding equilibrium.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and read the filtered luminescence at 460 nm (donor) and >610 nm (acceptor) on a luminometer.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of inhibitor concentration to determine the cellular IC₅₀.

Case Study: Hypothetical Profiling of Cmpd-X

To illustrate the benchmarking process, we present hypothetical but realistic data for Cmpd-X, compared against Staurosporine (a promiscuous inhibitor) and Dasatinib (a clinically approved multi-kinase inhibitor).

Tier 1: Primary Screen Results

The compounds were screened at 1 µM against a panel of 250 kinases. The results below highlight kinases with >70% inhibition.

Kinase TargetCmpd-X (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)Dasatinib (% Inhibition @ 1µM)
p38α 98%99%85%
BTK 95%97%99%
SRC 45%98%99%
ABL1 22%95%99%
VEGFR2 81%99%75%
EGFR 15%92%65%
CDK2 75%99%30%
... (243 others)<70%......

Interpretation: The primary screen suggests Cmpd-X has potent activity against p38α, BTK, VEGFR2, and CDK2. Unlike the highly promiscuous Staurosporine and the potent SRC/ABL inhibitor Dasatinib, Cmpd-X shows a more limited set of initial hits, indicating a potentially more selective profile.

Tier 2: Potency (IC₅₀) Determination

Dose-response curves were generated for the primary hits to determine their IC₅₀ values.

Kinase TargetCmpd-X (IC₅₀, nM)Staurosporine (IC₅₀, nM)Dasatinib (IC₅₀, nM)
p38α 8 630
BTK 15 200.8
VEGFR2 150129
CDK2 2507>1000
SRC >100050.6
ABL1 >2000150.5

Interpretation & Selectivity Analysis:

Cmpd-X demonstrates high, single-digit to low double-digit nanomolar potency against p38α and BTK. Its activity against VEGFR2 and CDK2 is significantly weaker (>10-fold). This profile is distinct from Dasatinib, which is sub-nanomolar against the SRC/ABL family and BTK.

To quantify selectivity, a simple Selectivity Score (S₁₀) can be calculated, representing the number of kinases inhibited by more than 90% at a 1 µM concentration.

  • Cmpd-X S₁₀(1µM): 2 (p38α, BTK)

  • Dasatinib S₁₀(1µM): 8 (SRC, ABL1, BTK, LCK, YES, FYN, etc.)

  • Staurosporine S₁₀(1µM): >150

This quantitative metric confirms the superior selectivity of Cmpd-X compared to the chosen benchmarks within this hypothetical dataset.

Conclusion and Forward Look

This guide outlines a rigorous, multi-tiered strategy for benchmarking novel kinase inhibitors like this compound. The combination of broad biochemical screening, quantitative potency determination, and orthogonal cellular validation provides a comprehensive dataset essential for informed decision-making in a drug discovery program.

The hypothetical data for Cmpd-X identify it as a potent and selective dual inhibitor of p38α and BTK. This profile warrants further investigation, including:

  • In vitro ADME-Tox assays: To assess metabolic stability and potential liabilities.

  • Cellular functional assays: To confirm inhibition of downstream signaling pathways of p38α and BTK in relevant cell lines.

  • Structural biology: To elucidate the binding mode of Cmpd-X to its target kinases.

  • In vivo pharmacokinetic and pharmacodynamic studies: To evaluate exposure, target engagement, and efficacy in animal models.[7]

By following this structured benchmarking approach, research teams can efficiently characterize novel chemical matter, prioritize lead candidates, and build a robust data package to support progression towards clinical development.

References

  • Gu, D., et al. (2015). Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(15), 2807-2812. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from [Link]

  • Request PDF. (n.d.). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling Services. Retrieved from [Link]

  • Luceome Biotechnologies. (2021). Kinase Profiling Services. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1937-1953. Retrieved from [Link]

  • PubMed. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

  • El Mernissi, N., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society, 99(11), 100742. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1165-1175. Retrieved from [Link]

  • PubMed Central. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1165-1175. Retrieved from [Link]

Sources

A Comparative Analysis of the ADME Properties of 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged structure in modern medicinal chemistry. Its structural resemblance to purine has made it a highly successful hinge-binding motif for a multitude of protein kinase inhibitors. The strategic placement of a nitrogen atom in the indole ring system can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to improved drug-like characteristics compared to their indole counterparts. This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a specific subclass of these compounds: 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine derivatives. Understanding the ADME profile of this scaffold is critical for researchers and drug development professionals aiming to design novel kinase inhibitors with favorable in vivo efficacy and safety profiles.

The 7-Azaindole Scaffold: An Advantageous Core for Drug Design

The introduction of a nitrogen atom into the indole scaffold to form azaindoles can confer significant advantages in terms of ADME properties. Notably, azaindole derivatives have been shown to exhibit enhanced aqueous solubility and metabolic stability. In a comparative study, the replacement of an indole core with each of the four possible azaindole isomers resulted in a greater than 25-fold increase in solubility.[1] Furthermore, the metabolic stability in human liver microsomes (HLM) was markedly improved, with the half-life extending from 16.9 minutes for the parent indole to a range of 38.5 to over 100 minutes for the azaindole derivatives.[1] This inherent stability and solubility of the azaindole nucleus provides a solid foundation for the development of orally bioavailable drugs.

The 4-methoxy and 6-amino substitutions on the 7-azaindole core are key functional groups that can further influence the ADME profile. The 4-methoxy group can impact metabolic stability and solubility, while the 6-amino group provides a handle for further chemical modification to fine-tune potency and pharmacokinetic properties. This guide will delve into the specific ADME characteristics of derivatives built upon this promising scaffold.

Comparative ADME Profile of this compound Derivatives

DerivativeSubstitution PatternSolubilityPermeability (Caco-2)Metabolic Stability (HLM)Oral BioavailabilityKey Considerations
Compound A Unsubstituted at other positionsModerate to HighModerate to HighModerate to HighModerate to HighBaseline compound. The 7-azaindole core generally confers good solubility and stability.[1]
Compound B Lipophilic aryl/heteroaryl at C2/C3LowerHighVariableVariableIncreased lipophilicity can improve permeability but may decrease solubility and increase metabolic susceptibility.
Compound C Polar group (e.g., -OH, -COOH) at C2/C3HigherLowerGenerally HigherLowerPolar groups can enhance solubility but may reduce permeability and increase susceptibility to conjugation reactions.
Compound D Bulky alkyl group at N1LowerHighVariableVariableN-alkylation can block a potential site of metabolism but may also decrease solubility.

Note: This table is a qualitative representation based on general trends observed for 7-azaindole derivatives. Specific experimental data for each compound would be required for a precise quantitative comparison.

Key ADME Parameters and Experimental Assessment

A thorough understanding of the ADME properties of drug candidates is paramount for their successful development. Below, we detail the key parameters and the standard in vitro assays used to evaluate them.

Absorption

For orally administered drugs, absorption is primarily governed by a compound's solubility and its permeability across the intestinal epithelium.

  • Aqueous Solubility: This is a fundamental property that determines the dissolution rate and subsequent absorption of a drug. Poor solubility is a common reason for low oral bioavailability.

  • Intestinal Permeability: The ability of a compound to pass through the intestinal cell layer is crucial for its entry into systemic circulation. The Caco-2 cell permeability assay is the gold standard for in vitro prediction of human intestinal absorption.[2]

Distribution

Once absorbed, a drug distributes into various tissues and fluids. Key parameters influencing distribution include plasma protein binding (PPB) and the ability to cross biological barriers like the blood-brain barrier (BBB).

  • Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins affects its free concentration, which is the pharmacologically active fraction. High PPB can limit tissue distribution and clearance.

  • Blood-Brain Barrier (BBB) Penetration: For drugs targeting the central nervous system (CNS), the ability to cross the BBB is essential. The 7-azaindole scaffold has been incorporated into CNS-active compounds, suggesting its potential for BBB penetration.

Metabolism

The metabolic stability of a compound determines its half-life in the body. The liver is the primary site of drug metabolism, which is broadly categorized into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.

  • Metabolic Stability in Liver Microsomes: Human liver microsomes (HLM) contain a rich complement of cytochrome P450 (CYP) enzymes, the major players in Phase I metabolism. The in vitro half-life (t½) in HLM is a key indicator of a compound's metabolic clearance. As previously mentioned, the 7-azaindole scaffold generally confers enhanced metabolic stability compared to indoles.[1]

Excretion

The final step in a drug's journey is its elimination from the body, primarily through the kidneys (renal excretion) or in the feces (biliary excretion).

Experimental Protocols

Caco-2 Permeability Assay

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer.

  • Permeability Measurement: The test compound is added to the apical (A) side of the monolayer, and its appearance on the basolateral (B) side is measured over time. To assess active efflux, the experiment is also performed in the reverse direction (B to A).

  • Quantification: The concentration of the compound in the donor and receiver compartments is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

G cluster_workflow Caco-2 Permeability Assay Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days (monolayer formation) A->B C Measure TEER to confirm monolayer integrity B->C D Add test compound to apical (A) or basolateral (B) side C->D E Incubate and sample from receiver compartment over time D->E F Quantify compound concentration by LC-MS/MS E->F G Calculate Papp and Efflux Ratio F->G

Caption: Workflow for the Caco-2 permeability assay.

Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes.

Protocol:

  • Preparation: A reaction mixture containing liver microsomes, a buffered solution (pH 7.4), and the test compound is prepared.

  • Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.

  • Incubation: The mixture is incubated at 37°C, and aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Quantification: The samples are analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

G cluster_workflow Microsomal Stability Assay Workflow A Prepare reaction mixture: microsomes, buffer, test compound B Initiate reaction with NADPH A->B C Incubate at 37°C and sample at time points B->C D Terminate reaction with cold solvent C->D E Quantify remaining parent compound by LC-MS/MS D->E F Calculate in vitro t½ and intrinsic clearance E->F

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine. As a nitrogen-containing heterocyclic compound, this substance is presumed to be biologically active and requires careful handling throughout its lifecycle, including disposal.[1][2] The procedures outlined below are synthesized from established laboratory safety guidelines and data from structurally similar molecules, ensuring a cautious and proactive approach to safety and environmental stewardship.

Hazard Assessment & Precautionary Measures

Before beginning any work that will generate waste, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The rationale for each piece of equipment is detailed below.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles and/or a face shield.To prevent contact with the solid powder or solutions, which may cause serious, irreversible eye damage based on analog data.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact, as related compounds are known skin irritants.[3][4]
Protective Clothing A standard laboratory coat.To protect personal clothing from contamination. Contaminated clothing should be removed and laundered before reuse.[4]
Respiratory Protection Handle only in a well-ventilated area, preferably within a chemical fume hood.To prevent inhalation of the solid powder, which may cause respiratory tract irritation.[3][4]

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Under regulations like the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits "characteristics" of ignitability, corrosivity, reactivity, or toxicity.[5] Given the acute toxicity warnings for its analogs, this compound waste must be managed as hazardous chemical waste .

The Cardinal Rule of Segregation: Never mix different waste streams. Proper segregation is essential for safety, compliance, and cost-effective disposal.[6]

  • Solid Waste: Collect un-used or expired pure compounds, and any grossly contaminated items (e.g., weigh boats, contaminated gloves, bench paper) in a designated solid waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate liquid waste container.

    • Crucial Sub-Segregation: Keep halogenated solvent waste (e.g., dichloromethane, chloroform) separate from non-halogenated solvent waste (e.g., methanol, hexane, ethyl acetate).[6] The disposal methods and costs for these two streams are vastly different.

  • Sharps Waste: Any needles, syringes, or razor blades contaminated with this compound must be disposed of in a designated, puncture-proof sharps container for chemical waste.[6][7] Do not mix these with biohazardous sharps.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is non-negotiable for ensuring laboratory safety and regulatory compliance. The following workflow provides a clear path from waste generation to removal.

Workflow for Waste Handling and Disposal

Caption: Decision workflow for proper segregation and handling of waste.

Protocol Details:
  • Container Selection: Choose a container that is chemically compatible with the waste. For liquid waste, this is typically a high-density polyethylene (HDPE) or glass bottle with a screw cap.[8] For solid waste, use a designated container with a plastic liner. Ensure the container is free from damage and can be securely sealed.[5]

  • Waste Accumulation:

    • As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) office (sometimes called EHRS).[6][9]

    • Fill out the label completely, listing all chemical constituents and their approximate percentages.

    • Keep containers closed at all times , except when actively adding waste.[6][9] This prevents the release of volatile organic compounds (VOCs) and protects against spills.

  • Storage:

    • Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA).[9] This area should be clearly marked.

    • All containers must be placed within a secondary containment system, such as a spill tray, to contain any potential leaks.[5][6]

    • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous (P-listed) waste in your SAA.[9]

  • Disposal and Removal:

    • Once a container is full or you have reached the accumulation limit, schedule a pickup with your institution's EHS office.[9]

    • Never dispose of this compound or its containers in the regular trash or down the sewer system.[5][7]

    • For empty containers that held the pure compound, they must be managed as hazardous waste unless they are triple-rinsed with a suitable solvent.[6] The rinsate from this cleaning process must itself be collected as hazardous liquid waste.[6]

Emergency Procedures: Spill & Exposure Management

Accidents can happen, and preparedness is key.

  • Minor Spill (Contained within a fume hood):

    • Ensure your PPE is intact.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill kit absorbent).

    • Carefully collect the absorbent material and contaminated debris using non-sparking tools.

    • Place all cleanup materials into a designated hazardous waste container and label it accordingly.

    • All materials used for spill cleanup must be disposed of as hazardous waste.[6]

  • Major Spill (Outside of a fume hood) or Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4]

    • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[4]

    • Ingestion or Inhalation: Move the affected person to fresh air. If swallowed, call a poison control center or doctor immediately.[4]

    • In all cases of major spills or personal exposure, evacuate the immediate area, alert colleagues, and contact your institution's emergency response line and EHS office immediately.

Principles of Waste Minimization

A core tenet of modern laboratory management is to reduce the generation of hazardous waste at its source.[9]

  • Prudent Purchasing: Order only the quantity of the chemical needed for your immediate experimental plan.[8]

  • Inventory Management: Maintain an accurate and up-to-date chemical inventory to avoid ordering duplicates and to track expiration dates.[8]

  • Scale Reduction: Where feasible, reduce the scale of experiments to minimize the volume of waste produced.[9]

  • Substitution: If possible for your research, consider substituting hazardous chemicals with less hazardous alternatives.

By integrating these disposal and minimization strategies into your daily laboratory operations, you contribute to a safer research environment, ensure regulatory compliance, and uphold the principles of environmental responsibility.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Waste Guide 2025. Lab.Training. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety. [Link]

  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. ResearchGate. [Link]

  • Safety Data Sheet for 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine. Angene Chemical. [Link]

  • Green Synthetic Pathways for Nitrogen and Sulfur-Containing Heterocycles. ER Publications. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. PubMed Central (PMC). [Link]

  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol. PubMed. [Link]

  • Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. Royal Society of Chemistry. [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PubMed Central (PMC). [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. [Link]

  • 4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine. Amerigo Scientific. [Link]

Sources

A Senior Application Scientist's Guide to Handling 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: This document provides essential safety and handling protocols for 4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is synthesized from the hazard profiles of structurally analogous aminopyridine and pyrrolopyridine compounds. This guide is intended to supplement, not replace, a thorough, lab-specific risk assessment, which must be performed by qualified personnel before any handling occurs.

Hazard Identification and Risk Assessment

This compound is a heterocyclic amine, a class of compounds that requires careful handling. Based on data from similar chemical structures, a comprehensive risk assessment must assume the compound presents the following hazards.[1][2][3]

Hazard ClassificationDescriptionPotential Effects
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1][2][3]May cause systemic toxicity, nausea, vomiting, or central nervous system effects if ingested.[4]
Serious Eye Damage / Eye Irritation (Category 1/2A) Causes serious eye damage or irritation.[2][3]Direct contact can cause pain, redness, and potentially irreversible damage to the eyes.
Skin Irritation (Category 2) Causes skin irritation.[1][3]May cause redness, itching, and inflammation upon contact. Aminopyridines can be absorbed through the skin.[4]
Respiratory Irritation (STOT SE 3) May cause respiratory irritation.[1][3]Inhalation of dust or aerosol may irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

Causality: The pyrrolopyridine core, combined with an amine functional group, presents multiple sites for biological interaction. The amine group can act as a base and may interfere with physiological pH, while the ring system can interact with various biological targets. Skin and eye irritation are common for such nitrogen-containing heterocyclic compounds.

Engineering Controls: The First Line of Defense

Primary containment is crucial. All handling of solid this compound or its solutions must be conducted within a certified chemical fume hood.

  • Rationale: A chemical fume hood protects the operator from inhaling airborne particulates and vapors. This is critical given the compound's potential respiratory toxicity.[4][5] The constant airflow also provides a contained environment in case of an accidental spill. Ensure the sash is kept at the lowest practical height during manipulations.

Personal Protective Equipment (PPE): A Mandate for Safety

The correct selection and use of PPE provide a direct barrier against exposure. The following PPE is mandatory for all procedures involving this compound.[6][7]

PPE CategorySpecificationRationale and Field Insights
Eye & Face Protection Chemical safety goggles meeting OSHA 29 CFR 1910.133 or EN166 standards.[4][6] A face shield should be worn over goggles when handling splash-prone quantities.Protects against accidental splashes and airborne dust. Given the high risk of serious eye irritation, this is non-negotiable.[2][3]
Hand Protection Chemical-resistant nitrile or neoprene gloves. Double-gloving is strongly recommended.Provides a barrier against skin contact and irritation.[4][5] Aminopyridines can be absorbed dermally; therefore, immediately change gloves if contamination is suspected. Always inspect gloves for tears or pinholes before use.
Body Protection A fully buttoned, flame-resistant lab coat.Protects skin and personal clothing from accidental spills and contamination.[4]
Footwear Closed-toe, closed-heel shoes constructed of a durable, non-porous material.Protects feet from spills and falling objects.[6]
Respiratory Protection Not typically required if work is performed within a certified chemical fume hood. For spill cleanup outside of a hood, a NIOSH-approved respirator with appropriate cartridges is necessary.[4]The fume hood serves as the primary respiratory control. A respirator is an emergency backup.

Operational Plan: A Step-by-Step Handling Protocol

A systematic approach minimizes risk and ensures procedural integrity.

Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Risk Assessment Review hazards of analogous compounds. B 2. Verify Engineering Controls Confirm fume hood is operational and certified. A->B C 3. Assemble PPE Inspect all personal protective equipment. B->C D 4. Weighing & Dispensing Perform inside fume hood. Use anti-static measures. C->D E 5. Solubilization Add solvent to solid slowly to avoid splashing. D->E F 6. Reaction Setup Keep all containers capped or covered. E->F G 7. Decontamination Clean workspace with appropriate solvent. F->G H 8. Waste Disposal Segregate waste into designated, labeled containers. G->H I 9. Doffing PPE Remove gloves and lab coat correctly to avoid self-contamination. H->I

Caption: A logical workflow for the safe handling of this compound.

Detailed Steps:

  • Preparation:

    • Designate a specific area within a chemical fume hood for the procedure.

    • Ensure an emergency eyewash and safety shower are accessible and unobstructed.

    • Assemble all necessary equipment and reagents before introducing the target compound.

    • Prepare designated, clearly labeled waste containers for solid and liquid chemical waste.

  • Handling:

    • When weighing the solid, use a draft shield or weigh boat within the fume hood to prevent dust from becoming airborne.

    • Handle the compound gently to minimize dust generation.[4]

    • When preparing solutions, add solvent to the solid slowly to prevent splashing.

    • Keep all containers holding the compound sealed when not in immediate use.

  • Post-Handling & Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate it.

    • Carefully remove PPE, starting with the outer gloves, then the lab coat, and finally the inner gloves, to prevent cross-contamination.

    • Wash hands thoroughly with soap and water after the procedure is complete.[1]

Emergency and Disposal Plans

Spill Response:

  • Small Spill (in fume hood):

    • Ensure the fume hood continues to operate.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with an appropriate solvent.

  • Large Spill (or any spill outside a fume hood):

    • Alert others in the vicinity and evacuate the immediate area.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Prevent entry into the contaminated area.

Exposure Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4]

Waste Disposal:

  • All waste contaminated with this compound (including surplus compound, contaminated gloves, weigh paper, and absorbent materials) must be disposed of as hazardous chemical waste.

  • Collect waste in sealed, clearly labeled containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour waste down the drain.[8]

References

  • Personal protective equipment for handling 2-(2-Aminobenzoyl)pyridine. Benchchem. 6

  • Material Safety Data Sheet for 4-Aminopyridine. Fisher Scientific. 4

  • Personal protective equipment for handling 4-aminopyridine-3-sulfonic Acid. Benchchem. 5

  • 4-Aminopyridine | C5H6N2 | CID 1727. PubChem.

  • Personal Protective Equipment (PPE). CHEMM.

  • Safety Data Sheet for Pyridine. Fisher Scientific. 9

  • JQ-5587 - Safety Data Sheet. Combi-Blocks, Inc.8

  • Safety Data Sheet for 7-Methoxy-1h-pyrrolo[3,2-c]pyridine. CymitQuimica. 1

  • Safety Data Sheet for Pyridine. Sigma-Aldrich. 10

  • 1h-pyrrolo[2,3-b]pyridines. Google Patents.

  • 1H-Pyrrolo[2,3-b]pyridine, 4-methoxy-1-(phenylsulfonyl)- Safety Data Sheet. Guidechem. 11

  • 4-Methoxy-1H-pyrrolo 2,3-b pyridine AldrichCPR. Sigma-Aldrich.

  • Safety Data Sheet for 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine. Angene Chemical. 3

Sources

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4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.